Ala-Ala-Asn-PAB TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H26F3N5O7 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |
InChI Key |
RBSGVTHVRWIZQO-JMHMRROLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure of Ala-Ala-Asn-PAB TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure of Ala-Ala-Asn-PAB TFA, a key component in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). Understanding the precise molecular architecture of this linker is crucial for its effective application in drug delivery systems.
Executive Summary
This compound is a composite molecule comprising a tripeptide sequence (L-Alanine-L-Alanine-L-Asparagine), a p-aminobenzyl (PAB) group, and a trifluoroacetate (TFA) counter-ion. The tripeptide sequence serves as a substrate for enzymatic cleavage, while the PAB group functions as a self-immolative spacer, ensuring the release of a conjugated payload. The TFA salt is a remnant of the synthetic and purification processes, stabilizing the molecule. This guide will dissect each component and their interconnectivity.
Molecular Components
The structure of this compound can be deconstructed into three primary constituents:
-
Ala-Ala-Asn Tripeptide: A specific sequence of three amino acids: L-Alanine, L-Alanine, and L-Asparagine. This peptide is designed to be recognized and cleaved by specific proteases, often those found in high concentrations within the tumor microenvironment or inside cancer cells.
-
p-Aminobenzyl (PAB) Group: This aromatic moiety is the core of the self-immolative linker. It connects the tripeptide to a therapeutic payload (not present in this core structure). The term "PAB" in this context typically refers to a derivative of p-aminobenzyl alcohol.
-
Trifluoroacetic Acid (TFA): A strong organic acid used extensively in peptide synthesis and purification.[1][2] It forms an ionic bond with positively charged sites on the peptide, acting as a counter-ion.[3][4] The presence of TFA is common in commercially available synthetic peptides.[5]
Detailed Chemical Structure
The structural arrangement of Ala-Ala-Asn-PAB involves a covalent linkage between the C-terminus (carboxyl group) of the asparagine (Asn) residue and the amino group of the p-aminobenzyl moiety, forming a stable amide bond. This configuration is a hallmark of many protease-cleavable linkers used in ADCs.
Upon enzymatic cleavage of the peptide bond between the second alanine and asparagine, a cascade of electronic rearrangements is initiated within the PAB spacer. This leads to the spontaneous release of the conjugated drug, a process known as self-immolation. In the absence of a conjugated drug, the benzylic position of the PAB group is typically a hydroxyl group (from p-aminobenzyl alcohol).
The trifluoroacetate anion (CF₃COO⁻) forms an ionic interaction with the protonated N-terminal amine of the first alanine residue and any other basic side chains if present.
Below is a two-dimensional representation of the chemical structure:
References
- 1. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-PEG4-Ala-Ala-Asn-PAB, ADC linker, 2055048-57-0 | BroadPharm [broadpharm.com]
- 4. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 5. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
Ala-Ala-Asn-PAB TFA: A Technical Guide to its Physicochemical Properties and Application as a Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-Ala-Asn-PAB TFA is a custom peptide that serves as a critical component in the field of targeted cancer therapy, specifically as a cleavable linker in Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The Ala-Ala-Asn tripeptide sequence is engineered for selective cleavage by enzymes that are overexpressed in the tumor microenvironment, such as legumain, ensuring the release of the cytotoxic payload specifically at the tumor site. This targeted delivery mechanism enhances the therapeutic window of the payload, minimizing systemic toxicity and improving its overall efficacy.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its role in the broader context of ADC development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an ADC linker is paramount for formulation development, ensuring stability, and predicting its in vivo behavior. While specific quantitative data for this compound is not extensively available in the public domain, this section outlines the key parameters and provides general values where applicable.
Data Presentation
| Property | Description | Value |
| Chemical Formula | The elemental composition of the molecule. | C17H25N5O5 (for the free base) |
| Molecular Weight | The mass of one mole of the substance. | 379.41 g/mol (for the free base) |
| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 2149584-00-7 |
| Appearance | The physical state and color of the substance at room temperature. | White to off-white solid |
| Purity | The percentage of the desired compound in a sample. | Typically >95% (as specified by suppliers) |
| Solubility | The ability of a substance to dissolve in a solvent. | Soluble in DMSO and DMF. Limited solubility in aqueous solutions, which can be improved by adjusting the pH. Specific quantitative data (e.g., mg/mL in water) is not publicly available. |
| pKa | The acid dissociation constant, indicating the strength of an acid in solution. | Not publicly available. The molecule has multiple ionizable groups (N-terminus, C-terminus, and the side chain of asparagine) that will have distinct pKa values. |
| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Not publicly available. The peptide nature of the linker suggests a relatively low LogP value, indicating hydrophilicity. |
| Stability | The ability of the compound to resist chemical change or physical degradation. | Stable under recommended storage conditions (-20°C). Susceptible to enzymatic cleavage. Stability in solution is dependent on pH and temperature. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization of any new chemical entity. The following sections provide methodologies for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the aqueous solubility of a peptide like this compound.
Materials:
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Prepare a series of vials containing a fixed volume of the desired aqueous solvent (e.g., water, PBS).
-
Add an excess amount of this compound to each vial.
-
Vortex the vials vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved peptide.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Stability in Solution
This protocol describes a method to assess the stability of this compound in solution under different pH conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Incubator or water bath
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide each solution into aliquots for different time points.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and quench any potential degradation by freezing or adding a suitable quenching agent.
-
Analyze the samples by RP-HPLC to quantify the remaining percentage of the intact this compound.
-
The stability is reported as the percentage of the initial compound remaining over time.
-
LC-MS analysis can be performed on the samples to identify any major degradation products.
Mandatory Visualizations
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the mechanism of action of an Antibody-Drug Conjugate utilizing the Ala-Ala-Asn-PAB linker.
Experimental Workflow: Peptide Stability Assay
The diagram below outlines a typical experimental workflow for assessing the stability of a peptide such as this compound.
Conclusion
This compound is a key enabling technology in the development of next-generation Antibody-Drug Conjugates. Its design as a substrate for tumor-associated proteases like legumain allows for the targeted release of cytotoxic agents, a critical feature for improving the therapeutic index of potent anticancer drugs. While specific quantitative physicochemical data remains proprietary or not widely published, the experimental protocols provided in this guide offer a clear path for researchers to characterize this and similar peptide linkers. The continued exploration and optimization of such cleavable linkers are vital for advancing the field of targeted cancer therapy.
References
The Role of p-Aminobenzyl Alcohol (PAB) as a Self-Immolative Spacer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), hinges on the precise and controlled release of potent payloads at the site of action. Central to this mechanism is the linker technology, and among the most pivotal and clinically validated is the p-aminobenzyl alcohol (PAB) self-immolative spacer. This technical guide provides an in-depth exploration of the PAB spacer, detailing its mechanism of action, presenting comparative quantitative data, outlining key experimental protocols, and visualizing the critical pathways and workflows involved in its application.
Core Principles of PAB-Based Self-Immolation
The p-aminobenzyl alcohol (PAB) moiety functions as a critical component in many successful ADCs, including several FDA-approved therapies.[1] Its primary role is to connect a trigger, often a peptide sequence susceptible to enzymatic cleavage, to the cytotoxic payload. The elegance of the PAB system lies in its ability to undergo a rapid and irreversible self-immolation process following the removal of the trigger, ensuring the release of the payload in its native, unmodified, and fully active form.[2]
The mechanism is predicated on a 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a promoiety linked to the PAB's aniline nitrogen.[1] In a typical ADC construct, this promoiety is a dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells.[2] Upon enzymatic cleavage, the unmasked aniline nitrogen initiates a spontaneous electronic cascade, leading to the fragmentation of the PAB spacer and the concomitant release of the cytotoxic drug.[1]
Data Presentation: Comparative Analysis of Self-Immolative Linkers
The selection of a self-immolative linker is a critical decision in drug conjugate design, with a direct impact on therapeutic efficacy and safety. The kinetics of payload release, influenced by the linker's structure and the physiological trigger, must be carefully considered. While direct head-to-head comparisons of various self-immolative spacers under identical conditions are limited in the literature, the following table summarizes representative quantitative data to guide linker selection.
| Linker System | Trigger | Payload Attachment | Half-life (t½) of Release | Experimental Conditions | Reference(s) |
| PAB (p-aminobenzyl alcohol) | Cathepsin B (Val-Cit) | Carbamate | ~6 min (for PABC spacer) | Penicillin G amidase (PGA) cleavage of a model substrate | |
| PAB-based (ether linkage) | H₂O₂ | Ether | ~10 min | HEPES buffer (50 mM, pH 7.5), 18-fold excess H₂O₂ | |
| PAB-based (carbonate linkage) | H₂O₂ | Carbonate | < 5 min | HEPES buffer (50 mM, pH 7.5), 18-fold excess H₂O₂ | |
| Cyclization-based (diaminopropionic acid) | Cathepsin B | Carbamate | Varies with pH | pH 5.4 and 7.4 buffers at 37°C | |
| Sulfatase-cleavable linker | Sulfatase | Not specified | 24 min | Sulfatase enzyme in vitro | |
| Hydrazone linker | Acid (pH) | Hydrazone | ~2 days (in plasma) | Human and mouse plasma |
Note: The cleavage kinetics are highly dependent on the specific trigger, payload, and experimental conditions (e.g., enzyme concentration, pH, temperature). The data presented here are for comparative purposes and highlight the diversity in release rates among different self-immolative strategies.
Mandatory Visualization
To further elucidate the principles of PAB as a self-immolative spacer, the following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Signaling Pathway: PAB Self-Immolation Mechanism
Experimental Workflow: Evaluation of PAB Spacer Cleavage
References
Cathepsin B-Mediated Cleavage of the Ala-Ala-Asn Peptide Sequence: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic cleavage of the Ala-Ala-Asn (AAN) peptide sequence by Cathepsin B, a lysosomal cysteine protease. This document is intended for researchers, scientists, and drug development professionals interested in the substrate specificity of Cathepsin B and its implications in various physiological and pathological processes. The guide summarizes quantitative data on Cathepsin B substrate preferences, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Cathepsin B and Substrate Specificity
Cathepsin B (CTSB) is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2] Beyond its housekeeping functions, Cathepsin B is involved in a variety of pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for therapeutic development.[1][3][4] The enzyme exhibits both endopeptidase and dipeptidyl carboxypeptidase activities, with its substrate specificity being highly dependent on pH.
While Cathepsin B demonstrates a broad substrate scope, its cleavage efficiency is dictated by the amino acid residues at and surrounding the scissile bond. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) has been instrumental in elucidating the cleavage preferences of Cathepsin B under different pH conditions. These studies reveal a strong preference for certain amino acids in the P2, P1, and P1' positions relative to the cleavage site.
Quantitative Analysis of Cathepsin B Substrate Preference
The following tables summarize the substrate cleavage preferences of human Cathepsin B at acidic (pH 4.6) and neutral (pH 7.2) conditions, as determined by MSP-MS. This data is crucial for predicting the likelihood of cleavage at a given peptide sequence, such as Ala-Ala-Asn.
Table 1: Preferred Amino Acid Residues at P2 and P1 Positions for Cathepsin B Cleavage
| pH | P2 Position (Preferred) | P1 Position (Preferred) |
| 4.6 | Aromatic (Phe, Tyr), Hydrophobic (Leu, Val) | Basic (Arg, Lys) |
| 7.2 | Hydrophobic (Leu, Val), Aromatic (Phe) | Basic (Arg) |
| Data compiled from studies utilizing multiplex substrate profiling by mass spectrometry. |
Table 2: Kinetic Parameters of Common Fluorogenic Cathepsin B Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | 7.2 | - | - | - |
| Z-Phe-Arg-AMC | 4.6 | - | - | - |
| Val-Cit-PABC | - | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | - | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | - | 18.5 | 1.6 | 8.65 x 10⁴ |
| Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are commonly used substrates, though their specificity is not absolute. Kinetic data for PABC-linked substrates are provided for comparison of dipeptide recognition. Note: Specific kinetic parameters for Ala-Ala-Asn are not readily available in the literature and would require experimental determination. |
Based on the data presented, the cleavage of an Ala-Ala-Asn sequence by Cathepsin B is plausible, particularly with Alanine at the P2 and P1 positions. While not the most preferred residues, hydrophobic amino acids like Alanine are tolerated. The asparagine at the P1' position would also influence cleavage efficiency.
Signaling Pathways Involving Cathepsin B Activity
Cathepsin B's role extends beyond simple protein degradation; it is an active participant in various signaling cascades, often following its release from the lysosome into the cytoplasm. Its activity has been implicated in apoptosis, inflammation, and cellular invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cleavage of a peptide sequence like Ala-Ala-Asn by Cathepsin B.
In Vitro Cathepsin B Cleavage Assay using a Fluorogenic Substrate
This protocol describes a general method to assess the cleavage of a synthetic peptide substrate conjugated to a fluorophore and a quencher.
Workflow Diagram:
Materials:
-
Recombinant human Cathepsin B
-
Ala-Ala-Asn peptide substrate conjugated to a fluorophore (e.g., AMC) and a quencher
-
Activation Buffer (e.g., 20 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA)
-
Assay Buffer (e.g., 40 mM Citrate Phosphate, pH 4.6 or 7.2, 1 mM EDTA, 100 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions. Dilute the AAN-fluorogenic substrate to the desired concentrations in Assay Buffer.
-
Enzyme Activation: Activate pro-Cathepsin B by incubating it in Activation Buffer at 37°C for 30 minutes. Dilute the activated Cathepsin B to the desired final concentration in Assay Buffer.
-
Assay Setup: To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.
-
Initiate Reaction: Add 50 µL of the AAN-fluorogenic substrate solution to each well to start the reaction. Include appropriate controls (enzyme only, substrate only, and a blank).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot. For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the velocity data to the Michaelis-Menten equation.
Mass Spectrometry-Based Cleavage Site Identification
This protocol outlines the use of mass spectrometry to identify the specific cleavage products of the Ala-Ala-Asn peptide by Cathepsin B.
Workflow Diagram:
Materials:
-
Recombinant human Cathepsin B
-
Synthetic Ala-Ala-Asn peptide
-
Assay Buffer (as in 4.1) at pH 4.6 and 7.2
-
Quenching Solution (e.g., 8 M Urea or 2% Trifluoroacetic Acid - TFA)
-
C18 spin tips for desalting
-
LC-MS/MS system (e.g., Q-Exactive mass spectrometer with a nano LC system)
Procedure:
-
Reaction Setup: In separate tubes, incubate the Ala-Ala-Asn peptide with activated Cathepsin B in the respective pH 4.6 and pH 7.2 Assay Buffers for a defined period (e.g., 15 and 60 minutes) at 25°C. Include a control with inactivated enzyme (e.g., pre-incubated with 8 M urea).
-
Reaction Quenching: Stop the reaction by adding the Quenching Solution.
-
Sample Preparation: Desalt the samples using C18 spin tips according to the manufacturer's protocol. Dry the samples completely in a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute the dried samples in 0.1% TFA. Inject an aliquot into the LC-MS/MS system for analysis.
-
Data Analysis: Analyze the MS/MS spectra to identify the peptide fragments generated by Cathepsin B cleavage. The masses of the fragments will confirm the exact cleavage site within the Ala-Ala-Asn sequence.
Conclusion
The cleavage of the Ala-Ala-Asn peptide sequence by Cathepsin B is a multifactorial process dependent on pH and the surrounding amino acid context. The provided quantitative data on substrate preferences and detailed experimental protocols offer a robust framework for researchers to investigate this specific interaction. The visualization of the associated signaling pathways and experimental workflows aims to facilitate a deeper understanding and guide future research in the fields of enzymology, drug development, and cellular biology. Further experimental validation is necessary to determine the precise kinetic parameters of Ala-Ala-Asn cleavage and to fully elucidate its role in Cathepsin B-mediated cellular events.
References
An In-depth Technical Guide to the Ala-Ala-Asn-PAB TFA Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the efficacy and safety of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target tumor cell. This guide provides a comprehensive technical overview of the Ala-Ala-Asn-PAB TFA (trifluoroacetic acid salt) linker, a protease-cleavable linker system with distinct advantages for targeted drug delivery.
The Ala-Ala-Asn tripeptide sequence is designed for selective cleavage by the lysosomal protease legumain, an enzyme often overexpressed in the tumor microenvironment and within cancer cells. This specificity offers a potential advantage over more commonly used linkers, such as Val-Cit, which are substrates for cathepsins. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic drug following enzymatic cleavage of the tripeptide.
This document will delve into the mechanism of action, synthesis, and characterization of the Ala-Ala-Asn-PAB linker, providing detailed experimental protocols and quantitative data to support its application in the development of next-generation ADCs.
Mechanism of Action
The targeted delivery of a cytotoxic payload using an ADC equipped with an Ala-Ala-Asn-PAB linker follows a multi-step process, contingent on both the specificity of the antibody and the unique characteristics of the tumor microenvironment.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH, minimizing premature payload release. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the Ala-Ala-Asn tripeptide sequence of the linker is recognized and cleaved by the protease legumain. Legumain is an asparaginyl endopeptidase that exhibits optimal activity at the acidic pH found in lysosomes.
-
Self-Immolation and Payload Release: The cleavage of the Asn-PAB bond by legumain initiates a cascade of spontaneous electronic rearrangements within the PAB spacer. This self-immolative process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing legumain-cleavable linkers, often in comparison to the well-characterized Val-Cit linker. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads used.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs
| Cell Line | Target Antigen | Linker | Payload | IC50 (µg/mL) | Reference |
| SKBR3 | Her2 | AsnAsn-PABC | MMAE | 0.021-0.042 | [1] |
| Ramos | CD20 | AsnAsn-PABC | MMAE | 0.15-0.2 | [1] |
| SKBR3 | Her2 | ValCit-PABC | MMAE | Comparable to AsnAsn | [1] |
| Ramos | CD20 | ValCit-PABC | MMAE | Comparable to AsnAsn | [1] |
| IGROV1 | Folate Receptor α | Ala-Ala-Asn-PAB | Eribulin | Weak cytotoxicity | [2] |
| NCI-H2110 | Folate Receptor α | Ala-Ala-Asn-PAB | Eribulin | Weak cytotoxicity |
Table 2: Plasma Stability of ADCs
| Linker | Plasma Source | Incubation Time | % Payload Released | Reference |
| AsnAsn-PABC | Mouse Serum | 7 days | ~15% | |
| AsnAsn-PABC | Human Serum | 7 days | ~5% | |
| ValCit-PABC | Mouse Serum | 7 days | >95% (for some constructs) | |
| ValCit-PABC | Human Serum | 28 days | No significant degradation |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs. The following sections provide generalized methodologies for key experiments related to the Ala-Ala-Asn-PAB linker.
Synthesis of Fmoc-Ala-Ala-Asn-PAB-Payload Conjugate
This protocol outlines the solid-phase synthesis of the tripeptide linker and its subsequent conjugation to a payload.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
p-aminobenzyl alcohol (PAB-OH)
-
Payload with a suitable conjugation handle (e.g., amine)
-
Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin)
Protocol:
-
Resin Loading: Swell the resin in DCM. Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Sequentially couple Fmoc-Ala-OH twice using HBTU/HOBt and DIPEA in DMF as coupling reagents.
-
PAB Spacer Attachment: Couple the PAB-OH to the N-terminus of the tripeptide.
-
Payload Conjugation: Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate) and react it with the amine-containing payload.
-
Cleavage and Deprotection: Cleave the linker-payload conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ala-Ala-Asn-PAB-Payload with a maleimide group
-
Phosphate-buffered saline (PBS)
-
Desalting column
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.4) using a desalting column.
-
Conjugation Reaction: Dissolve the maleimide-functionalized linker-payload in a co-solvent like DMSO and add it to the reduced antibody solution at a specific molar ratio. Incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated linker-payload and other impurities.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Protocol:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: Inject the sample onto the equilibrated HIC column. Elute with a gradient of decreasing salt concentration (from high %A to high %B).
-
Data Analysis: Integrate the peak areas corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / Σ (% Peak Area of all species)
In Vitro Legumain Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by its target enzyme.
Materials:
-
ADC with Ala-Ala-Asn-PAB linker
-
Recombinant human legumain
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ADC and recombinant legumain in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, withdraw an aliquot and quench the reaction with the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
MTT or other cell viability reagent
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control).
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The this compound linker represents a promising platform for the development of highly targeted and effective antibody-drug conjugates. Its specific cleavage by legumain, an enzyme often upregulated in the tumor microenvironment, offers a distinct advantage in achieving selective payload release. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the potential of this linker technology. As with any ADC component, careful characterization of its stability, cleavage kinetics, and in vitro and in vivo performance is crucial for the successful development of novel cancer therapeutics. The continued exploration of alternative linker chemistries, such as the Ala-Ala-Asn-PAB system, will undoubtedly contribute to the advancement of the next generation of ADCs with improved therapeutic windows.
References
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule payload, connected by a chemical linker. The linker is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.
Cleavable linkers are a major class of these molecular bridges, engineered to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell. This controlled release mechanism is pivotal to the success of many clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the core principles of cleavable linkers, including their classification, mechanisms of action, and the experimental methodologies used to evaluate their performance.
Classification and Mechanisms of Cleavable Linkers
Cleavable linkers can be broadly categorized into two main types based on their release mechanism: chemically cleavable and enzymatically cleavable linkers.
Chemically Cleavable Linkers
These linkers are designed to break in response to specific chemical conditions within the cell or tumor microenvironment that differ from those in the bloodstream.
Acid-labile linkers, most notably those containing a hydrazone bond, exploit the pH gradient between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] Following internalization of the ADC, the lower pH within these organelles triggers the hydrolysis of the linker, releasing the payload.[1] While this was one of the earliest strategies employed, traditional hydrazone linkers can exhibit some instability in circulation, leading to premature drug release.[1][3]
Mechanism of Acid-Labile Linker Cleavage
Caption: Workflow of pH-sensitive ADC payload release.
This class of linkers utilizes the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (GSH) (1–10 mmol/L) compared to the plasma (~5 µmol/L). These linkers incorporate a disulfide bond that is stable in the bloodstream but is rapidly reduced by intracellular GSH, cleaving the linker and freeing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.
Mechanism of Glutathione-Sensitive Linker Cleavage
Caption: Glutathione-mediated disulfide linker cleavage.
Enzymatically Cleavable Linkers
These linkers are designed to be substrates for specific enzymes that are highly expressed in tumor cells or the tumor microenvironment, particularly within lysosomes.
Peptide-based linkers are the most widely used enzymatically cleavable linkers in ADCs. They typically consist of a short peptide sequence (e.g., a dipeptide) that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which is often overexpressed in various cancer cells. The valine-citrulline (Val-Cit) dipeptide is a well-established example, demonstrating remarkable stability in circulation but efficient cleavage by Cathepsin B inside the lysosome. Other peptide sequences, such as valine-alanine (Val-Ala) and those susceptible to cleavage by other proteases like legumain, are also being actively explored to improve specificity and stability.
These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in lysosomes and also present in the microenvironment of some solid tumors. Once the sugar is cleaved, a self-immolative spacer often facilitates the release of the unmodified payload.
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC design, directly impacting its therapeutic index. The following tables summarize key quantitative data related to the stability, cleavage, and efficacy of different cleavable linkers.
Table 1: Plasma Stability and Cleavage Rates of Cleavable Linkers
| Linker Type | Linker Example | Condition | Stability/Cleavage Rate | Reference(s) |
| pH-Sensitive | Hydrazone (AcBut) | pH 7.4, 37°C, 24h | ~6% hydrolysis | |
| pH 4.5, 37°C, 24h | 97% release | |||
| Phenylketone-derived hydrazone | Human/Mouse Plasma | t½ ≈ 2 days | ||
| Glutathione-Sensitive | Unsubstituted Disulfide | Intracellular GSH | Prone to rapid cleavage | |
| Sterically Hindered Disulfide | Intracellular GSH | Slower, controlled cleavage | ||
| Penicillamine-cysteine disulfide | In vitro redox buffer | 17-fold slower cleavage than cysteine-cysteine disulfide | ||
| Enzymatically Cleavable | Val-Cit (Peptide) | Human Plasma | Stable | |
| Val-Cit (Peptide) | Mouse Plasma (Ces1c) | Susceptible to cleavage | ||
| Asn-Asn (Peptide) | Lysosomes (Legumain) | 5x higher cleavage rate than Val-Cit | ||
| Asn-containing linkers | Human Neutrophil Elastase | Completely stable |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC | Payload | Cell Line | IC50 Value | Reference(s) |
| Trastuzumab-vc-MMAE | MMAE | N87 (HER2+) | ~0.1 nM | |
| Trastuzumab-vc-MMAE | MMAE | GFP-MCF7 (HER2-) | ~350 nM | |
| isoDGR-GPLG-PABC-MMAE | MMAE | U87MG (integrin αVβ3+) | Sub-nanomolar range | |
| Exatecan-based ADC | Exatecan | KPL-4 (human breast cancer) | 0.9 nM (free drug) | |
| Deruxtecan (DXd) | DXd | KPL-4 (human breast cancer) | 4.0 nM (free drug) | |
| PBD-based ADC | PBD | HCC1954 (human breast cancer) | Picomolar range |
Table 3: Pharmacokinetic Parameters of ADCs with Cleavable Linkers
| ADC | Linker Type | Species | Half-life (t½) | Clearance | Reference(s) |
| Adcetris® (Brentuximab vedotin) | Val-Cit (cleavable) | Human | ~4-6 days (conjugated antibody) | Low | |
| Kadcyla® (Trastuzumab emtansine) | Non-cleavable | Human | ~4 days (conjugated antibody) | Low | |
| ADCs with cleavable linkers | General | - | Generally shorter half-life than non-cleavable | Generally higher clearance than non-cleavable |
Experimental Protocols
Accurate assessment of linker stability and cleavage is paramount for ADC development. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species over time by measuring the amount of intact ADC and released payload.
Materials:
-
ADC of interest
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG affinity capture resin
-
LC-MS/MS system
-
ELISA plates and reagents
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing for Released Payload (LC-MS/MS):
-
Add an internal standard to the plasma samples.
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by LC-MS/MS.
-
-
Sample Processing for Intact ADC (LC-MS or ELISA):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC.
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) or by ELISA to quantify total antibody and conjugated antibody concentrations.
-
-
Data Analysis:
-
Released Payload: Quantify the concentration of the released payload at each time point against a standard curve.
-
Intact ADC:
-
LC-MS: Calculate the average DAR. A decrease in DAR over time indicates linker cleavage.
-
ELISA: Calculate the percentage of conjugated antibody remaining at each time point.
-
-
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for assessing ADC plasma stability.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
ADC with a peptide linker or a fluorogenic peptide substrate
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
Fluorescence microplate reader
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer to ensure activation.
-
Reaction Setup: In a 96-well plate, add the ADC or fluorogenic substrate to the wells.
-
Initiate Reaction: Add the activated Cathepsin B solution to the wells to start the reaction. Include control wells without the enzyme.
-
Incubation: Incubate the plate at 37°C.
-
Measurement:
-
Fluorogenic Substrate: Measure the increase in fluorescence intensity over time using a microplate reader.
-
ADC: At different time points, stop the reaction and analyze the samples by LC-MS to quantify the released payload.
-
-
Data Analysis: Calculate the initial rate of cleavage from the linear phase of the reaction. For ADCs, plot the concentration of released payload over time.
Protocol 3: Bystander Killing Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
ADC of interest
-
Isotype control ADC
-
Free payload
-
Cell culture medium and plates
-
Flow cytometer or high-content imaging system
Methodology:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls.
-
Treatment: Treat the cells with serial dilutions of the ADC, isotype control ADC, and free payload.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Flow Cytometry: Stain the cells with a viability dye (e.g., propidium iodide) and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population to specifically assess their viability.
-
Imaging: Use a high-content imager to visualize and quantify the number of viable Ag+ and Ag- cells.
-
-
Data Analysis: Determine the IC50 value for the ADC on the Ag- cells in the co-culture. A potent cytotoxic effect on the Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Logical Relationship of Bystander Killing
Caption: The mechanism of the ADC bystander effect.
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Treatment: Administer the ADC and vehicle control intravenously according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control.
Signaling Pathways Activated by ADC Payloads
Upon release from the linker, the cytotoxic payload exerts its cell-killing effect by interfering with essential cellular processes. The specific signaling pathways activated depend on the mechanism of action of the payload.
Tubulin Inhibitors (e.g., MMAE, DM1)
Payloads like monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1) disrupt microtubule dynamics, which are crucial for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The apoptotic cascade is often initiated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.
Apoptosis Signaling by Tubulin Inhibitors
Caption: Signaling cascade initiated by tubulin inhibitors.
DNA-Damaging Agents (e.g., Calicheamicin)
Payloads such as calicheamicin are potent DNA-damaging agents. They bind to the minor groove of DNA and induce double-strand breaks. This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.
DNA Damage Response Pathway
Caption: DNA damage response induced by calicheamicin.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and thereby widening the therapeutic window. The choice of linker—be it pH-sensitive, reducible, or enzymatically cleavable—is a strategic decision that must be tailored to the specific antibody, payload, and target indication. A thorough understanding of the mechanisms of action and the application of robust experimental methodologies to evaluate linker stability and cleavage are essential for the successful development of safe and effective antibody-drug conjugates. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of next-generation cleavable linkers with even greater stability, specificity, and therapeutic potential.
References
The Triumvirate of Targeted Therapy: A Technical Guide to the Ala-Ala-Asn-PAB Linker for Protease-Triggered Drug Release
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. Central to the efficacy and safety of these biotherapeutics is the linker, a molecular bridge that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody. This in-depth technical guide focuses on the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) linker, a protease-cleavable system that has garnered significant attention for its favorable stability and selective payload release profile. This document will delve into the core principles of the Ala-Ala-Asn-PAB linker, its mechanism of action, relevant experimental protocols, and a comparative analysis of its performance.
Introduction: The Rise of Legumain-Cleavable Linkers
Traditional protease-cleavable linkers, such as those based on the Val-Cit (Valine-Citrulline) dipeptide, have been the workhorse of ADC development, demonstrating susceptibility to lysosomal proteases like cathepsins.[1] However, concerns regarding their stability in systemic circulation and off-target cleavage by other proteases have spurred the development of alternative linker technologies.[1][2] The Ala-Ala-Asn tripeptide sequence has emerged as a promising alternative, designed to be selectively cleaved by legumain, an asparaginyl endopeptidase.[2][3] Legumain is overexpressed in the tumor microenvironment and within tumor cells, making it an attractive target for localized drug release. The Ala-Ala-Asn-PAB linker offers enhanced plasma stability compared to some traditional linkers, potentially leading to a wider therapeutic window.
Mechanism of Action: A Stepwise Release Cascade
The Ala-Ala-Asn-PAB linker facilitates a multi-step, enzyme-triggered release of the cytotoxic payload. This process ensures that the highly potent drug remains inert until it reaches the tumor site, minimizing systemic toxicity.
References
The Ala-Ala-Asn-PAB Linker: A Technical Guide to Stability and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) linker is an enzyme-cleavable linker system utilized in the design of antibody-drug conjugates (ADCs). Its stability in systemic circulation and the controlled release of the cytotoxic payload at the target site are critical determinants of an ADC's therapeutic index. This technical guide provides an in-depth analysis of the stability and hydrolysis of the Ala-Ala-Asn-PAB linker, compiling available quantitative data, detailing experimental protocols, and visualizing key pathways.
Linker Chemistry and Mechanism of Action
The Ala-Ala-Asn-PAB linker is comprised of two key components: a tripeptide sequence (Ala-Ala-Asn) that acts as a substrate for a specific lysosomal protease, and a para-aminobenzyl (PAB) group serving as a self-immolative spacer.[1] Unlike the more common valine-citrulline (Val-Cit) linker which is a substrate for cathepsin B, the Ala-Ala-Asn sequence is primarily recognized and cleaved by legumain , an asparaginyl endopeptidase.[2][3]
Legumain is a cysteine protease predominantly found in the endo-lysosomal compartments of cells and is often overexpressed in tumors.[4] The cleavage of the linker is pH-dependent, with legumain exhibiting optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[5]
The payload release is a two-step process:
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, legumain cleaves the peptide bond C-terminal to the asparagine (Asn) residue.
-
Self-Immolation: The cleavage of the tripeptide triggers a spontaneous 1,6-electronic cascade elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic drug.
This targeted release mechanism is designed to minimize off-target toxicity by ensuring the linker remains stable in the bloodstream (pH ~7.4) and only releases the payload inside the target cells.
Caption: Mechanism of payload release from the Ala-Ala-Asn-PAB linker.
Stability and Hydrolysis Rate Data
Quantitative data on the hydrolysis and stability of the specific Ala-Ala-Asn-PAB linker is limited in publicly available literature. However, kinetic parameters for the enzymatic cleavage of the Ala-Ala-Asn peptide sequence by legumain have been determined using fluorogenic model substrates like Z-Ala-Ala-Asn-AMC (carbobenzoxy-L-alanyl-L-alanyl-L-asparagine-7-amino-4-methylcoumarin). These values provide a strong indication of the efficiency of the enzymatic cleavage step.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Km | 25.7 µM | Recombinant Human Legumain | Z-Ala-Ala-Asn-AMC | pH 5.8, 30°C | |
| Km | 80 µM | Human Legumain | Cbz-Ala-Ala-Asn-AMC | Not Specified | |
| Km | 90 µM | S. mansoni Legumain | Cbz-Ala-Ala-Asn-AMC | Not Specified | |
| kcat/Km | 7.3 ± 0.05 x 10² s⁻¹ M⁻¹ | Super-activated Legumain | Bz-Asn-pNA | pH 5.5, 310 K |
Note: The kcat/Km value is for a simpler substrate (Bz-Asn-pNA) but reflects the catalytic efficiency of legumain for the P1 Asn residue at optimal pH.
Plasma Stability:
Experimental Protocols
The assessment of linker stability and hydrolysis involves several key experiments. Below are detailed methodologies for these assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Materials:
-
ADC with Ala-Ala-Asn-PAB linker
-
Human plasma (and other species as required, e.g., mouse, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
-
-
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots.
-
Immediately freeze the collected aliquots at -80°C to halt degradation.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Sample Preparation: Thaw plasma samples and precipitate proteins by adding a sufficient volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the released payload by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the linker's half-life in plasma.
-
Caption: Workflow for in vitro plasma stability assay.
Legumain Cleavage Assay (Enzymatic Hydrolysis)
Objective: To determine the kinetic parameters of legumain-mediated cleavage of the Ala-Ala-Asn peptide sequence.
Methodology:
-
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC) or the Ala-Ala-Asn-PAB-payload conjugate
-
Legumain activation buffer (e.g., pH 4.0)
-
Legumain assay buffer (e.g., 50 mM MES, 200 mM NaCl, 1 mM DTT, pH 5.5-6.0)
-
96-well microplate reader (fluorescence or absorbance)
-
Incubator at 37°C
-
-
Procedure:
-
Enzyme Activation: If using pro-legumain, activate it by incubation in the activation buffer.
-
Substrate Preparation: Prepare a series of substrate concentrations in the assay buffer.
-
Kinetic Measurement:
-
Add a fixed concentration of activated legumain to the wells of a 96-well plate.
-
Initiate the reaction by adding the various concentrations of the substrate.
-
Monitor the increase in fluorescence (for AMC substrate) or absorbance (for pNA substrate) over time at 37°C.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the progress curves.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Determine the catalytic efficiency (kcat/Km).
-
Conclusion
The Ala-Ala-Asn-PAB linker represents a valuable tool in ADC development, offering a targeted payload release mechanism mediated by the lysosomal protease legumain. Its specificity for legumain, which is overexpressed in many tumors, and its general stability in plasma contribute to a favorable therapeutic window. While more direct quantitative data on the plasma half-life of ADCs utilizing this linker would be beneficial, the available kinetic data for its enzymatic cleavage demonstrates an efficient release mechanism under the acidic conditions of the lysosome. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the stability and hydrolysis of this and other novel ADC linkers.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enzymatically Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's success, directly influencing its stability, efficacy, and safety profile.[1][2][3][4] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, yet be efficiently cleaved to release the drug upon reaching the target tumor cells.[5] Enzymatically cleavable linkers are a dominant class in ADC design, engineered to be substrates for enzymes that are highly active within tumor cells or the tumor microenvironment.
This guide provides a detailed overview of the most prevalent enzymatically cleavable linkers, focusing on their mechanisms of action, comparative quantitative data, and the experimental protocols essential for their evaluation.
Core Concepts of Enzymatically Cleavable Linkers
The fundamental principle behind enzymatically cleavable linkers is the exploitation of differential enzyme activity between healthy and cancerous tissues. Many of these linkers are designed to be cleaved within the lysosome, a cellular organelle rich in proteases and other hydrolases, following the internalization of the ADC via receptor-mediated endocytosis. Others are designed for cleavage by enzymes present in the extracellular tumor microenvironment. The choice of linker and its cleavage mechanism is pivotal and must be tailored to the specific antibody, payload, and target antigen.
Major Classes of Enzymatically Cleavable Linkers
Peptide linkers are the most clinically advanced class, designed to be recognized and cleaved by specific lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.
Mechanism of Action: The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide. This linker is a substrate for Cathepsin B, a cysteine protease highly active in the lysosome. Upon internalization into the target cell, the ADC is trafficked to the lysosome where Cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade of electronic self-immolation of the PABC spacer, leading to the traceless release of the unmodified cytotoxic payload. While initially thought to be specific to Cathepsin B, studies have shown that other cathepsins, such as L, S, and F, can also process the Val-Cit linker.
Advantages:
-
High Plasma Stability: Val-Cit linkers generally exhibit excellent stability in human plasma, minimizing premature drug release.
-
Efficient Cleavage: They are efficiently processed within the lysosomal compartment of target cells.
-
Clinical Validation: This linker is utilized in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).
Limitations:
-
Species-Specific Instability: Val-Cit linkers show susceptibility to cleavage by the carboxylesterase Ces1C in rodent plasma, which can complicate preclinical evaluation in mouse models.
-
Neutrophil Elastase Cleavage: The Val-Cit linker can be prematurely cleaved by human neutrophil elastase, which may contribute to off-target toxicities like neutropenia.
-
Hydrophobicity: The Val-Cit-PABC motif can be hydrophobic, potentially leading to ADC aggregation, especially at high drug-to-antibody ratios (DAR).
Recent advancements have focused on modifying the peptide sequence to overcome these limitations. For instance, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.
These linkers leverage the activity of β-glucuronidase, a lysosomal enzyme that is also found in the tumor microenvironment of necrotic tumors.
Mechanism of Action: The linker consists of a β-glucuronic acid moiety connected to a self-immolative spacer. Cleavage of the glycosidic bond by β-glucuronidase triggers the spacer's elimination and subsequent release of the payload. This mechanism is efficient and has been successfully applied to various payloads, including auristatins and doxorubicin derivatives.
Advantages:
-
Excellent Plasma Stability: β-glucuronide linkers are highly stable in circulation. An ADC with a β-glucuronide MMAF drug-linker showed an extrapolated half-life of 81 days in rat plasma.
-
Hydrophilicity: The glucuronic acid moiety is hydrophilic, which can improve the solubility of the ADC and reduce aggregation issues associated with hydrophobic payloads.
-
Dual-Environment Cleavage: The potential for cleavage in both the lysosome and the extracellular tumor microenvironment can be advantageous.
This is a more recent class of linkers that exploits the activity of sulfatases, a family of enzymes that are highly active within the lysosome.
Mechanism of Action: These linkers typically contain an aryl sulfate group. Lysosomal sulfatases hydrolyze the sulfate ester, which unmasks a phenolate that then triggers a 1,6-elimination reaction through a self-immolative spacer to release the payload.
Advantages:
-
Superior Stability: Arylsulfate linkers have demonstrated remarkable stability in both human and mouse plasma, circumventing the instability issues seen with dipeptide linkers in rodent models.
-
Good Solubility: These linkers can offer improved aqueous solubility compared to more hydrophobic peptide linkers.
-
Synthetic Tractability: They are synthetically accessible, making them an attractive option for development.
Quantitative Data Summary
The stability and cleavage efficiency of linkers are critical parameters. The following tables summarize key quantitative data for different enzymatically cleavable linkers.
Table 1: Comparative Plasma Stability of Enzymatically Cleavable Linkers
| Linker Type | Specific Linker | Species | Stability Metric (t½) | Reference |
| Peptide | Val-Cit-PABC-MMAE | Human | ~230 days | |
| Peptide | Val-Cit-PABC-MMAE | Mouse | ~80 hours | |
| Peptide | Phe-Lys-PABC-MMAE | Human | ~30 days | |
| Peptide | Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | |
| Peptide | Glu-Val-Cit (EVCit) | Mouse | Highly Stable (>28 days) | |
| β-Glucuronide | β-Glucuronide-MMAF | Rat | ~81 days (extrapolated) | |
| Sulfatase | Arylsulfate | Human & Mouse | Highly Stable |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme Source | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min) | Purified Cathepsin B | Benchmark for efficient cleavage. | |
| Val-Ala | ~50% of Val-Cit rate | Purified Cathepsin B | Lower hydrophobicity can reduce ADC aggregation. | |
| Phe-Lys | ~30-fold faster than Val-Cit | Isolated Cathepsin B | Rate similar to Val-Cit in lysosomal extracts. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed and robust experimental evaluation is crucial for selecting a suitable linker and advancing an ADC candidate. Below are generalized protocols for key assays.
Protocol: In Vitro Enzyme Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of a purified target enzyme.
-
Objective: To determine the kinetics of drug release from an ADC upon incubation with a specific enzyme (e.g., Cathepsin B).
-
Materials:
-
Test ADC with a cleavable linker.
-
Recombinant human enzyme (e.g., Cathepsin B).
-
Assay Buffer: Typically an acidic buffer to mimic lysosomal pH (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0).
-
Activation Solution: Dithiothreitol (DTT) for cysteine proteases like Cathepsin B (e.g., 30-40 mM).
-
Quenching Solution: Protease inhibitor cocktail or 2% Formic Acid.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
-
Procedure:
-
Enzyme Activation: For enzymes like Cathepsin B, pre-incubate a stock solution with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 1 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage by adding the activated enzyme solution (e.g., final concentration 20 nM). Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to separate and quantify the intact ADC, cleaved intermediates, and the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
-
Protocol: In Vitro ADC Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.
-
Objective: To measure the amount of intact ADC or released payload over time when incubated in plasma.
-
Materials:
-
Test ADC.
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey).
-
37°C incubator.
-
Analytical instrumentation (e.g., LC-MS, ELISA).
-
Reagents for sample processing (e.g., Protein A beads for immunoaffinity capture).
-
-
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS.
-
Incubation: Incubate all samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
Sample Analysis:
-
To measure intact ADC (DAR): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.
-
To measure released payload: Use an appropriate method (e.g., LC-MS) to extract and quantify the free payload from the plasma samples.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life (t½) of the conjugate.
-
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT-Based)
This assay determines the potency (e.g., IC50 value) of an ADC on antigen-positive and antigen-negative cancer cell lines.
-
Objective: To measure the dose-dependent effect of the ADC on cell viability.
-
Principle: These colorimetric assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified by absorbance.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete cell culture medium.
-
Test ADC, unconjugated antibody, and free payload as controls.
-
96-well microplates.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Replace the old medium with the treatment solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture directly to the wells and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.
-
References
The Architecture of Precision: A Technical Guide to Peptide-Based ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker technologies, peptide-based linkers have emerged as a cornerstone, offering a sophisticated mechanism for controlled payload release within the tumor microenvironment. This in-depth technical guide elucidates the discovery and development of peptide-based ADC linkers, providing a comprehensive resource on their design, evaluation, and application.
Core Principles of Peptide Linker Design
Peptide linkers are short amino acid sequences engineered to be substrates for proteases that are highly active within the lysosomal compartments of cancer cells, such as cathepsins.[][2] The fundamental design principle is to maintain a stable covalent bond between the antibody and the cytotoxic payload during systemic circulation, thereby preventing premature drug release and off-target toxicity.[3][4] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the peptide linker is exposed to the acidic and enzyme-rich environment of the lysosome, leading to its specific cleavage and the subsequent release of the active payload.[5]
A typical peptide linker construct includes the peptide sequence itself, a self-immolative spacer (e.g., para-aminobenzyl carbamate or PABC), and a conjugation moiety. The cleavage of the peptide by a lysosomal protease triggers a cascade of electronic rearrangements within the self-immolative spacer, culminating in the traceless release of the payload in its active form.
Common Peptide Linker Motifs
Several di- and tetrapeptide sequences have been extensively investigated and utilized in clinical and preclinical ADCs. The choice of the peptide sequence is critical as it influences cleavage kinetics, stability, and physicochemical properties of the ADC.
-
Valine-Citrulline (Val-Cit): This is arguably the most widely used and successful peptide linker. It is a substrate for several lysosomal proteases, including cathepsin B, L, and S, ensuring robust cleavage upon internalization. The Val-Cit linker is often used in conjunction with a PABC self-immolative spacer.
-
Valine-Alanine (Val-Ala): Another cathepsin B substrate, the Val-Ala linker, has been shown to have lower hydrophobicity compared to Val-Cit. This can be advantageous in reducing the aggregation propensity of ADCs, especially those with high drug-to-antibody ratios (DAR).
-
Phenylalanine-Lysine (Phe-Lys): This dipeptide is also readily cleaved by cathepsin B.
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is utilized in the approved ADC, Enhertu® (trastuzumab deruxtecan). It is a substrate for cathepsin L and has demonstrated excellent plasma stability.
Quantitative Data on Peptide Linker Performance
The performance of a peptide linker is evaluated based on several key quantitative parameters, including its susceptibility to enzymatic cleavage, stability in plasma, and the resulting in vitro cytotoxicity of the ADC.
Enzymatic Cleavage Kinetics
The efficiency of a peptide linker as a substrate for a specific protease is determined by its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The catalytic efficiency is represented by the kcat/Km ratio. While direct kinetic data for full ADCs is not always available, studies on model substrates provide valuable comparative information.
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Cathepsin B | - | - | High |
| Val-Ala | Cathepsin B | - | - | Moderate |
| Phe-Lys | Cathepsin B | - | - | High |
| GGFG | Cathepsin L | - | - | High |
| Note: Specific kcat and Km values are often proprietary or vary depending on the experimental setup and substrate used. The table indicates relative efficiencies based on available literature. |
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature payload release. This is typically assessed by incubating the ADC in plasma from different species (human, mouse, rat) and measuring the amount of intact ADC or released payload over time.
| Linker Sequence | Species | Half-life (t½) | Reference |
| Val-Cit | Human | > 200 days | |
| Val-Cit | Mouse | ~4.6 hours | |
| Glu-Val-Cit | Mouse | Almost no cleavage after 14 days | |
| Val-Ala | Rat | Significantly improved stability over Val-Cit | |
| GGFG | - | High stability |
In Vitro Cytotoxicity
The ultimate measure of an ADC's efficacy is its ability to kill target cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit cell growth by 50%.
| ADC | Linker | Payload | Cell Line | IC50 | Reference |
| Trastuzumab | Val-Cit | MMAE | SK-BR-3 (HER2+) | 0.05 nM | |
| Trastuzumab | Val-Cit | MMAE | N87 (HER2+) | ~0.5 µg/mL | |
| Anti-TNF | Ala-Ala | GRM | K562 | Low (effective) | |
| - | Val-Ala | MMAE | SKRC-52 | 69 nM | |
| - | Val-Cit | MMAE | SKRC-52 | 171 nM |
Physicochemical Properties
The choice of peptide linker can also influence the overall physicochemical properties of the ADC, such as hydrophobicity and aggregation tendency. More hydrophobic linkers can lead to increased aggregation, which can negatively impact the ADC's pharmacokinetics and safety.
| Linker | Hydrophobicity | Aggregation Tendency |
| Val-Cit | Higher | More prone to aggregation |
| Val-Ala | Lower | Less prone to aggregation |
| Ala-Ala | Low | Low aggregation, allows for high DAR |
Experimental Protocols
The development and characterization of peptide-based ADC linkers rely on a suite of robust in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma-ADC mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect an aliquot (e.g., 50 µL) of the mixture.
-
Immediately quench the reaction and precipitate plasma proteins by adding 3-4 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the average drug-to-antibody ratio) or the concentration of released payload.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life.
Lysosomal Degradation Assay
This assay evaluates the cleavage of the peptide linker by lysosomal proteases using isolated lysosomes.
Materials:
-
Cancer cell line of interest
-
Lysosome Isolation Kit
-
ADC of interest
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
LC-MS system
Procedure:
-
Isolate Lysosomes:
-
Culture cancer cells to a sufficient density.
-
Harvest the cells and isolate the lysosomal fraction using a commercial lysosome isolation kit following the manufacturer's protocol. This typically involves cell lysis, differential centrifugation, and density gradient centrifugation.
-
Determine the protein concentration of the isolated lysosomal fraction.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the isolated lysosomes (e.g., 50 µg of lysosomal protein) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding ice-cold acetonitrile with 0.1% formic acid.
-
-
Analysis:
-
Process the samples as described in the plasma stability assay (protein precipitation and centrifugation).
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the rate of linker cleavage.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells by assessing cell viability.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the wells. Include wells with medium only as a negative control.
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the ADC concentration (on a logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Relationships in Peptide Linker Design
The design of an optimal peptide linker involves a careful balance of several interconnected factors. The following diagram illustrates the logical relationships between these key design considerations.
Conclusion
Peptide-based linkers represent a highly successful and versatile strategy in the design of ADCs. Their ability to remain stable in circulation while undergoing specific cleavage in the tumor microenvironment is key to achieving a wide therapeutic window. The continued exploration of novel peptide sequences, modifications to existing motifs, and a deeper understanding of the interplay between the linker, payload, and antibody will undoubtedly pave the way for the next generation of more effective and safer ADC therapeutics. This guide provides a foundational understanding of the core principles, data-driven evaluation, and experimental methodologies that are essential for researchers and drug developers in this exciting and rapidly evolving field.
References
Methodological & Application
Application Notes and Protocols for Payload Conjugation using Ala-Ala-Asn-PAB TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of potent cytotoxic agents to cancer cells via Antibody-Drug Conjugates (ADCs) has emerged as a powerful therapeutic strategy. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl carbamate) linker is a specialized, enzymatically cleavable linker designed for the targeted release of therapeutic payloads within the tumor microenvironment. This linker system leverages the overexpression of the enzyme legumain in various cancers for its specific cleavage.[1][2]
The trifluoroacetic acid (TFA) salt form of the Ala-Ala-Asn-PAB linker is a common result of solid-phase peptide synthesis and purification processes.[3] This document provides detailed application notes and protocols for the conjugation of a payload to the Ala-Ala-Asn-PAB TFA linker, offering guidance on the underlying chemical principles, experimental procedures, and expected outcomes.
Principle of Action: The Legumain-Cleavable Linker and Self-Immolative Spacer
The Ala-Ala-Asn-PAB linker system operates on a two-stage mechanism to ensure the controlled release of the payload at the target site.
-
Enzymatic Cleavage by Legumain: The tripeptide sequence, Ala-Ala-Asn, is specifically recognized and cleaved by legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[1][4] This enzymatic cleavage occurs at the C-terminal side of the asparagine residue.
-
Self-Immolative Cascade of the PAB Spacer: Upon cleavage of the tripeptide, the para-aminobenzyl (PAB) self-immolative spacer is unmasked. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active payload, carbon dioxide, and aza-quinone methide. This self-immolation is a rapid and irreversible process, ensuring efficient drug liberation within the target cell.
The specificity of legumain for the Ala-Ala-Asn sequence, combined with the efficient self-immolative nature of the PAB spacer, provides a robust mechanism for targeted drug delivery, minimizing off-target toxicity.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of payload release from an Ala-Ala-Asn-PAB ADC.
Experimental Protocols
This section provides a detailed protocol for the conjugation of an amine-containing payload to the this compound linker. The protocol is divided into two main stages:
-
Payload Conjugation to the Linker: This involves the reaction of the payload with an activated form of the linker.
-
Purification and Characterization of the Linker-Payload Conjugate.
Materials and Reagents
-
Ala-Ala-Asn-PAB-PNP (p-nitrophenyl carbonate activated) or similar activated linker
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN) for HPLC
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Lyophilizer
-
Inert gas (Nitrogen or Argon)
Protocol 1: Conjugation of an Amine-Containing Payload to Ala-Ala-Asn-PAB-PNP
This protocol assumes the use of a p-nitrophenyl (PNP) activated linker for reaction with an amine-containing payload. The PNP group is an excellent leaving group, facilitating the formation of a stable carbamate bond.
-
Preparation of Reactants:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the Ala-Ala-Asn-PAB-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the payload can help drive the reaction to completion.
-
-
Conjugation Reaction:
-
To the solution of the Ala-Ala-Asn-PAB-PNP linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture. The base is crucial to neutralize the TFA salt of the linker and any acidic byproducts generated during the reaction.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. The reaction progress should be monitored by LC-MS or RP-HPLC until completion is observed.
-
Protocol 2: Purification and Characterization of the Linker-Payload Conjugate
-
Purification:
-
Upon completion of the reaction, the crude mixture can be purified by preparative RP-HPLC.
-
A typical purification method involves a C18 column with a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. The gradient can be optimized based on the hydrophobicity of the conjugate.
-
Collect the fractions containing the desired product, identified by its expected retention time.
-
-
Lyophilization:
-
Combine the pure fractions and lyophilize to obtain the final Ala-Ala-Asn-PAB-Payload conjugate as a dry powder.
-
-
Characterization:
-
Confirm the identity of the final product by LC-MS. The observed mass should correspond to the calculated mass of the conjugate.
-
Assess the purity of the conjugate by analytical RP-HPLC, integrating the peak area of the product. A purity of >95% is generally desired for subsequent applications.
-
Experimental Workflow Diagram
Caption: General workflow for conjugating a payload to the Ala-Ala-Asn-PAB linker.
Quantitative Data Summary
The following tables provide representative data for the conjugation process and the characterization of the resulting conjugate. These values are illustrative and may vary depending on the specific payload and reaction conditions.
Table 1: Typical Reaction Parameters for Payload Conjugation
| Parameter | Value | Rationale |
| Linker to Payload Molar Ratio | 1 : 1.0 - 1.2 | A slight excess of the payload can drive the reaction towards completion. |
| Base (DIPEA/NMM) Equivalents | 2.0 - 3.0 | To neutralize the TFA salt and facilitate the nucleophilic attack of the amine. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of both the linker and many common payloads. |
| Temperature | 20 - 25 °C (Room Temperature) | Mild conditions are generally sufficient for this type of conjugation. |
| Reaction Time | 2 - 18 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Expected Outcomes and Quality Control
| Parameter | Typical Value | Method of Analysis |
| Purity of Conjugate | > 95% | Analytical RP-HPLC |
| Identity Confirmation | Observed mass matches theoretical mass | LC-MS |
| Yield | 60 - 80% | Varies depending on payload and purification efficiency |
| Drug-to-Antibody Ratio (DAR) | Typically 2, 4, or 8 | Hydrophobic Interaction Chromatography (HIC) or LC-MS (for ADCs) |
| In vitro Cytotoxicity (IC50) | Payload-dependent (nM to µM range) | Cell-based assays on target-positive and negative cell lines |
Troubleshooting and Considerations
-
Role of TFA Salt: The TFA counterion can make the linker acidic. The addition of a non-nucleophilic base like DIPEA or NMM is essential to deprotonate the amine of the payload and neutralize the reaction mixture.
-
Payload Solubility: If the payload has poor solubility in DMF or DMSO, co-solvents may be explored. However, ensure they are compatible with the reaction chemistry.
-
Reaction Monitoring: It is crucial to monitor the reaction to avoid side reactions or degradation of the payload or linker over extended reaction times.
-
Purification: The choice of HPLC gradient will depend on the hydrophobicity of the final conjugate. A shallow gradient may be necessary to achieve good separation from unreacted starting materials.
-
Stability: The stability of the final conjugate should be assessed under relevant storage conditions.
Conclusion
The Ala-Ala-Asn-PAB linker provides a sophisticated and highly specific mechanism for the targeted delivery of therapeutic payloads. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully conjugate a variety of amine-containing payloads to this linker system. The resulting conjugates can then be further utilized in the development of next-generation ADCs with improved therapeutic windows. Proper purification and characterization are paramount to ensure the quality and consistency of the final product for preclinical and clinical evaluation.
References
Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate with an Ala-Ala-Asn-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, maximizing its efficacy against target cells while minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.
This document provides a detailed, step-by-step protocol for the synthesis of a model ADC utilizing a protease-cleavable Ala-Ala-Asn peptide linker. This tripeptide sequence is designed to be cleaved by specific lysosomal proteases, such as legumain, which can be overexpressed in the tumor microenvironment, ensuring targeted drug release. The linker incorporates a p-aminobenzyl carbamate (PAB) self-immolative spacer to facilitate the efficient release of the unmodified payload upon peptide cleavage. The protocol covers the synthesis of the linker-payload construct, the modification of the antibody, the conjugation reaction, and the subsequent purification and characterization of the final ADC. As a representative payload, Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, is used.[1][]
Overall Synthesis Workflow
The synthesis of the ADC is a multi-stage process that begins with the separate preparation of the linker-payload and the antibody, followed by their conjugation and purification.
Experimental Protocols
Materials and Reagents:
-
Resins and Amino Acids: Rink Amide resin, Fmoc-Ala-OH, Fmoc-Asn(Trt)-OH.
-
Reagents for Peptide Synthesis: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, Piperidine, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Linker and Payload Reagents: p-Aminobenzyl alcohol (PAB-OH), Triphosgene, 6-Maleimidohexanoic acid (MC), Monomethyl auristatin E (MMAE), Diisopropylethylamine (DIPEA), HATU.
-
Antibody and Conjugation Reagents: Human IgG1 monoclonal antibody (e.g., Trastuzumab), Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO).
-
Purification and Analysis: Hydrophobic Interaction Chromatography (HIC) column, Size-Exclusion Chromatography (SEC) column, Mass Spectrometer (Q-TOF or Orbitrap).
Protocol 1: Synthesis of Maleimide-Ala-Ala-Asn-PAB-MMAE Linker-Payload
This protocol is divided into four main stages: solid-phase peptide synthesis, PAB spacer coupling, maleimide functionalization, and payload conjugation.
Stage 1.1: Solid-Phase Peptide Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH
This procedure uses standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5]
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Asn): In a separate vial, pre-activate 3 equivalents of Fmoc-Asn(Trt)-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation (Ala, Ala): Repeat steps 2 and 3 for the sequential coupling of Fmoc-Ala-OH twice.
-
Cleavage from Resin: After the final Fmoc deprotection, wash and dry the peptide-resin. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude Fmoc-Ala-Ala-Asn(Trt)-OH by reverse-phase HPLC.
Stage 1.2: Coupling of Tripeptide to PAB Spacer
-
Activation of PAB-OH: In an inert atmosphere, dissolve p-aminobenzyl alcohol in anhydrous DCM and cool to 0°C. Add a solution of triphosgene in toluene dropwise. Stir for 2 hours to form the p-aminobenzyl chloroformate intermediate.
-
Coupling Reaction: Dissolve the purified Fmoc-Ala-Ala-Asn(Trt)-OH and DIPEA in anhydrous DMF. Add this solution to the activated PAB intermediate and stir overnight at room temperature.
-
Purification: Purify the resulting Fmoc-Ala-Ala-Asn(Trt)-PAB-OH product by column chromatography.
Stage 1.3: Introduction of the Maleimide Group
-
Fmoc Deprotection: Dissolve the product from Stage 1.2 in DMF and treat with 20% piperidine to remove the N-terminal Fmoc group, yielding H₂N-Ala-Ala-Asn(Trt)-PAB-OH.
-
Maleimide Coupling: In a separate flask, activate 6-maleimidohexanoic acid (MC) with HATU and DIPEA in DMF. Add this solution to the deprotected peptide-PAB and stir for 4 hours at room temperature.
-
Purification: Purify the product, MC-Ala-Ala-Asn(Trt)-PAB-OH, by reverse-phase HPLC.
Stage 1.4: Conjugation to MMAE Payload
-
Esterification: Dissolve the product from Stage 1.3, MMAE, and a coupling agent like HATU in DMF. Add DIPEA and stir the reaction mixture at room temperature overnight.
-
Deprotection: Remove the trityl (Trt) protecting group from the asparagine side chain using a dilute solution of TFA in DCM.
-
Final Purification: Purify the final linker-payload, MC-Ala-Ala-Asn-PAB-MMAE , by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Preparation of Thiol-Activated Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in a human IgG1 antibody to generate reactive thiol groups.
-
Buffer Exchange: Exchange the antibody storage buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a desalting column or tangential flow filtration. Adjust the antibody concentration to 10 mg/mL.
-
Partial Reduction: Add a freshly prepared solution of DTT (or TCEP) to the antibody solution. A typical molar ratio is 2.5-3.0 equivalents of DTT per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The precise time and temperature should be optimized to achieve the desired number of free thiols per antibody.
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove excess DTT/TCEP. The purified, reduced antibody should be used immediately in the conjugation step.
Protocol 3: Synthesis and Purification of the ADC
-
Conjugation Reaction: Dissolve the purified MC-Ala-Ala-Asn-PAB-MMAE linker-payload in a small amount of a water-miscible organic solvent like DMSO. Add the linker-payload solution to the freshly prepared reduced antibody. A typical molar excess of linker-payload is 5-7 equivalents per mole of antibody.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using chromatography.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different drug-to-antibody ratios (DAR). A salt gradient (e.g., decreasing ammonium sulfate) is used to elute species with increasing hydrophobicity (and thus higher DAR).
-
Size-Exclusion Chromatography (SEC): SEC is used to remove unconjugated payload, linker fragments, and to separate monomeric ADC from aggregates.
-
-
Buffer Exchange and Formulation: Pool the fractions containing the desired ADC species (e.g., DAR 4). Perform a final buffer exchange into a suitable formulation buffer and concentrate the ADC to the desired concentration.
Protocol 4: Characterization of the Final ADC
Comprehensive characterization is essential to ensure the quality, consistency, and stability of the ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC: As described in the purification step, the peak areas from the HIC chromatogram can be used to calculate the average DAR and the distribution of different DAR species.
-
Mass Spectrometry (MS): Deconvolute the mass spectrum of the intact or deglycosylated ADC to determine the masses of the different drug-loaded species and calculate the average DAR.
-
-
Purity and Aggregation Analysis:
-
SEC: Analyze the final product by SEC to quantify the percentage of monomeric ADC and detect any high molecular weight aggregates.
-
-
Confirmation of Conjugation Site:
-
Peptide Mapping: Digest the ADC with an enzyme (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to confirm that conjugation occurred at the intended cysteine residues.
-
-
Quantification of Free Drug:
-
Use reverse-phase HPLC to quantify the amount of unconjugated payload in the final ADC preparation.
-
Data Presentation
The following tables present representative quantitative data for the synthesis and characterization of a Trastuzumab-MC-Ala-Ala-Asn-PAB-MMAE ADC.
Table 1: Summary of ADC Synthesis Parameters
| Parameter | Value |
| Antibody | Trastuzumab (human IgG1) |
| Linker-Payload | MC-Ala-Ala-Asn-PAB-MMAE |
| mAb Concentration | 10 mg/mL |
| Reducing Agent | DTT |
| DTT:mAb Molar Ratio | 2.8 : 1 |
| Linker-Payload:mAb Molar Ratio | 6 : 1 |
| Conjugation Time | 1.5 hours |
| Conjugation Temperature | 22 °C |
Table 2: Characterization of Purified ADC
| Analytical Method | Parameter | Result |
| HIC-UV | Average DAR | 3.9 |
| DAR 0 (%) | < 2% | |
| DAR 2 (%) | 15% | |
| DAR 4 (%) | 65% | |
| DAR 6 (%) | 15% | |
| DAR 8 (%) | < 3% | |
| SEC-UV | Monomer Purity (%) | > 98% |
| Aggregates (%) | < 2% | |
| LC-MS (Intact) | Average DAR | 3.92 |
| RP-HPLC | Free Payload (%) | < 0.1% |
| Endotoxin | Endotoxin Level (EU/mg) | < 0.5 |
Mechanism of Action and Signaling Pathway
The synthesized ADC targets cells overexpressing the specific antigen recognized by the monoclonal antibody (e.g., HER2 for Trastuzumab). Upon binding, the ADC-antigen complex is internalized, and the payload is released, leading to cell death.
Payload Mechanism: Monomethyl Auristatin E (MMAE)
MMAE is a potent anti-mitotic agent that disrupts the cellular microtubule network.
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the Ala-Ala-Asn peptide linker.
-
Payload Release: Cleavage of the peptide triggers the self-immolation of the PAB spacer, releasing active MMAE into the cytoplasm.
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: The prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Ala-Ala-Asn-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn-PAB is a cornerstone in modern bioconjugation and drug delivery, serving as a sophisticated, enzymatically cleavable linker. Primarily utilized in the construction of Antibody-Drug Conjugates (ADCs), this tripeptide-p-aminobenzyl (PAB) alcohol construct facilitates the targeted release of therapeutic payloads. The core of its functionality lies in the Alanine-Alanine-Asparagine tripeptide sequence, which is designed to be selectively recognized and cleaved by specific proteases, such as cathepsins, that are often upregulated in the tumor microenvironment. Following enzymatic cleavage of the peptide backbone, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, liberating the conjugated drug in its active form.
These application notes provide a comprehensive guide to the use of Fmoc-Ala-Ala-Asn-PAB in solid-phase peptide synthesis (SPPS), offering detailed protocols for its incorporation onto a solid support and subsequent peptide chain elongation. The information herein is intended to equip researchers with the necessary knowledge to effectively integrate this linker into their synthetic workflows for the development of advanced therapeutic and diagnostic agents.
Data Presentation
The efficiency of solid-phase peptide synthesis is paramount for obtaining high-purity products. While yields are highly dependent on the specific peptide sequence and synthesis conditions, the following tables provide representative quantitative data for key steps in the process when utilizing a tripeptide linker system like Fmoc-Ala-Ala-Asn-PAB.
| Parameter | Representative Value | Notes |
| Resin Loading (Substitution Level) | 0.4 - 0.8 mmol/g | Determined spectrophotometrically after coupling of the linker to an aminomethyl resin. |
| Coupling Efficiency per Cycle | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative analysis of Fmoc deprotection. |
| Final Cleavage Yield | 70 - 90% | Highly dependent on the peptide sequence, length, and cleavage cocktail composition. |
| Crude Peptide Purity (by RP-HPLC) | 60 - 85% | Sequence-dependent; purification is typically required to achieve >95% purity. |
Table 1: Representative Quantitative Data for SPPS with a Tripeptide Linker
| Reagent | Molar Equivalence (vs. Resin) | Role in the Reaction |
| Fmoc-Ala-Ala-Asn-PAB | 1.5 - 2.0 eq. | The building block to be coupled to the resin. |
| Coupling Reagent (e.g., HATU, HBTU) | 1.45 - 1.9 eq. | Activates the carboxylic acid for amide bond formation. |
| Base (e.g., DIPEA, NMM) | 3.0 - 4.0 eq. | Maintains basic conditions for the coupling reaction. |
| Piperidine in DMF | 20% (v/v) | Reagent for the removal of the Fmoc protecting group. |
| TFA Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
Table 2: Key Reagents and Their Typical Molar Equivalencies in SPPS
Experimental Protocols
Protocol 1: Coupling of Fmoc-Ala-Ala-Asn-PAB to Aminomethyl Resin
This protocol details the initial and critical step of anchoring the Fmoc-Ala-Ala-Asn-PAB linker to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.
Materials:
-
Aminomethyl resin (e.g., aminomethyl polystyrene, 100-200 mesh)
-
Fmoc-Ala-Ala-Asn-PAB
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
Methanol (MeOH)
-
Peptide synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 g, ~0.8 mmol/g substitution) in the peptide synthesis vessel. Add DMF (10-15 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Resin Washing: Drain the DMF and wash the resin sequentially with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Activation of Fmoc-Ala-Ala-Asn-PAB: In a separate vial, dissolve Fmoc-Ala-Ala-Asn-PAB (1.5 eq. relative to the resin loading) and a coupling reagent like HATU (1.45 eq.) in DMF. Add DIPEA (3.0 eq.) to the solution and vortex for 1-2 minutes to pre-activate the linker.
-
Coupling Reaction: Drain the DCM from the resin and add the pre-activated Fmoc-Ala-Ala-Asn-PAB solution. Ensure the resin is fully submerged. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time.
-
Capping of Unreacted Amines (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined spectrophotometrically by Fmoc analysis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain from the N-terminus of the resin-bound Fmoc-Ala-Ala-Asn-PAB.
Materials:
-
Fmoc-Ala-Ala-Asn-PAB-loaded resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU) and base (e.g., DIPEA)
-
DMF, DCM, peptide synthesis grade
-
Peptide synthesis vessel and shaker
Procedure (per cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 15 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6-8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water)
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 15 mL) and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add cold diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows and concepts associated with the use of Fmoc-Ala-Ala-Asn-PAB in solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis starting with Fmoc-Ala-Ala-Asn-PAB.
Caption: Cellular mechanism of action for an ADC utilizing an Ala-Ala-Asn-PAB linker.
Application Notes and Protocols for Ala-Ala-Asn-PAB TFA in the Development of Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. The Ala-Ala-Asn-p-aminobenzyl (PAB) linker is an enzymatically cleavable linker that has garnered significant interest in the development of novel ADCs. Its tripeptide sequence is designed to be selectively cleaved by legumain, a protease that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells. This targeted cleavage mechanism allows for the controlled release of the cytotoxic payload at the site of action, thereby minimizing systemic toxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Ala-Ala-Asn-PAB TFA (trifluoroacetic acid) salt in the synthesis and evaluation of novel ADCs.
Mechanism of Action of the Ala-Ala-Asn-PAB Linker
The Ala-Ala-Asn-PAB linker acts as a stable bridge between the antibody and the cytotoxic drug in systemic circulation. Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment and the presence of specific proteases, particularly legumain, lead to the cleavage of the peptide sequence between asparagine and the PAB spacer. This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, resulting in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.
References
Application Notes and Protocols: Ala-Ala-Asn-PAB Linker in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) linker in the context of developing antibody-drug conjugates (ADCs) for prostate cancer. This document includes the rationale for its use, comparative data, and detailed protocols for in vitro evaluation.
Introduction to the Ala-Ala-Asn-PAB Linker
The Ala-Ala-Asn-PAB linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It is composed of a tripeptide sequence (Ala-Ala-Asn) and a self-immolative para-aminobenzyl carbamate (PABC) spacer.[1][2] The linker's mechanism of action relies on the enzymatic cleavage of the peptide sequence within the lysosomal compartment of the target cell. Specifically, the asparagine residue is recognized and cleaved by the endopeptidase legumain, an enzyme often overexpressed in the tumor microenvironment and within cancer cells.[3] Following peptide cleavage, the PABC spacer undergoes spontaneous 1,6-elimination, leading to the release of the conjugated cytotoxic drug in its active form.[3] This targeted release mechanism aims to enhance the therapeutic window of the ADC by maximizing its efficacy against tumor cells while minimizing systemic toxicity.[3]
Rationale for Application in Prostate Cancer
The use of the Ala-Ala-Asn-PAB linker in prostate cancer is supported by the overexpression of the primary cleaving enzyme, legumain, in prostate cancer tissues and cell lines. Studies have shown that legumain expression and enzymatic activity are heightened in advanced prostate cancer. This overexpression suggests that an ADC utilizing a legumain-cleavable linker, such as Ala-Ala-Asn-PAB, could achieve selective payload release within prostate cancer cells, leading to targeted cell killing.
Data Presentation
| Linker Type | Target Cell Line | Payload | IC50 (nM) | Key Findings |
| Legumain-Cleavable (Asn-Asn) | SKBR3 (HER2-positive breast cancer) | MMAE | ~1 | Showed equivalent cytotoxicity to the Val-Cit linker in a high HER2-expressing cell line. |
| Legumain-Cleavable (Asn-Asn) | Ramos (CD20-positive lymphoma) | MMAE | ~0.1 | Demonstrated similar activity to the Val-Cit linker. |
| Cathepsin-Cleavable (Val-Cit) | SKBR3 (HER2-positive breast cancer) | MMAE | ~1 | Standard cathepsin-cleavable linker used as a benchmark. |
| Cathepsin-Cleavable (Val-Cit) | Ramos (CD20-positive lymphoma) | MMAE | ~0.1 | Standard cathepsin-cleavable linker used as a benchmark. |
| Ala-Ala-Asn-PABC | Folate Receptor Alpha (FRA)-high expressing cell lines | Eribulin | Potent | Showed high potency but also higher nonspecific cytotoxicity in FRA-negative cells compared to a Val-Cit-PABC variant. |
Note: The data presented is for non-prostate cancer cell lines and is intended to provide a general comparison of linker performance.
Signaling and ADC Mechanism of Action
The mechanism of action for an ADC utilizing an Ala-Ala-Asn-PAB linker involves a series of steps leading to targeted cell death.
Figure 1. General mechanism of action for an ADC with a cleavable linker.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of an ADC with an Ala-Ala-Asn-PAB linker in prostate cancer cell lines (e.g., PC-3, LNCaP, DU145).
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of prostate cancer cells by 50% (IC50).
Workflow:
Figure 2. Workflow for the MTT-based cytotoxicity assay.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145) and an antigen-negative control cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC with Ala-Ala-Asn-PAB linker.
-
Unconjugated antibody (isotype control).
-
Free cytotoxic payload.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
This assay confirms that the ADC is internalized by the target prostate cancer cells.
Workflow:
Figure 3. Workflow for the ADC internalization assay.
Materials:
-
Prostate cancer cell lines.
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo).
-
Labeled isotype control antibody.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Harvest and resuspend cells in FACS buffer.
-
Add the fluorescently labeled ADC or isotype control to the cells at a predetermined concentration.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a negative control, incubate a set of cells at 4°C to inhibit active transport.
-
At each time point, wash the cells with cold PBS to stop internalization.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity. An increase in fluorescence intensity over time at 37°C compared to 4°C indicates internalization.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Workflow:
Figure 4. Workflow for the co-culture bystander effect assay.
Materials:
-
Antigen-positive prostate cancer cell line.
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP).
-
Complete cell culture medium.
-
ADC with Ala-Ala-Asn-PAB linker.
-
96-well plates.
-
Fluorescence microscope or plate reader.
Procedure:
-
Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell type alone.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate the plate for 72-120 hours.
-
Measure the GFP fluorescence using a plate reader or by imaging and quantifying the number of GFP-positive cells.
-
A decrease in the viability of the GFP-labeled antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Assay for Measuring Ala-Ala-Asn-PAB Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for an in vitro colorimetric assay to measure the enzymatic cleavage of the peptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) linked to a p-aminobenzyl (PAB) group. This peptide sequence is often incorporated as a cleavable linker in Antibody-Drug Conjugates (ADCs), where its cleavage by specific proteases within the target cell releases the cytotoxic payload.[][2][3][4] This assay is designed to quantify the activity of proteases that recognize and cleave this tripeptide sequence, which is crucial for the evaluation of ADC efficacy and stability. The protocol described here is analogous to well-established caspase activity assays that utilize a chromogenic substrate.[5] The assay is based on the spectrophotometric detection of a chromophore released upon enzymatic cleavage of the substrate.
Assay Principle
The in vitro assay for measuring Ala-Ala-Asn-PAB cleavage is based on the enzymatic release of a chromophore, p-nitroaniline (pNA), from a synthetic substrate. The substrate consists of the tripeptide sequence Ala-Ala-Asn covalently linked to pNA (Ala-Ala-Asn-pNA). In the presence of a protease that recognizes this sequence, the peptide bond is hydrolyzed, releasing the yellow-colored pNA. The amount of pNA released is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm. This colorimetric method provides a simple and convenient means to assay for protease activity in various samples, including purified enzyme preparations and cell lysates.
Key Experimental Workflow
Figure 1: General workflow for the in vitro Ala-Ala-Asn-PAB cleavage assay.
Experimental Protocols
Materials and Reagents
-
Substrate: Ala-Ala-Asn-pNA (p-nitroaniline)
-
Enzyme: Purified protease (e.g., Cathepsin B, as Ala-Ala-Asn is a known substrate for certain lysosomal proteases) or cell lysate containing the protease of interest.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.1% CHAPS.
-
Lysis Buffer (for cell-based assays): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 5 mM DTT.
-
Positive Control: A known concentration of the active protease.
-
Inhibitor (Optional): A specific inhibitor for the protease being assayed to determine non-specific substrate cleavage.
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of 1 M HEPES, 5 M NaCl, 1 M DTT, and 10% CHAPS. Dilute to the final concentrations with deionized water. Store at 4°C. Add DTT fresh before use.
-
Lysis Buffer: Prepare from stock solutions and store at 4°C. Add DTT fresh before use.
-
Substrate Stock Solution: Dissolve Ala-Ala-Asn-pNA in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or cell lysate to the desired concentration in Assay Buffer immediately before use.
Enzymatic Cleavage of Ala-Ala-Asn-pNA
Figure 2: Diagram of the enzymatic cleavage of the Ala-Ala-Asn-pNA substrate.
Assay Protocol
This protocol is designed for a 96-well plate format.
-
Sample Preparation (Cell Lysate):
-
Culture cells to the desired density and treat with inducing agents if necessary.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Dilute the lysate to a final concentration of 1-4 mg/mL with Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of each sample (cell lysate or purified enzyme) to the wells of a 96-well plate.
-
For each sample, prepare a blank well containing 50 µL of Assay Buffer instead of the sample.
-
If using an inhibitor, pre-incubate the sample with the inhibitor for 10-15 minutes.
-
Prepare the Reaction Mix by diluting the 10 mM Ala-Ala-Asn-pNA substrate stock to a final working concentration of 200 µM in Assay Buffer. For example, for 10 reactions, mix 20 µL of 10 mM substrate with 980 µL of Assay Buffer.
-
Start the reaction by adding 50 µL of the 2X Reaction Mix (containing 400 µM substrate) to each well to bring the final volume to 100 µL and the final substrate concentration to 200 µM.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the enzyme activity.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation
The results can be summarized in a table for clear comparison.
| Sample ID | Treatment | Protein Conc. (mg/mL) | Absorbance at 405 nm (Raw) | Absorbance at 405 nm (Corrected) | Fold Increase in Activity |
| 1 | Untreated Control | 2.0 | 0.150 | 0.100 | 1.0 |
| 2 | Treatment A | 2.0 | 0.450 | 0.400 | 4.0 |
| 3 | Treatment B | 2.0 | 0.250 | 0.200 | 2.0 |
| 4 | Positive Control | N/A | 0.850 | 0.800 | 8.0 |
| 5 | Blank | N/A | 0.050 | N/A | N/A |
Corrected Absorbance = Raw Absorbance - Blank Absorbance Fold Increase = Corrected Absorbance of Sample / Corrected Absorbance of Untreated Control
This application note provides a comprehensive protocol for an in vitro assay to measure the cleavage of the Ala-Ala-Asn-PAB surrogate substrate, Ala-Ala-Asn-pNA. This assay is a valuable tool for researchers in drug development, particularly in the field of ADCs, to assess the enzymatic lability of peptide linkers. The provided protocol is a template that can be optimized for specific enzymes and experimental conditions.
References
Application Notes and Protocols: Use of Ala-Ala-Asn-PAB TFA in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Ala-Ala-Asn-PAB TFA linker in the context of antibody-drug conjugate (ADC) development, with a focus on its evaluation in preclinical models. While this specific tripeptide linker was explored for its potential, it is crucial to note that it was deprioritized for in vivo studies in at least one major ADC development program due to its in vitro profile. This document details the available data, the rationale for its deselection, and provides relevant experimental protocols for its in vitro evaluation.
Introduction to this compound Linker
This compound is a peptide-based, enzymatically cleavable linker system designed for use in antibody-drug conjugates. It consists of a tripeptide sequence (Alanine-Alanine-Asparagine) that is recognized and cleaved by specific intracellular proteases, a self-immolative spacer (p-aminobenzyl alcohol, PAB), and is supplied as a trifluoroacetic acid (TFA) salt. The linker is designed to be stable in systemic circulation and to release the conjugated cytotoxic payload upon internalization of the ADC into target tumor cells.
The cleavage of the peptide sequence is primarily mediated by lysosomal proteases, such as cathepsins and legumain, which are often upregulated in the tumor microenvironment. Following the enzymatic cleavage of the asparagine residue, the PAB spacer undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.
Preclinical Evaluation: A Comparative In Vitro Study
In the development of the folate receptor alpha (FRα)-targeting ADC, MORAb-202 (farletuzumab ecteribulin), an ADC utilizing an Ala-Ala-Asn-PABC linker was synthesized and evaluated alongside a variant with a Val-Cit-PABC linker.[1][2] Both ADCs were conjugated with the microtubule-targeting agent eribulin.
The in vitro studies revealed that while the ADC with the Ala-Ala-Asn-PABC linker demonstrated potency in FRα-high expressing cell lines, it exhibited higher nonspecific cytotoxicity in FRα-negative cells and poor specificity in FRα-low expressing cells when compared to the ADC with the Val-Cit-PABC linker.[1] This higher off-target toxicity led to the selection of the Val-Cit-PABC linker for further in vivo development of MORAb-202.
The following table summarizes the conceptual findings from the comparative in vitro studies. Note that specific IC50 values for the Ala-Ala-Asn-PAB-based ADC are not publicly available and the data presented here is illustrative of the reported observations.
| Cell Line Type | FRα Expression | Ala-Ala-Asn-PABC-Eribulin ADC | Val-Cit-PABC-Eribulin ADC | Rationale for In Vivo Selection |
| Tumor Cell Line A | High | Potent Cytotoxicity | Potent Cytotoxicity | Both linkers effective in high-target cells. |
| Tumor Cell Line B | Low | Moderate Specificity | High Specificity | Val-Cit linker shows better specificity. |
| Normal Cell Line C | Negative | Higher Nonspecific Cytotoxicity | Lower Nonspecific Cytotoxicity | Val-Cit linker demonstrates a better safety profile in vitro. |
Signaling Pathways and Mechanism of Action
The intended mechanism of action for an ADC utilizing the Ala-Ala-Asn-PAB linker is depicted in the signaling pathway diagram below. This process involves the targeted delivery of a cytotoxic payload to a cancer cell, internalization, and intracellular release of the active drug.
Caption: Intracellular processing of an ADC with a cleavable linker.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of an ADC containing the Ala-Ala-Asn-PAB linker, based on standard methodologies used in ADC development.
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC in various cell lines with differential target antigen expression.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC with Ala-Ala-Asn-PAB linker
-
Control ADC (with a non-cleavable linker or irrelevant antibody)
-
Free cytotoxic payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the ADC, control ADC, and free payload in complete cell culture medium.
-
Treatment: Remove the old medium from the cell plates and add the diluted compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 values using a non-linear regression model.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion and Recommendations
The Ala-Ala-Asn-PAB linker is a viable option for the targeted delivery of cytotoxic payloads, particularly in scenarios where legumain and other cathepsins are highly expressed in the target tumor cells. However, the available preclinical data suggests that it may lead to higher off-target cytotoxicity compared to other peptide linkers like Val-Cit-PAB.
Recommendations for Researchers:
-
In Vitro Screening: It is highly recommended to perform comprehensive in vitro cytotoxicity assays on a panel of cell lines with varying levels of target antigen expression, including target-negative lines, to assess the specificity of the ADC.
-
Comparative Studies: When considering the Ala-Ala-Asn-PAB linker, it is prudent to include an ADC with a well-characterized linker, such as Val-Cit-PAB, as a benchmark for specificity and potency.
-
Protease Specificity: Further investigation into the specific proteases responsible for the cleavage of the Ala-Ala-Asn sequence within the lysosome could provide insights into its off-target effects.
While the Ala-Ala-Asn-PAB linker was not advanced to in vivo studies in the context of MORAb-202, it may still hold utility for other antibody-payload combinations or in different cancer indications. Careful in vitro characterization is paramount to determining its suitability for further preclinical and clinical development.
References
Application Notes and Protocols for the Characterization of an Antibody-Drug Conjugate with an Ala-Ala-Asn-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the characterization of an ADC utilizing a protease-cleavable Ala-Ala-Asn-p-aminobenzylcarbamate (PAB) linker. This tripeptide linker is designed for enzymatic cleavage within the tumor cell, releasing the active cytotoxic payload. The following sections detail the essential analytical methods for ensuring the quality, consistency, and performance of such an ADC.
Linker Chemistry and Mechanism of Action
The Ala-Ala-Asn-PAB linker is a peptide-based linker that is susceptible to cleavage by specific intracellular proteases.[1][2] The presence of an asparagine (Asn) residue at the P1 position strongly suggests that the primary enzyme responsible for cleavage is legumain , an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes.[3][4][5] Legumain exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine residues. While other lysosomal proteases like cathepsin B are common targets for ADC linkers (e.g., Val-Cit), the Ala-Ala-Asn sequence is less likely to be a primary substrate for cathepsin B.
Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active legumain facilitate the cleavage of the linker at the C-terminus of the asparagine residue. This cleavage event initiates a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its pharmacological effect.
I. Physicochemical Characterization
A thorough physicochemical characterization is essential to ensure the identity, purity, and homogeneity of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to each antibody. It directly impacts the ADC's potency and therapeutic window.
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The separation is based on the increased hydrophobicity of the antibody with each conjugated drug-linker moiety.
Materials:
-
ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample (typically at 1-2 mg/mL).
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 5.2 | e.g., 5.1 |
| DAR 2 | e.g., 8.7 | e.g., 20.3 |
| DAR 4 | e.g., 11.5 | e.g., 45.2 |
| DAR 6 | e.g., 13.8 | e.g., 25.4 |
| DAR 8 | e.g., 15.6 | e.g., 4.0 |
| Average DAR | e.g., 4.2 |
Aggregation Analysis
ADC manufacturing processes can sometimes induce aggregation, which can impact efficacy and immunogenicity. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of molar mass and the quantification of aggregates.
Protocol: Aggregation Analysis by SEC-MALS
Materials:
-
ADC sample
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
SEC-MALS system (including UV, MALS, and RI detectors)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 50-100 µg of the ADC sample.
-
Elute with an isocratic flow of the mobile phase.
-
Collect data from the UV, MALS, and RI detectors.
-
Analyze the data using appropriate software (e.g., ASTRA) to determine the molar mass and percentage of monomer, dimer, and higher-order aggregates.
Data Presentation:
| Species | Elution Volume (mL) | Molar Mass (kDa) | Percentage (%) |
| Aggregate | e.g., 8.5 | e.g., >300 | e.g., 1.5 |
| Monomer | e.g., 10.2 | e.g., ~155 | e.g., 98.3 |
| Fragment | e.g., 12.1 | e.g., <150 | e.g., 0.2 |
Charge Variant Analysis
Charge heterogeneity is an important characteristic of ADCs, arising from post-translational modifications of the antibody and the conjugation process itself. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique for separating charge variants based on their isoelectric point (pI).
Protocol: Charge Variant Analysis by iCIEF
Materials:
-
ADC sample
-
iCIEF instrument (e.g., Maurice)
-
Capillary cartridge
-
Ampholytes (e.g., Pharmalyte 3-10)
-
Urea (optional, for improving resolution)
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
pI markers
Procedure:
-
Prepare the sample mixture containing the ADC, ampholytes, urea (if needed), and pI markers.
-
Load the anolyte, catholyte, and sample mixture into the instrument.
-
Apply a voltage to focus the proteins according to their pI.
-
Detect the focused protein bands using a UV detector.
-
Analyze the electropherogram to determine the pI and relative abundance of each charge variant.
Data Presentation:
| Charge Variant | pI | Peak Area (%) |
| Basic Species | e.g., 8.5 | e.g., 15.2 |
| Main Peak | e.g., 8.2 | e.g., 75.3 |
| Acidic Species | e.g., 7.9 | e.g., 9.5 |
II. In Vitro Stability and Linker Cleavage
The stability of the ADC in circulation and the efficiency of linker cleavage in the target cell are critical for its therapeutic index.
Plasma Stability
This assay assesses the stability of the ADC and the potential for premature drug release in plasma.
Protocol: In Vitro Plasma Stability Assay
Materials:
-
ADC sample
-
Human plasma (and other species as relevant)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Quench the reaction and precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Analyze the intact ADC at each time point by HIC-HPLC to monitor changes in the average DAR.
Data Presentation:
| Time (hours) | Released Payload (%) | Average DAR |
| 0 | 0 | e.g., 4.2 |
| 6 | e.g., <1 | e.g., 4.2 |
| 24 | e.g., 1.5 | e.g., 4.1 |
| 48 | e.g., 2.8 | e.g., 4.0 |
| 96 | e.g., 5.1 | e.g., 3.9 |
Comparative Stability:
| Linker Type | Cleavage Enzyme(s) | Relative Plasma Stability | Reference(s) |
| Ala-Ala-Asn-PAB | Legumain | High | |
| Val-Cit-PAB | Cathepsin B, Cathepsin L | High (human), Lower (rodent) | |
| Hydrazone | pH-sensitive (acidic) | Moderate to Low | |
| Disulfide | Glutathione | Moderate |
Enzymatic Linker Cleavage
This assay confirms the susceptibility of the Ala-Ala-Asn-PAB linker to its target enzyme, legumain. A comparative assay with cathepsin B can be performed to assess specificity.
Protocol: Fluorometric Legumain Cleavage Assay
Materials:
-
Drug-linker-fluorophore conjugate (or a model substrate with the Ala-Ala-Asn sequence)
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 40 mM citric acid, 120 mM Na2HPO4, 1 mM EDTA, 10 mM DTT, pH 5.8)
-
Fluorometer
Procedure:
-
Activate the recombinant legumain according to the manufacturer's instructions.
-
In a 96-well plate, add the activated legumain to the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at 37°C.
-
As a control, perform the same assay with cathepsin B in its appropriate assay buffer (typically pH 5.0-6.0).
Data Presentation:
| Enzyme | Substrate Concentration (µM) | Initial Rate (RFU/min) |
| Legumain | e.g., 10 | e.g., 500 |
| Cathepsin B | e.g., 10 | e.g., <20 |
III. In Vitro Biological Characterization
These assays evaluate the biological activity of the ADC in a cellular context.
Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.
Protocol: Cell Viability (MTT) Assay
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC sample, isotype control ADC, and free drug
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, isotype control ADC, and free drug.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls and determine the IC50 values.
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| ADC (Ala-Ala-Asn-PAB) | Antigen-Positive | e.g., 1.5 |
| ADC (Ala-Ala-Asn-PAB) | Antigen-Negative | e.g., >1000 |
| Isotype Control ADC | Antigen-Positive | e.g., >1000 |
| Free Drug | Antigen-Positive | e.g., 0.1 |
| Free Drug | Antigen-Negative | e.g., 0.1 |
Bystander Effect Assay
The bystander effect, where the released payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors. A co-culture assay is a common method to evaluate this.
Protocol: Fluorescent Co-culture Bystander Assay
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC sample and isotype control ADC
-
96-well plates
-
High-content imager or flow cytometer
Procedure:
-
Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1).
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC and isotype control ADC.
-
Incubate for 72-96 hours.
-
Stain the cells with a viability dye (e.g., propidium iodide).
-
Analyze the plates using a high-content imager or flow cytometer to quantify the viability of the GFP-positive (antigen-negative) cell population.
Data Presentation:
| ADC Concentration (nM) | % Viability of Antigen-Negative (GFP+) Cells |
| 0 | 100 |
| e.g., 1 | e.g., 85 |
| e.g., 10 | e.g., 60 |
| e.g., 100 | e.g., 35 |
| e.g., 1000 | e.g., 20 |
IV. Visualizations
Caption: Workflow for the characterization of an ADC.
Caption: Mechanism of intracellular payload release.
Caption: The bystander effect in a heterogeneous tumor.
References
- 1. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Site-Specific Conjugation of Ala-Ala-Asn-PAB Linker to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells[1]. This targeted delivery mechanism enhances therapeutic efficacy while minimizing collateral damage to healthy tissues[1]. An ADC is comprised of three core components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them[1][2]. The linker's properties are critical, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release[1].
This document details the application of a cleavable Ala-Ala-Asn-p-aminobenzyloxycarbonyl (PAB) linker. The Ala-Ala-Asn tripeptide sequence is designed for cleavage by specific lysosomal proteases, such as legumain, which is overexpressed in the tumor microenvironment. Following enzymatic cleavage, the PAB component functions as a self-immolative spacer, undergoing an irreversible electronic cascade to release the unmodified active drug inside the target cell.
To overcome the heterogeneity of traditional conjugation methods, we describe a site-specific, enzyme-mediated approach. Sortase A-mediated antibody conjugation (SMAC-Technology™) allows for the precise attachment of the linker-payload to a predetermined site on the antibody, ensuring a uniform Drug-to-Antibody Ratio (DAR) and improving therapeutic consistency.
Overall Experimental Strategy
The generation of a site-specific Ala-Ala-Asn-PAB ADC involves a multi-stage process. It begins with the genetic engineering of the monoclonal antibody to introduce a recognition site for an enzyme. This is followed by the enzymatic conjugation of the linker-payload, purification of the resulting ADC, and finally, comprehensive analytical characterization to ensure its quality and consistency.
Caption: Figure 1. High-level workflow for site-specific ADC production.
Mechanism of Action: Payload Release
The therapeutic efficacy of this ADC relies on the conditional release of its cytotoxic payload within the target cancer cell. After the ADC binds to a tumor-associated antigen and is internalized, it traffics to the lysosome. There, the Ala-Ala-Asn peptide is cleaved by lysosomal proteases like legumain. This cleavage unmasks the aniline nitrogen of the PAB spacer, initiating a rapid, irreversible 1,6-elimination reaction that liberates the active drug.
Caption: Figure 2. Pathway from cell binding to payload release.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Preparation : The monoclonal antibody of interest must be engineered to include a C-terminal Sortase A recognition motif, typically LPETG. The mAb should be buffer-exchanged into a suitable reaction buffer (e.g., Tris-buffered saline, pH 7.5) and concentrated to 5-10 mg/mL.
-
Linker-Payload Preparation : The Ala-Ala-Asn-PAB-Payload construct must be synthesized with an N-terminal oligo-glycine motif (e.g., GGG) to act as the nucleophile in the sortase reaction. Dissolve the lyophilized GGG-Ala-Ala-Asn-PAB-Payload in an appropriate solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
Sortase A Enzyme : Use a highly active, purified recombinant Sortase A enzyme. The enzyme should be stored in a glycerol-containing buffer at -80°C.
Protocol 2: Sortase A-Mediated Antibody Conjugation (SMAC)
This protocol outlines the enzymatic reaction to conjugate the linker-payload to the mAb. The reaction covalently links the threonine of the LPETG motif to the N-terminal glycine of the linker-payload.
References
Application Note and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of ADCs with Ala-Ala-Asn-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxicity of Antibody-Drug Conjugates (ADCs) that utilize an Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker. These assays are crucial for the preclinical assessment of ADC efficacy and selectivity.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of a monoclonal antibody that binds to a specific antigen on cancer cells, a cytotoxic payload, and a linker that connects the two.[3] The linker's properties are critical, ensuring stability in circulation and enabling efficient payload release within the target cell.[3][4]
The Ala-Ala-Asn-PAB linker is a peptide-based linker designed to be cleaved by specific lysosomal proteases, such as legumain, which can be overexpressed in the tumor microenvironment. Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload to induce cell death.
Evaluating the cytotoxicity of ADCs is a critical step in their development to determine their potency and specificity. This document outlines protocols for in vitro cytotoxicity assays, specifically focusing on the widely used tetrazolium reduction assays (MTT and XTT), to quantify the cytotoxic effect of ADCs featuring the Ala-Ala-Asn-PAB linker.
General ADC Mechanism of Action
ADCs exert their cytotoxic effects through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex, typically through endocytosis. The complex is then trafficked to lysosomes, where the acidic environment and resident proteases cleave the linker, releasing the cytotoxic payload. The released payload can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
References
Application Note & Protocol: Incorporation of a PEG Spacer with an Ala-Ala-Asn-PAB Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals in the fields of bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics.
Introduction: The development of sophisticated linker technologies is a cornerstone of modern therapeutic bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). A linker's design is critical for ensuring the stability of the conjugate in circulation and facilitating the controlled release of the payload at the target site. This document details the incorporation of a polyethylene glycol (PEG) spacer with a protease-cleavable Ala-Ala-Asn peptide sequence and a p-aminobenzyl alcohol (PAB) self-immolative moiety.
This combination leverages the advantages of each component:
-
Ala-Ala-Asn Peptide: This tripeptide sequence serves as a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][2][3] This allows for specific, intracellular cleavage of the linker.
-
PAB (p-aminobenzyl alcohol) Spacer: A well-established self-immolative unit. Following enzymatic cleavage of the peptide, the PAB group undergoes a rapid 1,6-elimination reaction to release the conjugated payload in its unmodified, active form.[4][5]
-
PEG Spacer: The inclusion of a PEG spacer enhances the hydrophilicity of the linker-payload system. This can improve the solubility of the final ADC, reduce aggregation, and potentially prolong its circulation half-life by creating a protective hydration shell.
This application note provides a comprehensive synthetic workflow, detailed experimental protocols, and methods for characterization.
Overview of the Assembled Linker Structure
The final construct connects a targeting moiety (e.g., an antibody) to a therapeutic payload via the PEG-Ala-Ala-Asn-PAB linker. A common strategy involves using a maleimide group at the distal end of the PEG spacer to react with reduced cysteine residues on the antibody.
Caption: Schematic of the fully assembled ADC construct.
Synthetic Strategy and Experimental Protocols
The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS), solution-phase conjugation, and purification. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the linker-payload construct.
Protocol 1: Synthesis of Fmoc-Ala-Ala-Asn-OH
This protocol uses standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Coupling reagents: Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
-
Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Alanine Coupling (repeat for both Ala residues):
-
In a separate tube, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test. If incomplete, continue agitation or perform a double coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Cleavage:
-
After the final Fmoc-Ala coupling and washing, dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude Fmoc-Ala-Ala-Asn-OH peptide by reverse-phase HPLC (RP-HPLC) and confirm identity via LC-MS.
Protocol 2: Coupling of Peptide to PAB-Payload and PEGylation
This protocol involves solution-phase chemistry to assemble the final linker-payload.
Materials:
-
Purified Fmoc-Ala-Ala-Asn-OH
-
Payload pre-conjugated to p-aminobenzyl alcohol (H₂N-PAB-Payload)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Activated PEG: Maleimide-PEG-NHS ester (e.g., Mal-PEG₄-NHS)
-
Solvents: Anhydrous DMF, DMSO
Methodology:
-
Peptide-PAB Coupling:
-
Dissolve Fmoc-Ala-Ala-Asn-OH (1.2 eq.) and HBTU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) and stir for 5 minutes to activate the peptide's carboxylic acid.
-
In a separate flask, dissolve H₂N-PAB-Payload (1 eq.) in anhydrous DMF.
-
Add the activated peptide solution to the PAB-Payload solution.
-
Stir the reaction overnight at room temperature under an inert atmosphere (N₂ or Ar).
-
Monitor progress by LC-MS. Upon completion, purify the Fmoc-Ala-Ala-Asn-PAB-Payload conjugate by RP-HPLC.
-
-
N-terminal Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in a 20% piperidine/DMF solution.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and purify the resulting amine (H₂N-Ala-Ala-Asn-PAB-Payload) by RP-HPLC.
-
-
N-terminal PEGylation:
-
Dissolve the deprotected linker-payload (1 eq.) and Maleimide-PEG-NHS ester (1.5 eq.) in anhydrous DMSO.
-
Add DIPEA (3 eq.) to the mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final Maleimide-PEG-Ala-Ala-Asn-PAB-Payload by RP-HPLC and lyophilize to a solid.
-
Protocol 3: Antibody Conjugation
This protocol describes the conjugation of the final linker-payload to a monoclonal antibody (mAb) by targeting interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., at 10 mg/mL in PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified Maleimide-PEG-Ala-Ala-Asn-PAB-Payload
-
Quenching reagent: N-acetylcysteine
-
Buffers: PBS (pH 7.4), Borate buffer (pH 8.0)
-
Size-exclusion chromatography (SEC) columns (e.g., G25)
Methodology:
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., PBS with 1 mM DTPA).
-
Add a controlled molar excess of TCEP (e.g., 2.5 eq. for a target drug-to-antibody ratio (DAR) of 4).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfides.
-
-
Linker-Payload Conjugation:
-
Cool the reduced antibody solution on ice.
-
Dissolve the Maleimide-PEG-linker-payload in a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody (e.g., 5-fold molar excess over available thiols). The final DMSO concentration should be <10% v/v.
-
Incubate on ice or at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (e.g., G25 desalting column) or tangential flow filtration (TFF) to remove excess linker-payload and other small molecules.
-
-
Characterization: Analyze the final ADC for DAR, aggregation (by SEC), and purity (by HIC-HPLC and/or RP-HPLC).
Characterization and Data Presentation
Thorough characterization at each stage is crucial for a successful synthesis. LC-MS is the primary tool for verifying intermediates and the final product.
Table 1: Analytical Characterization of Key Intermediates
| Compound | Expected Mass (Da) | Observed Mass (Da) [M+H]⁺ | RP-HPLC Purity (%) |
|---|---|---|---|
| Fmoc-Ala-Ala-Asn-OH | 526.55 | 527.2 | >98% |
| H₂N-Ala-Ala-Asn-PAB-Payload¹ | 534.62 | 535.3 | >97% |
| Mal-PEG₄-Ala-Ala-Asn-PAB-Payload¹ | 933.02 | 933.5 | >95% |
¹ Note: Mass values are illustrative and calculated using Doxorubicin (MW=543.5) as a model payload and a maleimide-PEG₄ linker.
Table 2: Typical Reaction Yields and Conditions
| Step | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| SPPS & Cleavage | Fmoc-AAs, DIC/HOBt, TFA | DMF | - | RT | 60-75% (crude) |
| Peptide-PAB Coupling | HBTU, DIPEA | DMF | 12-16 | RT | 70-85% |
| N-terminal PEGylation | Mal-PEG-NHS, DIPEA | DMSO | 2-4 | RT | 65-80% |
| Antibody Conjugation | TCEP, mAb | PBS/DMSO | 1-2 | RT | >90% (protein recovery) |
Mechanism of Action: Intracellular Drug Release
The ADC is designed to release its payload only after being internalized by the target cell, minimizing off-target toxicity.
Caption: Pathway of ADC internalization and payload release.
Upon internalization into the lysosome, cathepsin B or other proteases cleave the amide bond between the asparagine and the PAB spacer. This enzymatic cleavage is the triggering event. The resulting p-aminobenzyl carbamate is unstable and rapidly undergoes a 1,6-electronic cascade (self-immolation) to release the free drug, carbon dioxide, and an aza-quinone methide remnant. This traceless release mechanism ensures the payload is delivered in its fully active form.
Conclusion
The strategic incorporation of a PEG spacer into a protease-cleavable Ala-Ala-Asn-PAB linker system offers a robust platform for the development of next-generation bioconjugates. This design enhances the physicochemical properties of the construct while maintaining the precise, enzyme-triggered, self-immolative drug release mechanism essential for targeted therapies like ADCs. The protocols and data presented here provide a comprehensive guide for researchers aiming to synthesize and characterize these advanced linker systems for therapeutic applications.
References
- 1. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Antibody-Drug Conjugates with an Ala-Ala-Asn-PAB Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[][2] The linker is a critical component that connects the antibody and the payload, influencing the ADC's stability, efficacy, and safety.[] This document focuses on the purification of ADCs constructed with a legumain-cleavable Ala-Ala-Asn tripeptide linker connected to a p-aminobenzyl (PAB) self-immolative spacer.[3][4]
The conjugation process results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated mAb, aggregated proteins, and residual free linker-payload. A robust, multi-step purification strategy is therefore essential to isolate a safe and efficacious product with a well-defined DAR profile. This typically involves a series of orthogonal chromatography steps.
Overall Purification Strategy
A typical downstream process for purifying ADCs involves multiple chromatographic steps designed to separate the product based on different physicochemical properties like hydrophobicity, size, and charge. The goal is to remove process-related impurities and enrich the ADC species with the desired DAR.
Figure 1: A representative multi-step workflow for ADC purification.
Hydrophobic Interaction Chromatography (HIC)
HIC is the cornerstone technique for purifying ADCs as it effectively separates species based on their hydrophobicity. The conjugation of a hydrophobic linker-payload, such as one containing Ala-Ala-Asn-PAB, increases the surface hydrophobicity of the antibody. This increase is proportional to the number of conjugated drugs (DAR). HIC exploits these differences to separate unconjugated mAb (DAR=0) from ADCs with varying DARs (e.g., DAR=2, 4, 6, 8). The separation is achieved under non-denaturing conditions, preserving the ADC's native structure and activity.
Figure 2: Principle of HIC for separating ADC species by DAR.
Protocol: DAR Separation by HIC
Objective: To separate ADC species based on DAR and enrich the desired population.
Materials:
-
HIC Column: Phenyl or Butyl Sepharose (or equivalent). Resin selection is a critical step.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Sanitization Solution: 0.5 N Sodium Hydroxide.
-
Storage Solution: 20% Ethanol.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system.
-
UV Detector (280 nm).
-
Fraction Collector.
Procedure:
-
Sample Preparation: Adjust the crude ADC sample to a final concentration of ~0.5-1.0 M ammonium sulfate using Mobile Phase A. This promotes binding to the HIC resin. Centrifuge the sample to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting condition (e.g., 100% Mobile Phase A or a mix of A and B).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
Elution: Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs. Species will elute in order of increasing hydrophobicity (DAR=0, followed by DAR=2, DAR=4, etc.).
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions using analytical HIC or Mass Spectrometry to identify which fractions contain the ADC with the desired DAR. Pool the relevant fractions for the next purification step.
-
Column Regeneration and Storage: Wash the column with Mobile Phase B, sanitize with 0.5 N NaOH, and store in 20% Ethanol.
Size Exclusion Chromatography (SEC)
SEC is a critical polishing step that separates molecules based on their hydrodynamic radius (size). Its primary roles in ADC purification are:
-
Aggregate Removal: The conjugation process can sometimes induce protein aggregation. SEC effectively removes high-molecular-weight (HMW) species, which are critical to remove for safety and efficacy.
-
Free Drug-Linker Removal: SEC separates the large ADC monomer (~150 kDa) from small, unconjugated linker-payload molecules.
SEC is typically performed under mild, isocratic conditions, which helps maintain the stability of the ADC.
Figure 3: Principle of SEC for separating ADC monomer from aggregates and free drug.
Protocol: Aggregate and Free Drug Removal by SEC
Objective: To remove HMW aggregates and residual free linker-payload from the HIC-purified ADC pool.
Materials:
-
SEC Column: TSKgel G3000SWxl or equivalent column suitable for mAb separation.
-
Mobile Phase: Phosphate-Buffered Saline (PBS) or similar physiological buffer (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5).
Equipment:
-
HPLC or FPLC system.
-
UV Detector (280 nm).
-
Fraction Collector.
Procedure:
-
Sample Preparation: Concentrate the pooled fractions from the HIC step if necessary. The sample should be in a buffer compatible with the SEC mobile phase.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate.
-
Sample Loading: Inject the sample onto the column. The injection volume should typically be less than 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Run the mobile phase at a constant flow rate (isocratic elution). Molecules will separate by size, with aggregates eluting first, followed by the ADC monomer, and finally the small free linker-payload molecules.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected peak for purity and absence of aggregates using analytical SEC.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. It can be used as an optional polishing step in ADC purification to remove remaining impurities such as host cell proteins (HCPs), DNA, and charge variants of the ADC. The conjugation of the linker-payload can alter the pI of the antibody, potentially allowing for the separation of different DAR species. Cation exchange chromatography (CEX) is often used, where the ADC is loaded at a specific pH and eluted with an increasing salt gradient.
Protocol: Polishing by Cation Exchange Chromatography (CEX)
Objective: To remove charge-related impurities and further polish the ADC product.
Materials:
-
CEX Column: A weak or strong cation exchange resin (e.g., SP Sepharose).
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer with a pH below the ADC's pI (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
Equipment:
-
HPLC or FPLC system.
-
UV Detector (280 nm).
-
Fraction Collector.
Procedure:
-
Sample Preparation: Perform a buffer exchange on the SEC-purified ADC pool into Mobile Phase A.
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Sample Loading: Load the sample onto the column. The ADC should bind to the resin.
-
Wash: Wash the column with Mobile Phase A to remove any unbound impurities.
-
Elution: Apply a linear gradient of increasing salt concentration (from 0% to 100% Mobile Phase B) to elute the bound ADC.
-
Fraction Collection: Collect the main elution peak.
-
Analysis: Analyze the final product for purity, DAR, and endotoxin levels.
Data Summary and Considerations
Table 1: Summary of ADC Purification Techniques
| Technique | Principle of Separation | Primary Purpose | Key Parameters to Optimize |
| HIC | Hydrophobicity | DAR species separation, removal of unconjugated mAb. | Resin type (Phenyl, Butyl), salt type and concentration, pH, gradient slope. |
| SEC | Size (Hydrodynamic Radius) | Removal of aggregates and free linker-payload. | Column pore size, mobile phase composition, flow rate, loading volume. |
| IEX | Net Surface Charge | Removal of charge variants, HCP, DNA, endotoxins. | Resin type (anion/cation), buffer pH, salt gradient, loading conditions. |
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used as a mobile phase additive in Reversed-Phase HPLC (RP-HPLC) . RP-HPLC is a powerful analytical technique for characterizing ADCs, but it is a denaturing method due to the use of organic solvents (like acetonitrile) and is therefore not suitable for the preparative purification of functional, native ADCs . While TFA is excellent for achieving high resolution and sharp peaks in analytical separations, the protocols described above (HIC, SEC, IEX) are designed to preserve the ADC's native structure and function, and thus do not use TFA.
References
Troubleshooting & Optimization
Technical Support Center: Ala-Ala-Asn-PAB TFA Conjugate Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ala-Ala-Asn-PAB TFA conjugates.
Troubleshooting Guide
Q1: My this compound conjugate won't dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?
A1: This is a common issue due to the hydrophobic nature of the PAB (para-aminobenzyl) linker and the potential for the peptide to aggregate. The trifluoroacetate (TFA) counter-ion can also influence solubility.[1][2][3] Here is a systematic approach to troubleshoot this problem:
-
Initial Solvent Choice: For hydrophobic peptides, it is often recommended to first use a small amount of an organic solvent to create a concentrated stock solution before diluting with your aqueous buffer.[4]
-
Recommended Organic Solvents: Start with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Procedure: Dissolve the conjugate in a minimal volume of the organic solvent. Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer while gently vortexing. This prevents localized high concentrations that can cause precipitation.
-
-
pH Adjustment: The net charge of the peptide portion (Ala-Ala-Asn) is crucial for its solubility. The isoelectric point (pI) is the pH at which the peptide has a net neutral charge and is often least soluble.
-
Analysis of Ala-Ala-Asn: This tripeptide has an acidic residue (Asparagine's side chain amide can be hydrolyzed to aspartic acid, and the C-terminus is acidic) and two neutral residues (Alanine). The overall charge will be negative at neutral pH.
-
Strategy: To increase solubility, adjust the pH of your aqueous buffer away from the pI. For an acidic peptide, using a slightly basic buffer (e.g., pH 7.5-8.5) can increase the net negative charge and improve solubility.
-
-
Physical Dissolution Aids:
-
Sonication: Using a bath sonicator can help break up aggregates and enhance dissolution.
-
Gentle Heating: Warming the solution (e.g., to 37°C) may improve solubility, but monitor carefully to avoid degradation.
-
Q2: The conjugate dissolves initially in an organic solvent but precipitates when I add my aqueous buffer. What's happening?
A2: This phenomenon is often referred to as "salting out." The rapid change in solvent polarity when adding the aqueous buffer can cause the conjugate to crash out of solution.
-
Solution: The key is slow, gradual dilution. Add the concentrated organic stock solution to the aqueous buffer very slowly, drop-by-drop, with continuous gentle stirring. This maintains a more uniform solvent environment and prevents the conjugate from reaching a localized supersaturated state.
Q3: I'm observing gel formation when trying to dissolve the conjugate. How can I prevent this?
A3: Gel formation can occur due to extensive intermolecular hydrogen bonding, particularly with peptides containing residues like Asparagine (Asn).
-
Strategy:
-
Use a strong organic solvent like DMSO or DMF to initially break these interactions.
-
Adjusting the pH away from the isoelectric point can also help disrupt the hydrogen bonding network.
-
Using denaturing agents like 6 M guanidine hydrochloride can be effective, but this is a harsh method and may not be suitable for all downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving the this compound conjugate? A1: Start with a small amount of a polar aprotic solvent like DMSO or DMF. These are generally effective for dissolving hydrophobic peptide conjugates. Always test with a small aliquot of your material first to avoid wasting the entire batch.
Q2: How does the TFA salt affect the solubility of my conjugate? A2: TFA is used as a counter-ion during peptide synthesis and purification. It can form tight ion pairs with positively charged residues and the N-terminus, which can alter the peptide's conformation and solubility. In some cases, TFA salts can lead to a "fluffy" lyophilizate that can be difficult to handle. For some applications, especially in cell-based assays, residual TFA can be cytotoxic.
Q3: Should I consider removing or exchanging the TFA counter-ion? A3: If you suspect the TFA salt is negatively impacting solubility or if your downstream applications are sensitive to TFA (e.g., cellular assays), you might consider a salt exchange. The most common method is to exchange TFA for hydrochloride (HCl) or acetate salts, which may improve solubility and are more biocompatible.
Q4: Can I use sonication or heating to help dissolve my conjugate? A4: Yes, both can be effective. A brief period in a sonication bath can break up small particles. Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it can lead to degradation of the peptide.
Q5: For in vivo studies, how can I formulate this conjugate if organic solvents are not ideal? A5: For in vivo applications, minimizing organic solvents is crucial. Strategies include:
-
pH optimization: Using a biocompatible buffer at an optimal pH to maximize solubility.
-
Use of co-solvents: Employing small, permissible amounts of co-solvents like ethanol or polyethylene glycol (PEG).
-
Chemical Modification: For long-term projects, strategies like PEGylation of the peptide can be considered during the design phase to significantly enhance aqueous solubility.
Data Presentation
Table 1: Solubility of Ala-Ala-Asn-PAB Conjugates in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, suspension forms. |
| PBS (pH 7.4) | < 0.1 | Insoluble, fine white precipitate. |
| 10% Acetic Acid in Water | 0.5 - 1.0 | Partially soluble with heating. |
| DMSO | > 20 | Freely soluble, clear solution. |
| DMF | > 20 | Freely soluble, clear solution. |
| 5% DMSO in PBS (pH 7.4) | ~1.0 | Soluble after initial DMSO dissolution. |
| 0.1% Ammonium Bicarbonate (pH ~7.8) | 0.2 - 0.5 | Improved solubility over neutral PBS. |
Note: These are representative values based on typical observations for similar peptide conjugates. Actual solubility may vary based on the specific batch and purity.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Aliquot: Weigh out a small amount of the lyophilized this compound conjugate (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of the primary solvent to be tested (e.g., 50 µL of DMSO for a target concentration of 20 mg/mL).
-
Dissolution: Vortex gently and sonicate for 2-5 minutes if necessary. Observe for complete dissolution (a clear solution with no visible particulates).
-
Aqueous Dilution (if applicable): If the primary solvent was organic, take a small volume of the stock (e.g., 5 µL) and add it dropwise to 95 µL of your desired aqueous buffer in a new tube.
-
Observation: Vortex gently and observe for any precipitation over 15-30 minutes.
-
Centrifugation: Before use, always centrifuge the final solution to pellet any undissolved material.
Protocol 2: TFA to HCl Salt Exchange
This protocol is for exchanging the TFA counter-ion with chloride, which may improve solubility and biocompatibility.
-
Dissolution: Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to obtain a dry powder.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Product: The resulting lyophilized powder will be the peptide hydrochloride salt. Reconstitute as needed.
Visualizations
Caption: A decision-tree workflow for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the peptide conjugate.
References
How to prevent premature cleavage of Ala-Ala-Asn-PAB linker.
Welcome to the technical support center for the Ala-Ala-Asn-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature cleavage and ensuring the optimal performance of your antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the Ala-Ala-Asn-PAB linker?
A1: The Ala-Ala-Asn-PAB linker is an enzyme-cleavable linker designed for targeted drug delivery. The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is specifically recognized and cleaved by the lysosomal protease legumain .[1][2][3] Legumain is an asparaginyl endopeptidase that is often overexpressed in tumor cells and is active in the acidic environment of lysosomes.[4] Upon cleavage of the peptide bond C-terminal to the asparagine residue, the self-immolative p-aminobenzyl (PAB) spacer spontaneously releases the conjugated payload in its active form.
Q2: How stable is the Ala-Ala-Asn-PAB linker in plasma?
A2: The Ala-Ala-Asn linker, and other asparagine-containing peptide linkers, demonstrate high stability in plasma.[1] Studies have shown that ADCs with Asn-containing linkers lose only a small fraction of their payload after extended incubation in serum. For example, one study reported approximately 5% payload loss in human serum and 15% in mouse serum after a 7-day incubation period. This high plasma stability is crucial for minimizing off-target toxicity and maximizing the amount of ADC that reaches the target tumor cells.
Q3: What are the main advantages of using a legumain-cleavable linker like Ala-Ala-Asn over a cathepsin B-cleavable linker (e.g., Val-Cit)?
A3: The primary advantage is enhanced stability against certain plasma proteases. The widely used Val-Cit linker is known to be susceptible to premature cleavage by enzymes like human neutrophil elastase, which has been linked to off-target toxicities such as neutropenia. In contrast, Asn-containing linkers like Ala-Ala-Asn have been shown to be completely resistant to cleavage by human neutrophil elastase, potentially offering a better safety profile.
Troubleshooting Guide: Premature Linker Cleavage
This guide will help you diagnose and resolve issues related to the premature cleavage of the Ala-Ala-Asn-PAB linker.
Issue: Higher than expected off-target toxicity or reduced efficacy.
This may indicate that the linker is being cleaved before the ADC is internalized by the target cells, leading to systemic release of the payload.
Potential Cause 1: Extracellular Cleavage by Secreted Legumain
While legumain is primarily a lysosomal enzyme, some tumor cells and tumor-associated macrophages can secrete active legumain into the tumor microenvironment. This can lead to extracellular cleavage of the linker and release of the payload near the tumor, but not necessarily within the target cells. This may result in bystander killing of nearby cells but can also be perceived as a loss of antigen-dependent selectivity.
-
Troubleshooting Steps:
-
Characterize Legumain Expression: Analyze your target cell lines and tumor models for not only intracellular but also secreted levels of legumain.
-
pH-Dependent Activity Assay: Since secreted legumain is only active at a low pH, assess the pH of your in vitro culture medium or the in vivo tumor microenvironment. Extracellular cleavage is more likely in acidic tumor microenvironments.
-
Modify Linker Design: If extracellular cleavage is confirmed, consider linker modifications that increase steric hindrance or alter the recognition sequence to reduce susceptibility to extracellular legumain while maintaining lysosomal cleavage.
-
Potential Cause 2: Non-Specific Protease Activity in Plasma
Although the Ala-Ala-Asn linker is generally very stable in plasma, certain experimental conditions or specific plasma lots might contain unusual protease activity.
-
Troubleshooting Steps:
-
Perform a Plasma Stability Assay: This is the most direct way to confirm premature cleavage. Incubate your ADC in plasma from the relevant species (human, mouse, rat) and measure the drug-to-antibody ratio (DAR) over time using LC-MS. A significant decrease in DAR indicates linker instability.
-
Use Protease Inhibitors: In an in vitro plasma stability assay, add a broad-spectrum protease inhibitor cocktail to a parallel sample. If cleavage is reduced, it confirms a protease-mediated issue. Follow up with more specific inhibitors to identify the class of protease responsible.
-
Source High-Quality Plasma: Ensure the plasma used for in vitro and in vivo studies is of high quality, properly stored, and free from contamination that might introduce exogenous proteases.
-
Potential Cause 3: Chemical Instability of the Conjugate
While the peptide bond is the intended cleavage site, other parts of the ADC, such as the bond between the payload and the PAB spacer, could be chemically labile under certain conditions.
-
Troubleshooting Steps:
-
Buffer and pH Optimization: Ensure that the pH and composition of your formulation and assay buffers are within a stable range for the entire ADC construct (typically pH 6.0-7.5). Avoid excessively acidic or basic conditions during storage and handling.
-
Temperature Control: Store the ADC at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles, which can degrade the protein and potentially affect the linker-payload integrity.
-
Analytical Characterization: Use analytical techniques like mass spectrometry to confirm that the cleavage is occurring at the peptide linker and not elsewhere on the molecule.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for premature linker cleavage.
Data Presentation
The following tables summarize the stability of Asn-containing linkers compared to the traditional Val-Cit linker.
Table 1: Comparative Plasma/Serum Stability of Linkers
| Linker Type | Peptide Sequence | Species | Matrix | Incubation Time | Payload Loss (%) | Reference |
| Legumain-Cleavable | Asn-Asn | Human | Serum | 7 days | ~5% | |
| Legumain-Cleavable | Asn-Asn | Mouse | Serum | 7 days | ~15% | |
| Cathepsin-Cleavable | Val-Cit | Human | Serum | 7 days | ~10% | |
| Cathepsin-Cleavable | Val-Cit | Mouse | Serum | 7 days | ~20% |
Table 2: Stability Against Human Neutrophil Elastase (hNE)
| Linker Type | Peptide Sequence | Cleavage by hNE | Reference |
| Legumain-Cleavable | Ala-Ala-Asn | No cleavage observed | |
| Legumain-Cleavable | Asn-Asn | No cleavage observed | |
| Cathepsin-Cleavable | Val-Cit | Rapid cleavage |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the stability of the ADC and determine the rate of premature payload release in plasma.
Materials:
-
ADC construct with Ala-Ala-Asn-PAB linker
-
Human, mouse, or rat plasma (sodium heparin or K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin/beads
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Incubator at 37°C
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in the desired plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately stop any potential degradation by diluting the sample in ice-cold PBS.
-
Isolate the intact ADC from the plasma using Protein A or Protein G affinity capture. This step removes plasma proteins and free payload.
-
Wash the affinity resin with cold PBS to remove any non-specifically bound components.
-
Elute the intact ADC from the resin.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss due to linker cleavage.
-
(Optional) The plasma supernatant from step 5 can be analyzed by LC-MS/MS to directly quantify the amount of released payload.
Protocol 2: Legumain Cleavage Assay
Objective: To confirm that the Ala-Ala-Asn-PAB linker is susceptible to cleavage by its target enzyme, legumain.
Materials:
-
ADC construct with Ala-Ala-Asn-PAB linker
-
Recombinant human legumain
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 4.5)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.
-
Initiate the reaction by adding active recombinant legumain (e.g., 50 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and stop the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
A negative control reaction without legumain should be run in parallel to ensure that cleavage is enzyme-dependent.
Visualizations
Intended Cleavage Pathway
Caption: Intended intracellular cleavage of the Ala-Ala-Asn-PAB linker.
References
Troubleshooting low conjugation efficiency with Ala-Ala-Asn-PAB.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the Ala-Ala-Asn-PAB linker and what is its mechanism of action?
The Ala-Ala-Asn-PAB linker is a cleavable linker used in the development of ADCs. It connects a cytotoxic payload to a monoclonal antibody. The linker is designed to be stable in systemic circulation and to be cleaved by specific enzymes that are highly expressed in the tumor microenvironment or within tumor cells, such as legumain, which recognizes the asparagine (Asn) residue.[1][2][3] Upon enzymatic cleavage of the peptide sequence, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic drug inside the target cell.[4]
Q2: What are the potential advantages of using an Ala-Ala-Asn-PAB linker over a Val-Cit-PAB linker?
While Val-Cit-PAB is a widely used and well-validated linker, Ala-Ala-Asn-PAB may offer certain advantages. Some studies suggest that linkers with different dipeptide sequences can influence the physicochemical properties of the resulting ADC. For example, the hydrophobicity of the linker can impact the aggregation propensity of the ADC.[5] The Ala-Ala dipeptide, in particular, has been identified as a superior linker that can allow for a higher drug-to-antibody ratio (DAR) while maintaining low aggregation levels. Furthermore, Asn-containing linkers are cleaved by the enzyme legumain, which offers an alternative cleavage strategy to the cathepsin B-mediated cleavage of Val-Cit linkers. This can be advantageous in tumor types with high legumain expression.
Q3: What are the main challenges associated with Ala-Ala-Asn-PAB conjugation?
Common challenges with peptide linker conjugation, including Ala-Ala-Asn-PAB, are achieving a desirable and homogeneous drug-to-antibody ratio (DAR), preventing ADC aggregation, and ensuring the stability of the final conjugate. Low conjugation efficiency can result from suboptimal reaction conditions, steric hindrance, or issues with the reagents. ADC aggregation is often driven by the hydrophobicity of the linker-payload, which can lead to manufacturing difficulties and potentially impact the ADC's pharmacokinetic properties and safety profile.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with an Ala-Ala-Asn-PAB-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency can stem from several factors related to the antibody, the linker-payload, and the reaction conditions. Here are some troubleshooting steps to consider:
-
Antibody Reduction: For cysteine-based conjugation, incomplete or inefficient reduction of the antibody's interchain disulfide bonds is a common cause of low DAR.
-
TCEP Concentration: Ensure you are using an adequate molar excess of the reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP). The optimal TCEP-to-antibody molar ratio may need to be determined empirically.
-
Reduction Time and Temperature: The reduction reaction should be allowed to proceed for a sufficient duration and at an appropriate temperature. A typical starting point is 1-2 hours at 37°C.
-
TCEP Removal: Excess TCEP must be removed immediately after reduction and prior to adding the linker-payload, as it can react with the maleimide group of the linker. Desalting columns are effective for this purpose.
-
-
Linker-Payload Reactivity: The reactivity of the maleimide group on the linker-payload is critical for efficient conjugation.
-
Storage and Handling: Ensure the maleimide-activated linker-payload has been stored under appropriate conditions (e.g., -20°C, desiccated) to prevent hydrolysis.
-
Molar Excess: A 5- to 10-fold molar excess of the linker-payload over the antibody is a common starting point to drive the reaction to completion.
-
-
Reaction Conditions: The conjugation reaction environment can significantly impact efficiency.
-
pH: The pH of the conjugation buffer is crucial. For maleimide-thiol conjugation, a pH range of 6.5-7.0 is often used to stabilize the thiol groups on the reduced antibody. For other conjugation strategies, such as modifying lysine residues, a higher pH of around 8.0-8.5 may be necessary.
-
Co-solvents: The Ala-Ala-Asn-PAB linker and attached payload may have limited aqueous solubility. Adding a small amount of a water-miscible organic co-solvent, such as DMSO, can improve solubility. However, the final concentration of the organic solvent should ideally be kept below 10% (v/v) to prevent antibody denaturation.
-
Reaction Time and Temperature: Monitor the conjugation reaction over time to determine the optimal duration. Typical reaction times are 1-2 hours at room temperature.
-
Issue 2: ADC Aggregation
Question: Our purified ADC with the Ala-Ala-Asn-PAB linker shows a high degree of aggregation. What can be done to mitigate this?
Answer: ADC aggregation is a common issue, often linked to the increased hydrophobicity of the ADC compared to the parent antibody. Here are some strategies to address aggregation:
-
Linker and Payload Hydrophobicity: The Ala-Ala-Asn peptide sequence is relatively hydrophilic, but the PAB moiety and the cytotoxic payload can be hydrophobic.
-
Linker Modification: Consider incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the overall hydrophilicity of the linker-payload.
-
Payload Selection: If possible, select a less hydrophobic payload that still meets the required potency.
-
-
Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, are strongly correlated with increased aggregation.
-
Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A DAR of 2-4 is often considered optimal. The DAR can be controlled by adjusting the molar ratio of the linker-payload to the antibody and the extent of antibody reduction.
-
-
Formulation and Buffer Conditions: The formulation of the final ADC is critical for its stability.
-
Excipients: Screen different formulation buffers containing stabilizing excipients, such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80), to minimize aggregation.
-
pH: The pH of the final formulation buffer should be optimized to ensure the long-term stability of the ADC.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Dipeptide Linkers
| Dipeptide Linker | HIC Retention Time (min) | Aggregation (%) | cLogP of Linker-Drug |
| Ala-Asn | 6.45 | 6.3 | Data not available |
| Ala-Gln | 6.38 | 3.1 | Data not available |
| Ser-Asn | 6.19 | 12.7 | Data not available |
| Val-Asn | 6.46 | 14.2 | Data not available |
| Val-Cit | Data not available | Up to 80% (in some studies) | Higher than Ala-Ala |
| Ala-Ala | Data not available | Low | Lower than Val-Cit |
Note: Data is compiled from a study using a glucocorticoid receptor modulator as the payload and may vary with other payloads. HIC (Hydrophobic Interaction Chromatography) retention time is an indicator of hydrophobicity. cLogP is a calculated measure of hydrophobicity.
Table 2: General Reaction Conditions for Cysteine-Based Conjugation
| Parameter | Recommended Condition | Rationale |
| Antibody Reduction | ||
| Reducing Agent | TCEP | Efficient and selective reduction of disulfide bonds. |
| TCEP:Antibody Molar Ratio | 2-10 fold excess | To ensure sufficient reduction for the desired DAR. Needs empirical optimization. |
| Reduction Buffer | PBS, pH 7.0-7.4 | Neutral pH for the reduction reaction. |
| Temperature | 37°C | To facilitate the reduction process. |
| Time | 1-2 hours | To allow for complete reduction. |
| Conjugation | ||
| Linker-Payload:Antibody Molar Ratio | 5-10 fold excess | To drive the conjugation reaction to completion. |
| Conjugation Buffer | PBS, pH 6.5-7.0, with 1-2 mM EDTA | A slightly acidic pH helps to stabilize the free thiol groups. EDTA chelates metal ions that can catalyze thiol oxidation. |
| Co-solvent | <10% (v/v) DMSO or DMF | To improve the solubility of the linker-payload. |
| Temperature | Room Temperature (20-25°C) | A common temperature for maleimide-thiol conjugation. |
| Time | 1-2 hours | Sufficient time for the conjugation reaction. |
Experimental Protocols
Protocol: Cysteine-Based Conjugation with Ala-Ala-Asn-PAB Linker
This protocol is an adapted general procedure for the conjugation of a maleimide-activated Ala-Ala-Asn-PAB-payload to a monoclonal antibody via reduced interchain disulfide bonds. Optimization of specific parameters will be required for each unique antibody and payload combination.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated Ala-Ala-Asn-PAB-payload
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: PBS, pH 6.5-7.0, with 1-2 mM EDTA (degassed)
-
Quenching Reagent: N-acetylcysteine solution
-
Organic Solvent: Anhydrous DMSO or DMF
-
Desalting columns (e.g., G-25)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Prepare a fresh solution of TCEP in the reduction buffer. c. Add the TCEP solution to the mAb solution to achieve the desired molar excess (e.g., 5-fold excess for a target DAR of 4). d. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification of Reduced Antibody: a. Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with degassed Conjugation Buffer. b. Collect the fractions containing the reduced antibody.
-
Conjugation Reaction: a. Prepare a stock solution of the maleimide-activated Ala-Ala-Asn-PAB-payload in DMSO or DMF (e.g., 10-20 mM). b. Immediately add the linker-payload solution to the purified reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload over the antibody is a typical starting point. Ensure the final concentration of the organic solvent is below 10% (v/v). c. Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing.
-
Quenching the Reaction: a. To cap any unreacted maleimide groups, add a freshly prepared solution of N-acetylcysteine to the reaction mixture to a final concentration of 1 mM. b. Incubate for 20 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as SEC or HIC. b. Exchange the purified ADC into the final formulation buffer.
-
Characterization of the ADC: a. Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). b. Determine the average DAR using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry. c. Assess the level of aggregation using SEC. d. Confirm the integrity and purity of the ADC using SDS-PAGE (reduced and non-reduced).
Mandatory Visualizations
Caption: Experimental workflow for cysteine-based ADC conjugation.
Caption: Mechanism of drug release from an Ala-Ala-Asn-PAB ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Ala-Ala-Asn-PAB conjugation.
Welcome to the technical support center for the optimization of reaction conditions for Alanine-Alanine-Asparagine (Ala-Ala-Asn) conjugation to p-aminobenzyl alcohol (PAB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating Ala-Ala-Asn to PAB?
A1: The Ala-Ala-Asn tripeptide sequence linked to PAB creates a cleavable linker system commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker is designed to be stable in circulation but can be cleaved by specific cellular enzymes, such as proteases, within target cells to release a conjugated payload (e.g., a cytotoxic drug) in its active form.[2]
Q2: What is the chemical principle behind the conjugation of Ala-Ala-Asn to PAB?
A2: The conjugation involves the formation of an amide bond between the C-terminal carboxylic acid of the Ala-Ala-Asn peptide and the primary amine of p-aminobenzyl alcohol. This is typically achieved by activating the carboxyl group of the peptide using a coupling agent, most commonly a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3][4]
Q3: Why is NHS or sulfo-NHS used with EDC?
A3: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of PAB to form a stable amide bond.
Q4: What is the optimal pH for the EDC/NHS conjugation reaction?
A4: A two-step pH adjustment is optimal. The activation of the peptide's carboxyl group with EDC/NHS is most efficient in a slightly acidic buffer, typically MES buffer at a pH of 4.5-6.5. The subsequent reaction of the NHS-activated peptide with the amine group of PAB is more efficient at a physiological to slightly alkaline pH, typically in a phosphate buffer (PBS) at pH 7.2-8.0.
Q5: What are the most common side reactions to be aware of during this conjugation?
A5: The most critical side reactions include:
-
Asparagine Side Chain Dehydration: The side chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue, resulting in a mass loss of 18 Da. This is particularly problematic when using carbodiimide activators like EDC without side chain protection.
-
Racemization: The chiral center of the C-terminal asparagine is susceptible to racemization during the activation step, which can affect the biological properties of the final conjugate.
-
Hydrolysis of Activated Ester: The NHS-activated peptide can hydrolyze back to its carboxylic acid form if it does not react with PAB in a timely manner, especially at higher pH values.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Ala-Ala-Asn-PAB conjugation.
Issue 1: Low or No Conjugation Yield
Symptom: HPLC or Mass Spectrometry (MS) analysis shows a large amount of unreacted Ala-Ala-Asn and PAB, with little to no desired product.
| Possible Cause | Recommended Solution |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Equilibrate reagents to room temperature before opening to prevent condensation. |
| Incorrect pH | Ensure a two-step pH process: pH 4.5-6.5 for the activation step and pH 7.2-8.0 for the coupling step. Use non-amine and non-carboxylate buffers like MES for activation. |
| Hydrolysis of NHS-activated peptide | The half-life of NHS esters decreases as pH increases. Add PAB to the reaction mixture promptly after the activation step. Avoid excessively high pH (above 8.5) during coupling. |
| Suboptimal Molar Ratios | Increase the molar excess of EDC/NHS and PAB relative to the peptide. A common starting point is a 1:5:5:10 molar ratio of Peptide:EDC:NHS:PAB. This may require optimization. |
| Presence of Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) will compete with PAB for reaction with the activated peptide. Use appropriate buffers like MES and PBS. |
Issue 2: Presence of Impurities in the Final Product
Symptom: MS analysis shows unexpected masses, or HPLC analysis shows multiple peaks close to the product peak.
| Possible Cause | Recommended Solution |
| Asparagine Side Chain Dehydration | MS will show a peak at [M-18] of the expected product mass. Use Fmoc-Asn(Trt)-OH during peptide synthesis to protect the side chain amide. If using unprotected Asn, avoid carbodiimide reagents or use them with aminium/uronium salts like HBTU or HATU. |
| Racemization of C-terminal Asparagine | This can be difficult to detect by standard HPLC/MS. Use additives such as OxymaPure or HOBt during the activation step to suppress racemization. Chiral chromatography may be required for analysis. |
| Di- or Poly-conjugation | If the peptide has other reactive amine or carboxyl groups, self-conjugation can occur. Ensure that the N-terminus of the peptide is appropriately protected (e.g., with Fmoc or Boc groups) and that there are no other reactive side chains (e.g., Lys, Asp, Glu). |
| EDC-related byproducts | EDC can form N-acylisourea byproducts. These are typically removed during standard RP-HPLC purification. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of Ala-Ala-Asn to PAB
This protocol provides a general procedure for the conjugation reaction. Optimal conditions may vary depending on the specific peptide and desired scale.
Materials:
-
N-terminally protected Ala-Ala-Asn (with Asn side chain protected with Trityl group, if possible)
-
p-aminobenzyl alcohol (PAB)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine or Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
RP-HPLC system for purification
Procedure:
-
Peptide Preparation: Dissolve the N-terminally protected Ala-Ala-Asn peptide in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Activation of Peptide:
-
Add EDC (e.g., 5 molar equivalents) and NHS (e.g., 5 molar equivalents) to the peptide solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to PAB:
-
Dissolve PAB (e.g., 10 molar equivalents) in the Coupling Buffer.
-
Adjust the pH of the activated peptide solution to 7.2-7.5 by adding the PAB solution or a small amount of Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the Ala-Ala-Asn-PAB conjugate using preparative RP-HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 5-65% B over 30-45 minutes) is typically effective.
-
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and Mass Spectrometry (e.g., ESI-MS).
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| pH (Activation) | 4.5 - 6.5 | Optimal for EDC-mediated carboxyl activation. |
| pH (Coupling) | 7.2 - 8.0 | Efficient reaction of NHS ester with primary amine. |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2-10 : 2-10 | Excess reagents drive the activation reaction. A 1:5:5 ratio is a good starting point. |
| Molar Ratio (Activated Peptide:PAB) | 1 : 5-20 | Excess PAB promotes efficient capture of the activated peptide. |
| Solvent | Aqueous buffer (MES, PBS) with minimal co-solvent (DMF/DMSO) | Ensures solubility of reactants while maintaining protein/peptide stability. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for NHS-ester formation. |
| Reaction Time (Coupling) | 2 - 12 hours | Allows for completion of the conjugation reaction. |
| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the activated ester and peptide. |
Visual Guides
Caption: Experimental workflow for the two-step EDC/NHS conjugation of Ala-Ala-Asn to PAB.
Caption: Troubleshooting workflow for addressing low conjugation yield.
References
Technical Support Center: Synthesis of Ala-Ala-Asn-PAB Containing Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) containing the legumain-cleavable Ala-Ala-Asn-p-aminobenzylcarbamate (PAB) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the asparagine (Asn) residue in the Ala-Ala-Asn peptide linker during solid-phase peptide synthesis (SPPS)?
A1: The primary challenge is the dehydration of the asparagine side-chain amide to form a nitrile (-C≡N) impurity. This side reaction is particularly common when using carbodiimide-based coupling reagents like DCC or DIC with unprotected asparagine. To mitigate this, it is highly recommended to use a side-chain protecting group for asparagine, such as Trityl (Trt), which sterically hinders the dehydration process.
Q2: My Ala-Ala-Asn-PAB ADC shows higher off-target cytotoxicity compared to a Val-Cit-PAB ADC. What could be the cause?
A2: Studies have indicated that ADCs with an Ala-Ala-Asn-PAB linker may exhibit higher nonspecific cytotoxicity in cell lines with low or negative target antigen expression compared to their Val-Cit-PAB counterparts.[1] This could be attributed to differences in linker stability or the processing of the released payload metabolite. It is crucial to evaluate the ADC's activity on a panel of cell lines with varying antigen expression levels to determine its specificity.
Q3: What enzyme is responsible for the cleavage of the Ala-Ala-Asn-PAB linker, and how does its activity compare to cathepsin B for Val-Cit linkers?
A3: The Ala-Ala-Asn-PAB linker is primarily cleaved by legumain, an asparaginyl endopeptidase, which is often overexpressed in the tumor microenvironment and within lysosomes.[2][3][4] In contrast, the Val-Cit linker is predominantly cleaved by cathepsin B. Some studies suggest that the cleavage of asparagine-containing linkers like Asn-Asn by legumain can be significantly faster than the cleavage of Val-Cit by cathepsin B in lysosomal extracts.[1]
Q4: I am observing significant aggregation of my final ADC product. What are the potential causes and solutions?
A4: ADC aggregation can be caused by several factors:
-
Hydrophobicity: The payload and the linker can increase the overall hydrophobicity of the antibody, leading to aggregation.
-
Conjugation Conditions: Harsh reaction conditions, such as extreme pH or high temperatures, can denature the antibody.
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the propensity for aggregation.
Solutions include optimizing the formulation buffer, using less hydrophobic payloads if possible, and carefully controlling the conjugation conditions and the final DAR.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Ala-Ala-Asn-PAB containing ADCs.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| SYN-01 | Low yield of the Ala-Ala-Asn peptide-linker during SPPS. | 1. Incomplete coupling of amino acids, especially at the Asn residue. 2. Aspartimide formation, a side reaction involving the asparagine residue, leading to byproducts. | 1. Use a more potent coupling reagent like HATU or HBTU. 2. Perform a double coupling for the amino acid following asparagine. 3. Use a side-chain protecting group for asparagine (e.g., Fmoc-Asn(Trt)-OH) to prevent side reactions. |
| SYN-02 | Presence of an impurity with a mass of -18 Da from the expected peptide-linker mass. | Dehydration of the asparagine side-chain amide to a nitrile during coupling. | 1. Utilize Fmoc-Asn(Trt)-OH as the building block. 2. If using unprotected Fmoc-Asn-OH, avoid carbodiimide-based coupling reagents. |
| CON-01 | Low Drug-to-Antibody Ratio (DAR) in the final ADC. | 1. Inefficient conjugation reaction. 2. Instability of the linker-payload conjugate under reaction conditions. 3. Inaccurate quantification of antibody or linker-payload. | 1. Optimize reaction parameters such as pH, temperature, and incubation time. 2. Ensure the linker-payload is stable in the conjugation buffer. 3. Accurately determine the concentrations of all reactants before starting the conjugation. |
| PUR-01 | Difficulty in removing unreacted (free) drug-linker from the final ADC product. | 1. Hydrophobic nature of the drug-linker leading to non-specific binding to the ADC or purification column. 2. Inefficient purification method. | 1. Optimize the purification method. Size-exclusion chromatography (SEC) is commonly used. 2. Consider using tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities. 3. Hydrophobic interaction chromatography (HIC) can also be employed to separate species with different DARs and remove free drug. |
| STB-01 | Premature release of the payload from the ADC in plasma stability assays. | The Ala-Ala-Asn linker, while generally stable, may be susceptible to cleavage by other proteases present in plasma, although it is reported to be more stable against certain enzymes compared to Val-Cit linkers. | 1. Perform stability studies in plasma from different species to assess inter-species variability. 2. Analyze the degradation products to identify the cleavage site and the responsible enzyme if possible. |
Quantitative Data Summary
The following table summarizes illustrative data for the synthesis and characterization of ADCs. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
| Parameter | Ala-Ala-Asn-PAB ADC (Illustrative) | Val-Cit-PAB ADC (Illustrative) | Reference |
| Peptide-Linker Synthesis Yield | 60-70% | 70-80% | General SPPS yields |
| Final ADC Purity (by SEC) | >95% | >95% | Standard for ADCs |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 | Controlled during conjugation |
| Relative Legumain Cleavage Rate | High | Low/Negligible | |
| Relative Cathepsin B Cleavage Rate | Low/Negligible | High | |
| Plasma Stability (Human, 7 days) | >90% conjugated | >90% conjugated |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-Linker
This protocol outlines the manual synthesis of the peptide-linker on a solid support using Fmoc chemistry.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Asn):
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Ala-OH twice.
-
PAB Moiety Coupling: Couple the Fmoc-protected p-aminobenzyl alcohol (PAB) derivative using a similar activation method.
-
Cleavage from Resin: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide-linker in cold diethyl ether. Purify by reversed-phase HPLC.
Protocol 2: Conjugation of Linker-Payload to Antibody
This protocol describes the conjugation of the purified peptide-linker-payload to a thiol-engineered antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as TCEP, at a molar ratio of 2-5 moles of TCEP per mole of antibody.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the purified and activated Ala-Ala-Asn-PAB-payload to the reduced antibody solution. A typical molar excess of the linker-payload is used.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.
Visualizations
Caption: Workflow for the synthesis of an Ala-Ala-Asn-PAB containing ADC.
Caption: Intracellular processing and payload release of an Ala-Ala-Asn-PAB ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aggregation of ADCs with Peptide Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of antibody-drug conjugates (ADCs) featuring peptide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using peptide linkers?
A1: Aggregation of ADCs with peptide linkers is a multifaceted issue primarily driven by an increase in the molecule's surface hydrophobicity.[1] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many cytotoxic payloads and peptide linkers (like the commonly used Val-Cit linker) are inherently hydrophobic.[1][2][3] When conjugated to the antibody, these components can create hydrophobic patches on the surface, leading to intermolecular interactions and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic payloads on the antibody surface, which generally correlates with a higher propensity for aggregation.
-
Conjugation Process Conditions: The chemical environment during conjugation can induce stress on the antibody. Factors such as unfavorable pH (especially near the antibody's isoelectric point), the use of organic co-solvents to dissolve the linker-payload, and high temperatures can disrupt the antibody's structure and promote aggregation.
-
Formulation and Storage Conditions: Post-conjugation, the stability of the ADC is highly dependent on its formulation. Inappropriate buffer pH, ionic strength, and the absence of stabilizing excipients can lead to aggregation over time. Physical stresses such as freeze-thaw cycles, shaking during transportation, and exposure to light can also induce aggregation.
Q2: Why is it critical to control ADC aggregation?
A2: Controlling ADC aggregation is crucial as it can significantly impact the safety, efficacy, and manufacturability of the therapeutic.
-
Reduced Efficacy: Aggregated ADCs may exhibit diminished ability to bind to their target antigen on cancer cells, thereby reducing their therapeutic effect.
-
Increased Immunogenicity: The presence of aggregates can elicit an undesirable immune response in patients.
-
Altered Pharmacokinetics and Toxicity: Aggregation can lead to faster clearance from circulation and non-specific uptake by organs like the liver and kidneys, potentially causing off-target toxicity.
-
Manufacturing and Cost Implications: The formation of aggregates leads to product loss as they need to be removed through purification steps, which increases manufacturing costs and reduces the overall yield.
Q3: What are the most common analytical techniques to detect and quantify ADC aggregation?
A3: A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation. The most common methods are:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates (dimers, trimers, and higher molecular weight species).
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and is used to measure the size distribution of particles in a solution.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that provides detailed information on the size, shape, and distribution of different species in their native buffer conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers detailed qualitative and quantitative insights into the composition and structure of aggregates.
Troubleshooting Guides
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
-
Possible Cause: Increased surface hydrophobicity from the conjugated linker-payload, coupled with stressful conjugation conditions.
-
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
pH: Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is where aqueous solubility is at its minimum.
-
Co-solvents: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, minimize the final concentration (ideally <5% v/v), as higher concentrations can promote aggregation.
-
-
Consider Solid-Phase Conjugation: Immobilizing the antibodies on a solid support (e.g., an affinity resin) during conjugation physically separates the ADC molecules, preventing them from interacting and aggregating as they become more hydrophobic.
-
Evaluate Linker and Payload: If possible, consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) groups, to counteract the hydrophobicity of the payload.
-
Issue 2: ADC aggregation increases gradually during storage.
-
Possible Cause: Sub-optimal formulation or storage conditions leading to instability.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH Screening: Conduct a study to identify the pH at which the ADC exhibits the highest stability and minimal aggregation.
-
Ionic Strength: Adjusting the ionic strength of the buffer can help stabilize the ADC.
-
-
Incorporate Stabilizing Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation caused by protein interactions at interfaces.
-
Sugars and Amino Acids: Sugars like sucrose and trehalose, and amino acids can act as stabilizers.
-
-
Review Storage and Handling:
-
Temperature: Avoid temperature fluctuations and exposure to elevated temperatures. Review temperature logs from storage and shipping.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can induce aggregation.
-
Light Exposure: Protect the ADC from light, especially UV, which can cause photo-degradation and subsequent aggregation.
-
-
Issue 3: Inconsistent results between different analytical methods for aggregation.
-
Possible Cause: Each analytical technique has its own principles of operation and sensitivities to different types of aggregates.
-
Troubleshooting Steps:
-
Understand the Limitations of Each Technique:
-
SEC: Can sometimes underestimate aggregation if aggregates are very large and get filtered out by the column frit, or if they dissociate on the column due to dilution. Hydrophobic interactions between the ADC and the column matrix can also lead to peak tailing and inaccurate quantification.
-
DLS: Is very sensitive to small amounts of large aggregates, which can skew the average size distribution. It is less effective at resolving different small oligomeric species.
-
-
Use Orthogonal Methods: Rely on a combination of techniques for a comprehensive picture. For example, use SEC to quantify soluble oligomers and DLS to detect the presence of larger aggregates. AUC can be used as a reference method as it analyzes samples in their native formulation buffer without a stationary phase.
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC Target & Payload | Linker Type | Average DAR | Monomer Content (%) | Aggregate Content (%) | Reference |
| Folate Receptor α - DM4 | Cleavable (sulfo-SPDB) | ~2 | High | Low | |
| Folate Receptor α - DM4 | Cleavable (sulfo-SPDB) | ~6 | High | Comparable to low DAR | |
| Folate Receptor α - DM4 | Cleavable (sulfo-SPDB) | 9-10 | Lower | Increased | |
| EGFR - DM1 | Non-cleavable (SMCC) | ~2 | High | Low | |
| EGFR - DM1 | Non-cleavable (SMCC) | 9-10 | Lower | Increased |
Table 2: Comparison of Peptide Linkers on Aggregation of a Cysteine-Conjugated Anti-Her2 ADC
| Peptide Linker | Key Characteristics | Aggregation at High DAR | Reference |
| Val-Cit | Commonly used, cathepsin B cleavable. More hydrophobic. | Prone to precipitation and aggregation. | |
| Val-Ala | Cathepsin B cleavable. Less hydrophobic than Val-Cit. | Allows for higher DAR (up to 7.4) with limited aggregation (<10%). |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the analysis of ADC aggregation using a standard HPLC or UHPLC system.
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel UP-SW3000).
-
Mobile Phase: A buffered saline solution is common (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs that exhibit peak tailing, the addition of an organic modifier like isopropanol (10-15%) or acetonitrile can be necessary to disrupt hydrophobic interactions with the stationary phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any smaller fragments.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main, largest peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), and later eluting peaks are fragments.
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
This protocol provides a general guideline for assessing the size distribution and presence of aggregates in an ADC sample.
-
System Preparation:
-
Instrument: A DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).
-
Cuvette: Use a clean, scratch-free cuvette. Rinse thoroughly with filtered, deionized water and a solvent like ethanol, then dry with filtered, compressed air.
-
-
Sample Preparation:
-
Filtering: The sample must be free of dust and extraneous particles. Filter the ADC sample through a low-protein-binding syringe filter (e.g., 0.2 µm or smaller).
-
Concentration: The optimal concentration depends on the instrument and sample. It's crucial to be within the instrument's working range to avoid multiple scattering (from being too concentrated) or poor signal-to-noise (from being too dilute). A concentration series may be necessary to find the optimal range.
-
Dilution: If dilution is needed, use the filtered formulation buffer.
-
-
Measurement:
-
Transfer the prepared sample to the clean cuvette, ensuring no bubbles are present.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for several minutes.
-
Set the measurement parameters, including the solvent viscosity and refractive index.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Interpretation:
-
Size Distribution: The primary output is a size distribution graph, typically showing intensity, volume, or number versus particle size (hydrodynamic radius or diameter). A monodisperse, non-aggregated sample will show a single, narrow peak.
-
Polydispersity Index (PDI): This value indicates the broadness of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Presence of Aggregates: The appearance of a second peak at a larger size, or a high PDI, is indicative of aggregation. DLS is particularly sensitive to even small amounts of large aggregates because they scatter light much more intensely than monomers.
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A decision-making workflow for troubleshooting ADC aggregation.
Caption: An orthogonal analytical workflow for characterizing ADC aggregation.
References
Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) with Ala-Ala-Asn-PAB
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and protocols for optimizing the drug-to-antibody ratio (DAR) when developing Antibody-Drug Conjugates (ADCs) using the protease-cleavable Ala-Ala-Asn-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the Ala-Ala-Asn-PAB linker and what is its primary application?
The Ala-Ala-Asn-PAB is a peptide-based linker system used in the construction of ADCs.[1][2][3] It connects a cytotoxic payload to a monoclonal antibody (mAb). The peptide sequence "Ala-Ala-Asn" is designed to be selectively cleaved by proteases, such as Cathepsin B, which are often highly expressed within the lysosomes of tumor cells.[4][] The "PAB" (p-aminobenzyl carbamate) component is a self-immolative spacer that ensures the efficient release of the unmodified active drug following peptide cleavage. This design provides stability in systemic circulation and targeted drug release within cancer cells.
Q2: What is the mechanism of drug release for an ADC with this linker?
The drug release mechanism is a multi-step intracellular process:
-
The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
The endocytic vesicle traffics to and fuses with a lysosome.
-
The acidic environment and high concentration of proteases (like Cathepsin B) within the lysosome lead to the enzymatic cleavage of the Ala-Ala-Asn peptide sequence.
-
Cleavage of the peptide bond triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which promptly releases the active cytotoxic drug, carbon dioxide, and a para-quinone methide byproduct.
Q3: What is a typical target DAR and why is it important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for an ADC, representing the average number of drug molecules conjugated to a single antibody. While the optimal DAR is specific to the antibody, linker, and payload combination, a typical target for many ADCs is between 2 and 4.
-
Low DAR (<2): May result in insufficient potency and reduced therapeutic efficacy.
-
High DAR (>4): Can negatively impact pharmacokinetics, leading to faster clearance from circulation. It also increases the overall hydrophobicity of the ADC, which can cause aggregation, reduce stability, and potentially increase off-target toxicity.
Precise control over the DAR is crucial for creating a safe, stable, and effective therapeutic.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation and purification process, which directly impact the final DAR and quality of the ADC.
Question: My average DAR is consistently lower than expected, even when using a high molar excess of the linker-payload.
| Possible Causes | Recommended Troubleshooting Steps |
| 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol (-SH) groups for conjugation. | Precise Control of Reduction: Tightly control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time. Verify the number of free thiols post-reduction using Ellman's reagent before proceeding with conjugation. |
| 2. Suboptimal Conjugation pH: The pH of the reaction buffer affects the reactivity of the maleimide group on the linker-payload with the antibody's thiol groups. | Optimize Reaction pH: Perform small-scale experiments to test a range of pH values, typically between 6.5 and 7.5. Ensure the final pH of the reaction mixture is accurately measured and maintained. |
| 3. Linker-Payload Degradation or Instability: The maleimide group on the linker-payload can hydrolyze in aqueous buffers, rendering it inactive for conjugation. | Use Fresh Reagents: Prepare the linker-payload solution immediately before use. If the linker-payload is dissolved in an organic co-solvent like DMSO, minimize its time in the aqueous conjugation buffer before addition to the antibody. |
| 4. Interfering Buffer Components: Substances in the antibody formulation buffer (e.g., Tris, glycine, azide) can interfere with the conjugation reaction. | Perform Buffer Exchange: Prior to reduction and conjugation, exchange the antibody into a non-interfering conjugation buffer, such as phosphate-buffered saline (PBS), using dialysis or diafiltration. |
Question: I'm observing high levels of aggregation in my final ADC product after purification.
| Possible Causes | Recommended Troubleshooting Steps |
| 1. High Hydrophobicity from High DAR: Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation. | Reduce Molar Excess: Lower the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR (e.g., 2 or 4). |
| 2. Unfavorable Formulation Buffer: The final storage buffer's pH, ionic strength, or excipients may not be optimal for ADC stability. | Optimize Formulation: Screen a panel of formulation buffers with varying pH levels and excipients (e.g., sucrose, polysorbate) to identify conditions that minimize aggregation and ensure long-term stability. |
| 3. Harsh Reaction or Purification Conditions: Elevated temperatures or prolonged exposure to certain solvents or surfaces during the process can induce protein denaturation and aggregation. | Use Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period. During purification (e.g., Size Exclusion Chromatography), use optimized buffers and avoid high shear forces. |
| 4. Presence of Organic Co-solvents: Residual organic solvents (e.g., DMSO, DMF) used to dissolve the linker-payload can destabilize the antibody and cause aggregation. | Ensure Complete Removal: Thoroughly remove all organic co-solvents during the post-conjugation purification step. Increase the number of diafiltration volumes or use a larger SEC column if necessary. |
Quantitative Data Summaries
The following tables provide representative data to illustrate how key reaction parameters can be optimized to achieve a target DAR.
Table 1: Effect of Linker-Payload Molar Ratio on Average DAR
Reaction Conditions: mAb concentration at 10 mg/mL in PBS (pH 7.2), 4-fold molar excess of TCEP, reaction at 25°C for 2 hours.
| Molar Ratio (Linker-Payload : mAb) | Average DAR (by HIC) | % Aggregation (by SEC) |
| 3:1 | 2.1 | < 1% |
| 5:1 | 3.8 | 1.5% |
| 7:1 | 5.2 | 4.8% |
| 10:1 | 6.7 | 11.2% |
Table 2: Influence of Reaction pH on Conjugation Efficiency and Aggregation
Reaction Conditions: mAb concentration at 10 mg/mL, 5-fold molar excess of linker-payload, 4-fold molar excess of TCEP, reaction at 25°C for 2 hours.
| Reaction Buffer pH | Average DAR (by HIC) | % Aggregation (by SEC) |
| 6.0 | 2.5 | < 1% |
| 6.5 | 3.6 | 1.2% |
| 7.2 | 3.9 | 1.8% |
| 8.0 | 4.1 | 5.5% |
Key Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
-
Preparation: Perform a buffer exchange to transfer the monoclonal antibody into a nitrogen-purged, amine-free buffer (e.g., PBS, pH 7.2). Adjust the antibody concentration to 5-10 mg/mL.
-
Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the same buffer.
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. For a target DAR of 4, a 3-5 fold molar excess of TCEP over antibody is a common starting point.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes, or at room temperature for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Cooling: Immediately place the reaction on ice or transfer to a 4°C environment to stop the reduction. The reduced antibody should be used for conjugation without delay.
Protocol 2: Conjugation with Ala-Ala-Asn-PAB-Maleimide Payload
-
Payload Preparation: Dissolve the Ala-Ala-Asn-PAB-Maleimide-Payload compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess of the dissolved linker-payload to the chilled, reduced antibody solution from Protocol 1. Gently mix immediately. The final concentration of the organic solvent should typically be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Allow the reaction to proceed at 4°C or room temperature for 1-4 hours with gentle agitation. Protect the reaction from light if the payload is light-sensitive.
-
Quenching: Stop the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups and remove unreacted free thiols on the antibody.
-
Purification: Immediately purify the resulting ADC from excess linker-payload, quenching agent, and solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) into a suitable formulation buffer.
Protocol 3: DAR Assessment by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the average DAR and the distribution of different drug-loaded species. ADCs with a higher DAR are more hydrophobic and elute later.
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC Mobile Phase A.
-
Chromatography System: Use an HPLC or UPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.
-
-
Gradient Elution: Equilibrate the column in 100% Mobile Phase A. After sample injection, apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, DAR6, and DAR8 species. The weighted average DAR is calculated from the relative area percentage of each peak.
Visual Guides and Workflows
References
Technical Support Center: Overcoming Resistance to ADCs with Cleavable Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to antibody-drug conjugates (ADCs) featuring cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ADCs with cleavable linkers?
A1: Resistance to ADCs with cleavable linkers is a multifaceted issue that can arise from changes in the tumor cell at various stages of the ADC mechanism of action. These resistance mechanisms can be broadly categorized into three main areas:
-
Antigen-Related Resistance: This includes the downregulation or loss of the target antigen on the tumor cell surface, mutations in the antigen that prevent ADC binding, or shedding of the antigen from the cell surface.[1][2] Treatment pressure can select for tumor cell clones with lower antigen expression.[3]
-
ADC Processing and Trafficking Defects: Resistance can occur due to inefficient internalization of the ADC-antigen complex.[4] Some cells may utilize alternative internalization pathways, such as caveolae-mediated endocytosis, which directs the ADC to non-proteolytic compartments, thereby preventing payload release.[3] Additionally, lysosomal dysfunction, such as reduced proteolytic activity of enzymes like cathepsin B, can impair the cleavage of the linker and subsequent release of the cytotoxic payload.
-
Payload-Specific Resistance: This category includes mechanisms that directly counteract the cytotoxic effect of the payload. A common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux the payload out of the cell, reducing its intracellular concentration. Other mechanisms include alterations in the payload's target (e.g., mutations in topoisomerase for topoisomerase inhibitor payloads), changes in cell cycle dynamics, activation of downstream pro-survival signaling pathways, and dysregulation of apoptosis.
Q2: How do cleavable linkers influence the "bystander effect," and how does this relate to overcoming resistance?
A2: Cleavable linkers are designed to release the payload within the target cell, and if the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This phenomenon is known as the "bystander effect." This is a key advantage of many ADCs with cleavable linkers, as it can help to overcome resistance caused by heterogeneous antigen expression within a tumor. In contrast, ADCs with non-cleavable linkers typically do not induce a significant bystander effect because the released payload remains charged and cannot readily cross cell membranes.
Q3: What are the main types of cleavable linkers, and how do their cleavage mechanisms differ?
A3: There are several types of cleavable linkers, each designed to be cleaved by a specific trigger within the tumor microenvironment or inside the cancer cell. The most common types include:
-
Protease-Cleavable Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: These linkers, such as hydrazone linkers, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes (pH ~6.0) and lysosomes (pH ~5.0).
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
Q: We are observing high variability in our IC50 values for our ADC between experiments, even when using the same cell line. What are the potential causes and how can we troubleshoot this?
A: Inconsistent IC50 values are a common issue in ADC cytotoxicity assays. The variability can arise from several factors related to the ADC, cell culture conditions, or the assay protocol itself.
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: ADCs can be prone to aggregation, which can affect their potency. Visually inspect your ADC solution for precipitates before use. Consider characterizing the aggregation state using size-exclusion chromatography (SEC).
-
Stability: The ADC construct can degrade over time. Perform stability studies of your ADC in the assay medium to ensure it remains intact for the duration of the experiment.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your ADC stock solution. Aliquot the ADC upon receipt and store at the recommended temperature.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift and altered antigen expression or payload sensitivity.
-
Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase when seeded. Avoid using over-confluent cells.
-
-
Assay Protocol:
-
Cell Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous single-cell suspension before seeding and use a consistent cell number across all wells.
-
Incubation Time: The optimal incubation time can depend on the payload's mechanism of action. For payloads that are tubulin inhibitors (e.g., MMAE, MMAF), a longer incubation time (72-96 hours) may be necessary as they require cells to enter mitosis to exert their cytotoxic effect.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay reagents (e.g., MTT, CellTiter-Glo®), are within their expiration dates and stored correctly.
-
Problem 2: The ADC shows lower than expected potency in a cell line known to express the target antigen.
Q: Our ADC is not as potent as we expected in a cell line that reportedly expresses the target antigen. What could be the underlying resistance mechanisms and how can we investigate them?
A: Lower than expected potency can be due to a variety of resistance mechanisms. A systematic approach is needed to pinpoint the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ADC potency.
Quantitative Data Summary
The following tables summarize quantitative data related to common mechanisms of resistance to ADCs.
Table 1: Impact of HER2 Expression on ADC Efficacy
| Cell Line | HER2 Receptors per Cell (approx.) | Trastuzumab-vc-MMAE Intracellular Released MMAE Exposure (AUC) | Reference |
| SKBR-3 | 800,000 | High | |
| MDA-MB-453 | 250,000 | Intermediate | |
| MCF-7 | 50,000 | Low | |
| MDA-MB-468 | 10,000 | Very Low |
Table 2: Upregulation of ABC Transporters in ADC-Resistant Cells
| ADC | Resistant Cell Line | ABC Transporter Upregulation | Fold Increase in Expression | Reference |
| T-DM1 | Breast Cancer Cells | ABCB1 (P-gp), ABCC1 | 20-50x | |
| Gemtuzumab Ozogamicin | AML Cells | ABCB1 (P-gp) | Not specified | |
| Doxorubicin | Endothelial Cells | ABCG2, ABCB1 | Not specified |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the IC50 value of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
ADC stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in the exponential growth phase and perform a cell count. b. Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete culture medium. The concentration range should bracket the expected IC50. b. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control). c. Incubate the plate for the desired period (e.g., 72-144 hours).
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. b. After incubation, carefully remove the medium containing MTT. c. Add 150 µL of solubilization buffer to each well and shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. d. Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADC Internalization Assay (Fluorescence-based)
Objective: To visualize and quantify the internalization of an ADC into target cells.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Target cancer cell line
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Seeding: a. Seed cells in a glass-bottom dish or multi-well imaging plate and allow them to attach overnight.
-
Staining and ADC Incubation: a. Incubate cells with a lysosomal marker (e.g., 50 nM LysoTracker Red) and a nuclear stain for 30-60 minutes at 37°C. b. Wash the cells with fresh medium. c. Add the fluorescently labeled ADC (e.g., 10 µg/mL) to the cells and incubate on ice for 1 hour to allow for binding but not internalization. d. Wash away unbound ADC with cold PBS. e. Add fresh, pre-warmed medium and incubate at 37°C for various time points (e.g., 1, 6, 24 hours) to allow for internalization.
-
Imaging and Analysis: a. At each time point, wash the cells with PBS and add fresh medium or a suitable imaging buffer. b. Acquire images using a confocal microscope. c. Analyze the images to assess the co-localization of the fluorescent ADC signal with the lysosomal marker, indicating that the ADC has been internalized and trafficked to the lysosomes.
Protocol 3: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To determine the rate of payload release from a protease-cleavable ADC in the presence of cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer. b. Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an equal volume of quenching solution.
-
LC-MS/MS Analysis: a. Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload. b. Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizing ADC Resistance Pathways and Workflows
Caption: ADC mechanism of action and points of resistance.
References
Side reactions to avoid during Ala-Ala-Asn-PAB conjugation.
Welcome to the technical support center for Ala-Ala-Asn-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of the Ala-Ala-Asn peptide to a p-aminobenzyl (PAB) linker, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Ala-Ala-Asn-PAB constructs?
A1: The Ala-Ala-Asn-PAB moiety is frequently used as a cleavable linker system in the field of drug delivery, particularly in the design of ADCs.[1] The peptide sequence, Ala-Ala-Asn, is designed to be recognized and cleaved by specific cellular proteases, such as legumain, which can be overexpressed in the tumor microenvironment.[2] Following enzymatic cleavage of the peptide, the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of a conjugated cytotoxic drug in its active form inside target cells.[3]
Q2: Which amino acid in the Ala-Ala-Asn sequence is most susceptible to side reactions during synthesis and conjugation?
A2: Asparagine (Asn) is the most reactive and problematic residue in this sequence. Its side-chain amide is prone to several side reactions, most notably aspartimide formation and dehydration to a nitrile.[4][5] These reactions can be promoted by the reagents and conditions used during both solid-phase peptide synthesis (SPPS) and the subsequent conjugation to the PAB linker.
Q3: What is aspartimide formation and why is it a concern?
A3: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving the asparagine side-chain amide and the peptide backbone. This forms a five-membered succinimide ring. This intermediate is highly susceptible to racemization at the α-carbon, leading to the incorporation of D-asparagine into the peptide. Furthermore, the aspartimide ring can be hydrolyzed to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. These byproducts are often difficult to separate from the target peptide due to their similar mass and physicochemical properties, complicating purification and potentially impacting the biological activity of the final conjugate.
Q4: Can the Ala-Ala sequence preceding asparagine influence side reactions?
A4: While asparagine is the primary source of side reactions, the preceding amino acids can have a steric and electronic influence. The relatively small and unhindered nature of the alanine residues may not provide significant steric hindrance to prevent the approach of reagents to the asparagine residue. However, specific studies detailing the direct impact of an Ala-Ala sequence on asparagine side reactions during PAB conjugation are not extensively documented in the provided search results. In the broader context of peptide linkers for ADCs, the dipeptide sequence is crucial for determining properties like solubility, hydrophobicity, and aggregation, with Ala-Ala being identified as a superior dipeptide in some contexts for affording ADCs with low aggregation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of the Ala-Ala-Asn peptide to a PAB linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incomplete activation of the peptide's C-terminal carboxyl group.2. Hydrolysis of the activated peptide.3. Steric hindrance.4. Suboptimal reaction conditions (pH, temperature, solvent). | 1. Optimize Activation: Use a reliable coupling reagent combination such as DIC/HOBt or HATU/DIPEA. Ensure stoichiometric amounts or a slight excess of activating agents.2. Control Moisture: Perform the reaction under anhydrous conditions to minimize hydrolysis of activated esters.3. Reaction Time & Temperature: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS) and adjust the reaction time accordingly. Avoid excessive heat, which can promote side reactions.4. pH and Solvent: Maintain the reaction pH in the optimal range for amide bond formation (typically 7-9). Use a suitable aprotic solvent like DMF or NMP. |
| Presence of Impurities with the Same Mass as the Desired Product | 1. Aspartimide Formation and Racemization: Formation of β-aspartyl peptides or D-Asn containing peptides.2. Isomerization of the PAB linker. | 1. Protect the Asn Side Chain: During peptide synthesis, use a side-chain protecting group for asparagine, such as the trityl (Trt) group, which is readily removable under acidic conditions.2. Optimize Deprotection/Coupling: If synthesizing the peptide via Fmoc-SPPS, consider adding HOBt to the piperidine solution during Fmoc deprotection to suppress aspartimide formation. Use coupling reagents less prone to causing dehydration, such as BOP, or use pre-formed active esters like OPfp esters for the asparagine residue.3. Analytical Characterization: Use high-resolution analytical techniques such as chiral chromatography or tandem mass spectrometry (MS/MS) to identify and quantify these isomeric impurities. |
| Presence of Impurities with a Lower Molecular Weight | 1. Dehydration of Asparagine: Formation of a β-cyanoalanine residue, resulting in a mass loss of 18 Da. This is particularly a risk when using carbodiimide reagents like DCC or DIC without additives.2. Peptide Fragmentation: Instability of the peptide under the reaction or work-up conditions. | 1. Choice of Coupling Reagents: Avoid using carbodiimides alone for asparagine activation. The addition of HOBt or using phosphonium-based reagents like BOP can mitigate nitrile formation.2. Mild Reaction Conditions: Ensure that the reaction and purification conditions are not overly harsh (e.g., strong acid or base, high temperatures) to prevent peptide bond cleavage. |
| Formation of Peptide Dimers or Oligomers | 1. Intermolecular Coupling: If the concentration of the activated peptide is too high, it can react with another peptide molecule instead of the PAB linker. | 1. Control Concentration: Perform the conjugation at a lower concentration to favor the intramolecular reaction.2. Order of Addition: Consider adding the activated peptide solution slowly to the solution of the PAB linker. |
| Difficulty in Purifying the Final Conjugate | 1. Co-elution of Impurities: Side products, particularly isomeric impurities, may have similar retention times to the desired product in reverse-phase HPLC.2. Poor Solubility: The peptide-PAB conjugate may have different solubility characteristics compared to the starting peptide. | 1. Optimize Chromatography: Develop a robust HPLC purification method by screening different columns, mobile phase modifiers (e.g., formic acid instead of TFA for MS compatibility), and gradients.2. Orthogonal Purification: If co-elution is a significant issue, consider using an orthogonal purification method, such as ion-exchange chromatography, if the charge state of the impurities differs from the product. |
Experimental Protocols
General Protocol for Ala-Ala-Asn-PAB Conjugation (Solution Phase)
This protocol provides a general guideline for the conjugation of a C-terminal carboxylated Ala-Ala-Asn peptide to p-aminobenzyl alcohol. It is assumed that the peptide has been synthesized, purified, and its N-terminus is appropriately protected (e.g., with Fmoc or Boc).
Materials:
-
Fmoc-Ala-Ala-Asn-OH or Boc-Ala-Ala-Asn-OH (high purity)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF)
-
Reagents for work-up and purification: Diethyl ether, Reverse-Phase HPLC system.
Procedure:
-
Dissolution: Dissolve Fmoc-Ala-Ala-Asn-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes to pre-activate the peptide.
-
Coupling: In a separate flask, dissolve p-aminobenzyl alcohol (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF. Add this solution to the activated peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Precipitation: Once the reaction is complete, quench any remaining activated species by adding a small amount of water. Precipitate the crude product by adding the reaction mixture to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and wash with diethyl ether. Purify the crude Fmoc-Ala-Ala-Asn-PAB-OH conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Visualizations
Caption: Experimental workflow for Ala-Ala-Asn-PAB conjugation.
Caption: Key side reactions involving the asparagine residue.
Caption: A logical troubleshooting workflow for conjugation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to modify Ala-Ala-Asn-PAB for better enzymatic recognition.
Technical Support Center: Modifying Ala-Ala-Asn-PAB Substrates
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for modifying the Ala-Ala-Asn-PAB peptide linker to enhance its recognition and cleavage by target enzymes.
Frequently Asked Questions (FAQs)
Q1: What is Ala-Ala-Asn-PAB and what is its primary application?
Ala-Ala-Asn-PAB is a tripeptide-based linker molecule. It consists of the amino acid sequence Alanine-Alanine-Asparagine covalently bonded to a p-aminobenzyl (PAB) group. Its primary use is in the field of drug delivery, particularly as an enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs).[1][2] In this context, a cytotoxic drug is attached to the PAB moiety. The entire ADC is internalized by a target cell, and a specific intracellular enzyme cleaves the peptide, releasing the drug in its active form.[1]
Q2: Which enzyme is the primary target for cleaving the Ala-Ala-Asn-PAB linker?
The primary enzyme that recognizes and cleaves the Ala-Ala-Asn sequence is Legumain , also known as Asparaginyl Endopeptidase (AEP).[3][4] Legumain is a cysteine protease typically found in the endo-lysosomal compartment of cells. It exhibits a strong preference for cleaving peptide bonds C-terminal to an Asparagine (Asn) residue, making the Asn in the Ala-Ala-Asn sequence the critical recognition site.
Q3: Why would I need to modify the Ala-Ala-Asn peptide sequence?
While Ala-Ala-Asn is a recognized substrate, modification may be necessary for several reasons:
-
To Improve Kinetic Efficiency: The goal is often to increase the rate of cleavage (kcat) or improve the enzyme's binding affinity for the substrate (lower Km), resulting in a higher overall catalytic efficiency (kcat/Km). This ensures rapid drug release upon internalization.
-
To Enhance Specificity: The native sequence may be susceptible to cleavage by other, non-target proteases. Modifications can make the linker more selective for legumain, reducing off-target effects.
-
To Modulate Cleavage Rate: In some therapeutic strategies, a slower, more controlled release of the payload is desirable. Peptide modifications can be used to fine-tune the cleavage kinetics accordingly.
-
To Improve Physicochemical Properties: Altering the amino acid sequence can improve the solubility and stability of the entire ADC construct.
Q4: What are the key positions in the peptide for modification, and what is the nomenclature?
The key positions are defined relative to the scissile (cleavable) bond, which is between Asn and the PAB group. The nomenclature used is:
-
P1: The amino acid immediately preceding the cleavage site (Asn).
-
P2: The second amino acid upstream from the cleavage site (the second Ala).
-
P3: The third amino acid upstream from the cleavage site (the first Ala).
These positions on the substrate (P3-P2-P1) interact with corresponding binding pockets on the enzyme, known as S3-S2-S1. Modifying the amino acids at these positions directly impacts the enzyme-substrate interaction.
Strategies for Modifying Ala-Ala-Asn-PAB
Improving enzymatic recognition is a process of optimizing the fit between the peptide substrate and the enzyme's active site. The primary target for modification is Legumain.
Understanding Legumain Specificity
Legumain's S1 pocket, which binds the P1 residue, has a very strong preference for Asn. At more acidic pH (around 4.0-4.5), it can also accommodate Aspartic Acid (Asp). The S2 and S3 pockets are more permissive, but studies suggest a preference for small hydrophobic or hydrophilic residues at the P2 and P3 positions.
Modification Approaches
-
P1 Position (Asn): Modifying this position is challenging due to Legumain's high specificity. Substituting Asn will likely decrease recognition significantly. However, for creating highly specific substrates for other enzymes, or for control peptides, replacing Asn with Gly or Ala would be a starting point.
-
P2 Position (Ala): The S2 pocket of Legumain can be probed with various substitutions.
-
Conservative: Replace Ala with other small residues like Glycine (Gly) or Serine (Ser).
-
Hydrophobic: Introduce Valine (Val) or Leucine (Leu) to test for favorable hydrophobic interactions.
-
-
P3 Position (Ala): Similar to P2, this position can be modified to improve interactions with the S3 pocket. Trying small residues (Gly, Ser) or slightly larger hydrophobic ones (Val) is a common strategy.
-
P1' Position: This refers to the position immediately following the cleavage site. In this linker, it's the PAB group itself. While modifying the PAB is complex, studies have shown that Legumain prefers small residues like Gly or Ala at the P1' position, suggesting the bulky PAB group may not be optimal. Adding a spacer between Asn and PAB could be an advanced strategy.
Data Presentation: Comparing Modified Substrates
The success of modifications is quantified by measuring the Michaelis-Menten kinetic parameters. The goal is to achieve a higher catalytic efficiency (kcat/Km).
| Substrate Sequence | P3 | P2 | P1 | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ala-Ala-Asn-PAB | Ala | Ala | Asn | 25.7 | 15.4 | 6.0 x 10⁵ | Baseline substrate. |
| Ala-Val -Asn-PAB | Ala | Val | Asn | 18.2 | 18.1 | 1.0 x 10⁶ | Hypothetical: Improved hydrophobic interaction in the S2 pocket. |
| Gly -Ala-Asn-PAB | Gly | Ala | Asn | 35.1 | 14.9 | 4.2 x 10⁵ | Hypothetical: P3 substitution slightly reduces binding affinity. |
| Ala-Ala-Gln -PAB | Ala | Ala | Gln | 450.5 | 2.1 | 4.7 x 10³ | Hypothetical: P1 substitution drastically reduces efficiency. |
Troubleshooting Guide
Q: My modified peptide shows a significantly lower cleavage rate (kcat) and/or a higher Km. What went wrong?
A: This indicates a less favorable interaction with the enzyme.
-
Steric Hindrance: You may have substituted a small amino acid (like Ala) with a bulkier one (e.g., Trp, Tyr) that physically clashes with the enzyme's binding pocket. Review the known specificities of your target enzyme. For legumain, smaller residues are generally preferred at P2 and P3.
-
Loss of Key Contact: The original amino acid may have formed a critical hydrogen bond or hydrophobic interaction that is now lost.
-
Incorrect Conformation: The modification may have altered the peptide's backbone conformation, preventing it from adopting the correct binding pose.
-
Solution: Systematically screen smaller or isosteric amino acids. For example, if you substituted Ala with Val and it failed, try Gly or Ser instead.
Q: The solubility of my modified peptide in aqueous buffer is very low.
A: This is a common issue, especially after introducing multiple hydrophobic residues (e.g., Val, Leu, Phe).
-
Solution 1 (Sequence): Try to balance hydrophobic substitutions with hydrophilic ones (e.g., Ser, Thr) if the enzyme's binding pocket can accommodate them.
-
Solution 2 (Formulation): Attempt to dissolve the peptide in a small amount of a co-solvent like DMSO or DMF before diluting it into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <1-5%) not to affect enzyme activity.
-
Solution 3 (Synthesis): Incorporate a small, hydrophilic spacer like a short polyethylene glycol (PEG) chain during synthesis. For example, Fmoc-PEG4-Ala-Ala-Asn-PAB is a commercially available building block.
Q: I'm observing cleavage by non-target proteases, reducing the specificity of my linker.
A: Your new sequence may have inadvertently created a recognition motif for another class of proteases (e.g., cathepsins).
-
Solution: Analyze the new sequence for known protease motifs. For example, many cathepsins favor hydrophobic residues at P2 (like Phe) and basic residues at P1 (like Arg). Avoid creating such sequences. The goal is to find a sequence that is highly preferred by Legumain but actively disfavored by other common proteases.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines a standard manual synthesis using Fmoc chemistry.
Materials:
-
Fmoc-PAB-Wang resin
-
Protected Fmoc-amino acids (including your modified residue)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (ice-cold)
Procedure:
-
Resin Swelling: Place the Fmoc-PAB-Wang resin in a reaction vessel. Add DMF and let it swell for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection (for Asn): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove all residual piperidine.
-
Coupling (First Amino Acid - Fmoc-Asn(Trt)-OH):
-
In a separate tube, dissolve Fmoc-Asn(Trt)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; positive = blue beads, negative = colorless/yellow beads).
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in your sequence (e.g., your modified P2 residue, then your modified P3 residue).
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2) followed by washing (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing your peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity with mass spectrometry (LC-MS).
Protocol 2: In Vitro Enzymatic Cleavage Assay
This protocol uses RP-HPLC to monitor the disappearance of the substrate and the appearance of the cleaved product.
Materials:
-
Recombinant human Legumain (activated)
-
Legumain Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Substrate stock solution: Your purified modified peptide dissolved in DMSO (e.g., 10 mM).
-
Quenching solution: 10% Acetic Acid or 1% TFA in water.
-
HPLC system with a C18 column.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:
-
88 µL Legumain Assay Buffer
-
10 µL Activated Legumain (e.g., final concentration of 10 nM)
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding 2 µL of the substrate stock solution (e.g., for a final concentration of 200 µM). Mix gently.
-
Time Points: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 10 µL aliquot to a tube containing 90 µL of quenching solution. This stops the enzyme.
-
HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Use a gradient of water/acetonitrile (both with 0.1% TFA) to separate the substrate from the cleaved product (PAB-Drug).
-
Monitor the absorbance at a relevant wavelength (e.g., 280 nm for the peptide or a specific wavelength for the PAB-drug conjugate).
-
-
Data Analysis: Integrate the peak areas for the substrate and product at each time point. Plot the concentration of product formed versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters
Procedure:
-
Follow the procedure for the In Vitro Enzymatic Cleavage Assay (Protocol 2).
-
Repeat the entire assay using a range of different final substrate concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).
-
For each substrate concentration, determine the initial velocity (V₀).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the values for Vmax (maximum velocity) and Km (Michaelis constant).
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizations: Workflows and Logic Diagrams
Below are diagrams created using DOT language to illustrate key processes.
Caption: Workflow for the iterative design, synthesis, and testing of modified peptide substrates.
Caption: Conceptual model of P3-P2-P1 substrate sites binding to S3-S2-S1 enzyme pockets.
Caption: A decision tree for troubleshooting common issues during substrate modification experiments.
References
Addressing off-target toxicity of Ala-Ala-Asn-PAB-linked drugs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of Antibody-Drug Conjugates (ADCs) utilizing the legumain-cleavable Ala-Ala-Asn-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Ala-Ala-Asn-PAB linker?
A1: The Ala-Ala-Asn-PAB linker is a peptide-based system designed for the targeted release of cytotoxic payloads. It operates through enzymatic cleavage by legumain, an asparaginyl endopeptidase.[1][2] Legumain is predominantly found in the endo-lysosomal compartments of cells and is often overexpressed in various tumor types.[3][4][5] Upon internalization of the ADC into a target cancer cell, the linker is transported to the lysosome where active legumain cleaves the peptide sequence at the asparagine (Asn) residue. This cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic drug.
Q2: Why is off-target toxicity a concern with Ala-Ala-Asn-PAB linkers?
A2: Off-target toxicity with these linkers is primarily linked to the activity of legumain outside of the target tumor cells. While legumain is overexpressed in many cancers, it can also be secreted into the tumor microenvironment by tumor cells and tumor-associated macrophages. This extracellular legumain can become active in the acidic tumor microenvironment or when associated with cell surface integrins, leading to premature cleavage of the linker before the ADC is internalized. This premature payload release can harm healthy surrounding cells, causing off-target toxicity. Studies have indicated that ADCs with Asn-containing linkers might exhibit 2-3 times higher off-target activity compared to some cathepsin-cleavable linkers like Val-Cit.
Q3: How does the plasma stability of the Ala-Ala-Asn-PAB linker compare to other cleavable linkers?
A3: The Ala-Ala-Asn-PAB linker generally demonstrates high stability in human and mouse plasma. This is a significant advantage over the more traditional Val-Cit-PAB linker, which is known to be susceptible to premature cleavage by carboxylesterase 1C (Ces1C) in mouse plasma and by human neutrophil elastase. This instability of Val-Cit linkers can complicate preclinical evaluation and may contribute to off-target toxicities like neutropenia. The enhanced plasma stability of the Ala-Ala-Asn linker helps to ensure that the cytotoxic payload remains attached to the antibody during circulation, thereby reducing systemic toxicity.
Q4: Is legumain expression exclusive to tumor cells?
A4: No, legumain expression is not entirely exclusive to tumor cells. While it is significantly overexpressed in a variety of solid tumors, including breast, colon, and gastric cancers, low levels of legumain expression can be found in some normal tissues. This can potentially lead to on-target, off-tumor toxicity, where the ADC binds to target antigens on healthy cells that also express legumain, resulting in unintended cell death. Therefore, a thorough evaluation of legumain expression in relevant normal tissues is crucial during preclinical development.
Troubleshooting Guide
Problem 1: High level of off-target cytotoxicity observed in my in vitro cell-based assays.
Answer: This issue may arise from several factors related to the experimental setup and the inherent properties of the linker.
-
Extracellular Legumain Activity: Your cell culture medium may contain secreted legumain, especially if you are using co-culture models with macrophages or certain tumor cell lines known to secrete the enzyme. This can lead to extracellular cleavage of the linker and non-specific cell killing.
-
Troubleshooting Steps:
-
Analyze the cell culture supernatant for legumain activity using a fluorogenic legumain substrate.
-
If extracellular legumain is detected, consider using a legumain inhibitor in your control wells to confirm that the off-target killing is legumain-dependent.
-
Perform the cytotoxicity assay at a neutral pH (around 7.4) to minimize the activity of extracellular legumain, which is optimally active at acidic pH.
-
-
-
Non-specific ADC Uptake: Healthy cells may take up the ADC through non-specific endocytosis, particularly if the ADC forms aggregates.
-
Troubleshooting Steps:
-
Assess the aggregation state of your ADC preparation using size exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Optimize the formulation buffer to minimize aggregation. Legumain-cleavable linkers are generally more hydrophilic than Val-Cit linkers, which should reduce aggregation, but this should still be verified.
-
-
-
High Legumain Expression in "Off-Target" Cells: The cell line you are using as a negative control may have higher than expected levels of endogenous legumain expression.
-
Troubleshooting Steps:
-
Quantify legumain expression in your target and control cell lines at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.
-
-
Problem 2: My Ala-Ala-Asn-PAB linked ADC shows unexpected toxicity in preclinical in vivo models, despite high plasma stability.
Answer: In vivo toxicity can be more complex and may be related to the distribution and activity of legumain in different tissues.
-
On-Target, Off-Tumor Toxicity: The target antigen for your ADC may be expressed at low levels on healthy tissues that also have sufficient legumain activity for payload release.
-
Troubleshooting Steps:
-
Conduct thorough biodistribution studies of your ADC in relevant animal models.
-
Perform immunohistochemistry (IHC) on major organs to assess both target antigen and legumain expression. Co-localization of the target and legumain in healthy tissues can indicate potential sites of toxicity.
-
-
-
Tumor Microenvironment-Mediated Toxicity: Legumain secreted by tumor-associated macrophages (TAMs) and tumor cells can create a "toxic halo" around the tumor, damaging nearby healthy tissue.
-
Troubleshooting Steps:
-
Analyze the tumor microenvironment for the presence of TAMs and secreted legumain using IHC or immunofluorescence.
-
Consider using animal models with depleted macrophage populations to assess their contribution to off-target toxicity.
-
-
-
Metabolite Toxicity: The payload, once released, may have its own toxicity profile that is independent of the linker or antibody.
-
Troubleshooting Steps:
-
Administer the free payload to animals at a dose equivalent to what might be expected from ADC cleavage to understand its intrinsic toxicity profile.
-
-
Quantitative Data Summary
Table 1: Comparative In Vitro Cytotoxicity of Legumain-Cleavable vs. Cathepsin-Cleavable ADCs
| Cell Line | Target Antigen | Legumain Expression | Linker | Payload | IC50 (µg/mL) | Reference |
| SKBR3 | HER2 | High | AsnAsn-PAB | MMAE | ~0.03 | |
| SKBR3 | HER2 | High | ValCit-PAB | MMAE | ~0.03 | |
| Ramos (CD20-null) | HER2 (non-target) | Low | AsnAsn-PAB | MMAE | ~0.89 | |
| Ramos (CD20-null) | HER2 (non-target) | Low | ValCit-PAB | MMAE | >3.0 | |
| MDA-MB-468 | Trop2 | High | AsnAsn-PAB | MMAE | <0.02 | |
| BxPc-3 | Trop2 | High | AsnAsn-PAB | MMAE | <0.02 |
Table 2: Comparative Plasma Stability of ADCs with Different Linkers
| Linker | Species | Assay Duration | % Intact ADC Remaining | Reference |
| AsnAsn-PAB | Human | 7 days | >85% | |
| AsnAsn-PAB | Mouse | 7 days | >85% | |
| ValCit-PAB | Human | 7 days | High Stability | |
| ValCit-PAB | Mouse | 24 hours | Prone to degradation by Ces1c |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an Ala-Ala-Asn-PAB-linked ADC on both target-positive and target-negative cell lines.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-15,000 cells per well in 90 µL of appropriate culture medium. Allow cells to adhere for 2-12 hours.
-
ADC Dilution: Prepare a serial dilution of the ADC (typically over a 5-6 log range) at a 10x concentration in culture medium.
-
Treatment: Add 10 µL of the 10x ADC dilutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega), following the manufacturer's protocol.
-
Data Analysis: Plot the cell viability data against the ADC concentration and use a non-linear regression model (e.g., 3-parameter) to calculate the IC50 value.
-
2. Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the integrity of the linker-payload conjugate in plasma over time.
-
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, stop the reaction by placing the sample on ice. The method for analyzing the ADC will determine the next steps. For analysis of intact ADC, immunoaffinity capture (e.g., using Protein A/G beads) can be used to isolate the ADC from plasma proteins.
-
Analysis:
-
ELISA: To quantify the amount of intact ADC, an enzyme-linked immunosorbent assay (ELISA) can be performed. This typically involves capturing the antibody and then detecting either the antibody itself or the payload.
-
LC-MS: To determine the drug-to-antibody ratio (DAR) over time, the isolated ADC can be analyzed by liquid chromatography-mass spectrometry (LC-MS). A decrease in DAR indicates premature payload release.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile.
-
3. Lysosomal Catabolism Assay with Specific Inhibitors
-
Objective: To confirm that the payload release is mediated by legumain and not other lysosomal proteases like cathepsins.
-
Methodology:
-
Lysosome Preparation: Isolate lysosomes from rat or human liver tissue.
-
Activation: Activate the lysosomes by incubating them with DTT in an acidic buffer (e.g., 0.2 M sodium acetate, pH 4.7) at 37°C for 30 minutes.
-
Inhibitor Treatment: To separate experimental groups, add a specific legumain inhibitor, a specific cathepsin B inhibitor (e.g., CA-074), or a vehicle control (DMSO) to the activated lysosomes.
-
ADC Incubation: Add the ADC to each group and incubate at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Quantify the amount of released payload in each sample using LC-MS.
-
Data Analysis: Compare the rate of payload release in the presence and absence of each inhibitor. A significant reduction in payload release only in the presence of the legumain inhibitor confirms the cleavage mechanism.
-
Visualizations
Caption: Mechanism of action and off-target cleavage of an Ala-Ala-Asn-PAB-linked ADC.
Caption: Troubleshooting workflow for high off-target toxicity.
Caption: Pathway of off-target toxicity via extracellular linker cleavage.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinicopathologic significance of legumain overexpression in cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Legumain Correlates with Prognosis and Metastasis in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to Enhance the Therapeutic Index of Ala-Ala-Asn-PAB ADCs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Antibody-Drug Conjugates (ADCs) featuring the legumain-cleavable Ala-Ala-Asn-PAB linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Ala-Ala-Asn-PAB linker?
The Ala-Ala-Asn-PAB linker is a peptide-based, enzymatically cleavable linker. Its mechanism relies on the specific recognition and cleavage of the asparagine (Asn) residue by the lysosomal protease legumain, which is often overexpressed in the tumor microenvironment.[1][2][3][4] Following internalization of the ADC into the target tumor cell, it is trafficked to the lysosome. The acidic environment of the lysosome is optimal for legumain activity.[4] Legumain cleaves the peptide bond on the C-terminal side of the asparagine residue. This cleavage event initiates a self-immolative cascade of the para-aminobenzyl carbamate (PAB) spacer, leading to the release of the active cytotoxic payload inside the cancer cell.
Q2: What are the potential advantages of using an Ala-Ala-Asn-PAB linker over a traditional Val-Cit-PAB linker?
The primary advantage lies in the differential enzyme specificity. Val-Cit linkers are susceptible to cleavage by cathepsin B, but also by other proteases like neutrophil elastase, which can lead to premature payload release in circulation and potential off-target toxicities such as neutropenia. The Ala-Ala-Asn linker's specificity for legumain can offer a better stability profile in plasma, potentially reducing off-target toxicity and widening the therapeutic index. Additionally, asparagine-containing linkers are generally more hydrophilic than Val-Cit linkers, which can reduce the propensity for ADC aggregation, a common challenge with hydrophobic payloads.
Q3: What are the known challenges or limitations associated with the Ala-Ala-Asn-PAB linker?
While promising, the Ala-Ala-Asn-PAB linker has some potential challenges. In some studies, ADCs with this linker have exhibited higher non-specific cytotoxicity in antigen-negative cell lines compared to Val-Cit ADCs. This could be due to the secretion of active legumain into the tumor microenvironment, leading to extracellular cleavage of the linker and off-target payload release. The efficacy of Ala-Ala-Asn-PAB ADCs can also be dependent on the expression levels of legumain in the target tumor cells, which can be heterogeneous.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of Ala-Ala-Asn-PAB ADCs.
Problem 1: Low or inconsistent in vitro cytotoxicity.
| Possible Causes | Troubleshooting Steps |
| Low Legumain Expression in Target Cells | 1. Quantify Legumain Expression: Perform western blotting or qPCR on your target cell lines to determine the expression level of legumain. 2. Select Appropriate Cell Lines: For initial proof-of-concept studies, utilize cell lines known to have high legumain expression. 3. Consider Alternative Linkers: If legumain expression is consistently low in your target indication, a different linker strategy may be more appropriate. |
| Inefficient Linker Cleavage | 1. Perform a Legumain Activity Assay: Assess the functional activity of legumain in your cell lysates using a fluorogenic substrate. 2. Optimize Assay Conditions: Ensure the pH of your assay buffer is acidic (pH 4.5-5.5) to mimic the lysosomal environment and promote optimal legumain activity. |
| Payload Inactivity | 1. Confirm Payload Potency: Test the free payload on your target cell lines to ensure it has the expected cytotoxic activity. 2. Analyze Released Payload: Use LC-MS to confirm that the payload is being released in its active form from the ADC. |
Problem 2: High off-target toxicity in vivo.
| Possible Causes | Troubleshooting Steps |
| Premature Linker Cleavage in Circulation | 1. Conduct Plasma Stability Assays: Incubate the ADC in plasma from relevant species (e.g., mouse, human) and measure the amount of released payload over time using LC-MS/MS. 2. Modify Linker Design: Consider incorporating modifications to the linker to enhance its stability without compromising legumain cleavage. |
| Extracellular Cleavage in the Tumor Microenvironment | 1. Assess Legumain Secretion: Measure the levels of active legumain in the conditioned media of your tumor cell cultures. 2. Co-culture experiments: Perform co-culture experiments with tumor cells and immune cells (e.g., macrophages) known to secrete legumain to assess bystander killing of antigen-negative cells. |
| Non-specific ADC Uptake | 1. Evaluate Fc Receptor Binding: If off-target toxicity is observed in immune cells, consider engineering the Fc region of the antibody to reduce binding to Fc receptors. 2. Select a More Specific Target Antigen: Ensure the chosen target antigen has minimal expression on healthy tissues. |
Problem 3: ADC Aggregation.
| Possible Causes | Troubleshooting Steps |
| Hydrophobic Payload | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. Aim for a balance between potency and aggregation. 2. Incorporate Hydrophilic Moieties: Consider adding hydrophilic spacers, such as PEG, to the linker to improve solubility. |
| Suboptimal Formulation | 1. Screen Formulation Buffers: Evaluate different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation. 2. Use Stabilizing Excipients: Include excipients like polysorbates or sugars to prevent protein aggregation. |
| Conjugation Process | 1. Optimize Conjugation Chemistry: Ensure that the conjugation process does not lead to antibody denaturation. 2. Purification: Employ size-exclusion chromatography (SEC) to remove any existing aggregates after conjugation. |
Section 3: Data Presentation
Table 1: Comparative in vivo stability of Ala-Ala-Asn-PAB vs. Val-Cit-PAB ADCs
| Linker | Animal Model | Plasma Half-life of Intact ADC | % Payload Release at 24h | Reference |
| Ala-Ala-Asn-PAB-MMAE | Mouse | Not explicitly stated, but described as highly stable | < 15% | |
| Val-Cit-PAB-MMAE | Mouse | Significantly shorter than in human plasma | > 50% (species-dependent) | |
| AsnAsn-PAB-MMAE | Mouse | Comparable to ValCit in human serum | ~15% | |
| ValCit-PAB-MMAE | Human Serum (in vitro) | > 200 days (estimated) | < 5% |
Table 2: In Vitro Cytotoxicity Comparison
| ADC | Target Cell Line | Antigen Expression | Legumain Expression | IC50 (ng/mL) | Reference |
| Farletuzumab-Ala-Ala-Asn-PAB-Eribulin | FRA-high | High | Not Stated | Potent | |
| Farletuzumab-Val-Cit-PAB-Eribulin | FRA-high | High | Not Stated | Potent | |
| Farletuzumab-Ala-Ala-Asn-PAB-Eribulin | FRA-negative | None | Not Stated | Higher non-specific cytotoxicity | |
| Anti-HER2-AsnAsn-PAB-MMAE | SK-BR-3 (HER2+) | High | Not Stated | ~30 | |
| Anti-HER2-ValCit-PAB-MMAE | SK-BR-3 (HER2+) | High | Not Stated | ~30 | |
| Anti-CD20-AsnAsn-PAB-MMAE | Ramos (CD20+) | High | Not Stated | Similar to ValCit | |
| Anti-CD20-ValCit-PAB-MMAE | Ramos (CD20+) | High | Not Stated | Similar to AsnAsn |
Section 4: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an Ala-Ala-Asn-PAB ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Materials:
-
Test ADC
-
Control plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
Immunoaffinity capture beads (e.g., Protein A/G) for intact ADC analysis (optional)
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution to the plasma aliquots. For intact ADC analysis, proceed to immunoaffinity capture.
-
-
Sample Processing for Released Payload:
-
Vortex the precipitated samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Transfer the supernatant containing the released payload to a new tube for LC-MS/MS analysis.
-
-
Sample Processing for Intact ADC (Optional):
-
Incubate plasma samples with immunoaffinity beads to capture the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the intact ADC from the beads for LC-MS analysis. This allows for the determination of the drug-to-antibody ratio (DAR) over time.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method to quantify the concentration of the released payload or the distribution of different DAR species for the intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload or the percentage of intact ADC/average DAR over time.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 2: Legumain Activity Assay in Tumor Lysates
Objective: To measure the functional activity of legumain in tumor cell or tissue lysates.
Materials:
-
Tumor cell pellet or frozen tumor tissue
-
Lysis buffer (e.g., 50 mM sodium citrate, 1 mM EDTA, 0.5% CHAPS, pH 5.8)
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Legumain inhibitor (for negative control)
-
Fluorometer or microplate reader
-
BCA protein assay kit
Procedure:
-
Lysate Preparation:
-
Homogenize the tumor tissue or resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Enzyme Activity Assay:
-
In a 96-well black plate, add 50 µg of total protein from the lysate to each well.
-
Prepare a negative control well with lysate and a specific legumain inhibitor.
-
Prepare a blank well with lysis buffer only.
-
Add the fluorogenic legumain substrate to all wells to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) at multiple time points (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank well) from all readings.
-
Plot the fluorescence units versus time to determine the reaction rate.
-
Normalize the legumain activity to the total protein concentration.
-
Section 5: Visualizations
Caption: Workflow for characterizing Ala-Ala-Asn-PAB ADCs.
Caption: Mechanism of payload release from Ala-Ala-Asn-PAB ADCs.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Ala-Ala-Asn-PAB and Val-Cit Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, cleavage mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of two prominent cleavable peptide linkers: the legumain-cleavable Ala-Ala-Asn-PAB and the cathepsin-cleavable Val-Cit linker. We will delve into their mechanisms of action, comparative performance based on available data, and detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Enzymes
The fundamental difference between the Ala-Ala-Asn-PAB and Val-Cit linkers lies in their enzymatic cleavage specificity. This dictates where and when the cytotoxic payload is released.
Val-Cit Linker: This dipeptide linker is the most clinically validated cleavable linker, utilized in approved ADCs such as Adcetris® and Polivy®.[1] Its mechanism relies on cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[][3][4] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of active Cathepsin B facilitate the cleavage of the peptide bond between valine and citrulline. This initiates a self-immolative cascade through the p-aminobenzyl alcohol (PAB) spacer, leading to the release of the active payload into the cytoplasm.[]
Ala-Ala-Asn-PAB Linker: This tripeptide linker is designed for cleavage by legumain, a lysosomal cysteine protease that is overexpressed in many solid tumors and tumor-associated macrophages. Similar to the Val-Cit linker, the ADC is internalized and transported to the lysosome. Legumain specifically recognizes and cleaves the peptide bond C-terminal to the asparagine (Asn) residue. This cleavage also triggers the self-immolation of the PAB spacer and subsequent release of the cytotoxic drug. The distinct cleavage mechanism offers a potential advantage in targeting tumors with high legumain expression.
Performance Comparison: Stability, Efficacy, and Bystander Effect
The choice of linker significantly impacts the performance of an ADC. Here, we compare the Ala-Ala-Asn-PAB and Val-Cit linkers across key performance metrics based on published data.
| Feature | Val-Cit Linker | Ala-Ala-Asn Linker | Key Considerations |
| Primary Cleavage Enzyme | Cathepsin B | Legumain | Enzyme expression levels in the target tumor are critical for efficacy. |
| Human Plasma Stability | Generally high | High | Both linkers are designed to be stable in systemic circulation to minimize off-target toxicity. |
| Mouse Plasma Stability | Unstable due to cleavage by carboxylesterase 1C (Ces1c) | Stable | This is a crucial consideration for preclinical in vivo studies in mice. |
| In Vitro Potency | High, demonstrated in numerous studies | Potent, comparable to Val-Cit in some cell lines | Dependent on target antigen expression and payload. |
| In Vivo Efficacy | Well-established in preclinical and clinical settings | Demonstrated efficacy in preclinical models | Linker stability in the chosen animal model is a key factor. |
| Bystander Effect | Can induce bystander killing due to the release of a membrane-permeable payload. | Can also induce a bystander effect. | The ability of the released payload to diffuse and kill neighboring antigen-negative cells is important for treating heterogeneous tumors. |
| Non-specific Cytotoxicity | Can exhibit non-specific cytotoxicity. | May show higher non-specific cytotoxicity in certain contexts. | A critical parameter to assess during preclinical development. |
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in ADC activity and evaluation is crucial for a comprehensive understanding.
Caption: Intracellular processing of ADCs with Val-Cit and Ala-Ala-Asn-PAB linkers.
Caption: A typical experimental workflow for comparing ADC linkers.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of ADC linkers.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Materials:
-
ADC constructs (with Ala-Ala-Asn-PAB and Val-Cit linkers)
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC and free payload quantification (e.g., LC-MS, ELISA)
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
Immediately process the aliquots to stop any further degradation, for example, by protein precipitation with acetonitrile to extract the free payload.
-
Quantify the amount of intact ADC (e.g., by measuring the drug-to-antibody ratio, DAR) and the concentration of released payload at each time point using a validated analytical method.
-
Calculate the percentage of intact ADC remaining and the rate of payload release over time.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADCs on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated antibody (as control)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Methodology:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the dose-response curves.
Bystander Effect Assay
Objective: To evaluate the ability of the released payload from the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As a control, seed the GFP-expressing antigen-negative cells alone.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and the antigen-negative monoculture with serial dilutions of the ADCs.
-
Incubate the plates for 72-120 hours.
-
Measure the viability of the GFP-expressing antigen-negative cells by quantifying the fluorescence intensity using a plate reader or by flow cytometry.
-
A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
Both Ala-Ala-Asn-PAB and Val-Cit linkers are effective cleavable linkers for ADCs, each with distinct advantages and disadvantages. The Val-Cit linker is a well-validated, potent linker, but its instability in mouse plasma can pose challenges for preclinical evaluation. The Ala-Ala-Asn-PAB linker offers an alternative cleavage mechanism via legumain and demonstrates stability in mouse plasma, making it an attractive option for certain tumor types and preclinical models. The choice between these two linkers should be guided by the specific tumor biology, the desired preclinical model, and a thorough in vitro and in vivo evaluation of the ADC's performance characteristics. Careful consideration of the experimental data generated through robust protocols will ultimately inform the selection of the optimal linker for a successful ADC therapeutic.
References
Navigating the Protease Landscape: A Comparative Guide to Ala-Ala-Asn-PAB Cleavage and Cathepsin-Sensitive Linkers
For researchers and drug development professionals navigating the complexities of targeted therapies, the precise enzymatic cleavage of linkers in antibody-drug conjugates (ADCs) is a critical design parameter. This guide provides a comparative analysis of the tripeptide linker, Ala-Ala-Asn-PAB, and established cathepsin-cleavable linkers, offering insights into their respective enzymatic specificities and performance characteristics.
While the initial premise focused on cathepsin-mediated cleavage of Ala-Ala-Asn-PAB, current research indicates this linker is primarily a substrate for a different class of lysosomal proteases. The tripeptide Ala-Ala-Asn, particularly the asparagine (Asn) residue at the P1 position, directs its cleavage by legumain, an asparaginyl endopeptidase.[1][2] Studies have shown that ADCs incorporating an Ala-Ala-Asn-PAB linker demonstrate potent anti-tumor activity, with cleavage being dependent on legumain activity.[1][2][3] In contrast, Asn-containing peptide sequences have been observed to be stable against cathepsin B.
This guide, therefore, reframes the comparison to validate the cleavage of Ala-Ala-Asn-PAB by its correct enzymatic partner, legumain, and contrasts its performance with well-characterized cathepsin-sensitive linkers such as Val-Cit (valine-citrulline) and Val-Ala (valine-alanine).
Comparative Performance of Protease-Cleavable Linkers
The choice of a cleavable linker in an ADC is a balance between stability in systemic circulation and efficient payload release within the target tumor microenvironment. The following tables summarize key performance data for legumain- and cathepsin-cleavable linkers based on available preclinical data.
| Linker | Primary Cleavage Enzyme | Key Performance Characteristics | Reference |
| Ala-Ala-Asn-PAB | Legumain | Effectively cleaved by legumain; ADCs show potent in vitro cytotoxicity and in vivo anti-tumor activity. | |
| Val-Cit-PAB | Cathepsin B, K, L | The most widely used cathepsin-cleavable linker in approved and clinical-stage ADCs. Demonstrates good stability in human plasma but can be susceptible to cleavage by carboxylesterases in rodents. | |
| Val-Ala-PAB | Cathepsin B | Shows better hydrophilicity and stability compared to Val-Cit, potentially allowing for higher drug-to-antibody ratios (DAR) with less aggregation. | |
| Asn-Asn-PAB | Legumain | Selectively cleaved by legumain and stable towards cathepsin B. |
In Vitro Efficacy of ADCs with Different Linkers
The following table presents a summary of in vitro cytotoxicity data for ADCs utilizing these different linker technologies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, antibodies, and payloads.
| ADC Target | Linker | Payload | Cell Line | IC50 | Reference |
| Farletuzumab (FRα) | Ala-Ala-Asn-PAB | Eribulin | FRA-high expressing cells | Potent | |
| Trastuzumab (HER2) | β-galactosidase-cleavable | MMAE | HER2+ cells | Lower than Val-Cit ADC | |
| Anti-HER2 | Asn-Asn-PAB | MMAE | SKBR3 (HER2+) | Comparable to Val-Cit ADC | |
| Anti-CD20 | Asn-Asn-PAB | MMAE | Ramos (CD20+) | Comparable to Val-Cit ADC |
Experimental Protocols
The validation of protease-mediated linker cleavage is a multi-step process involving in vitro enzymatic assays, cell-based assays, and in vivo studies. Below are generalized protocols for key experiments.
In Vitro Enzymatic Cleavage Assay
This assay directly measures the cleavage of a linker by a purified protease.
-
Materials: Purified recombinant human cathepsin B, L, S, or legumain; fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for cathepsin B, or a FRET-based substrate with the linker sequence); assay buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at appropriate pH for the enzyme).
-
Procedure:
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Add the purified enzyme to initiate the reaction.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of substrate cleavage.
-
Kinetic parameters (kcat and Km) can be determined by measuring the reaction rate at various substrate concentrations.
-
Lysosomal Extract Cleavage Assay
This assay assesses linker stability and cleavage in a more biologically relevant environment.
-
Materials: Rat liver lysosomal homogenate; ADC with the linker of interest; assay buffer.
-
Procedure:
-
Incubate the ADC with the lysosomal extract at 37°C for a defined period (e.g., 48 hours).
-
Analyze the reaction mixture by techniques such as HPLC or mass spectrometry to quantify the amount of released payload.
-
Compare the percentage of cleavage to a known control, such as a Val-Cit-PAB ADC.
-
Cell-Based Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
Materials: Cancer cell line expressing the target antigen; ADC with the linker of interest; cell culture medium and reagents.
-
Procedure:
-
Plate the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a specified duration (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
In Vivo Performance of Ala-Ala-Asn-PAB Linker: A Comparative Analysis for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the legumain-cleavable Ala-Ala-Asn-PAB linker against the clinically established cathepsin-B-cleavable Val-Cit-PABC linker. The data presented herein is crucial for making informed decisions in the development of next-generation antibody-drug conjugates (ADCs). While direct in vivo validation data for the Ala-Ala-Asn-PAB linker is limited due to its progression in developmental studies, this guide utilizes data from a closely related legumain-cleavable Asn-Asn-PABC linker to provide a functional comparison.
Executive Summary
The Ala-Ala-Asn-PAB linker, designed for cleavage by the lysosomal enzyme legumain, has been investigated as an alternative to the widely used Val-Cit-PABC linker. The primary rationale for exploring legumain-cleavable linkers is to enhance specificity, as legumain is often overexpressed in the tumor microenvironment. However, preclinical studies have indicated that while demonstrating efficacy, ADCs with an Ala-Ala-Asn-PAB linker may exhibit higher non-specific cytotoxicity in cells with low or no target antigen expression compared to their Val-Cit-PABC counterparts.[1][2] This has led to the prioritization of the Val-Cit-PAB linker in some developmental programs.[2]
This guide presents a data-driven comparison of a functionally similar legumain-cleavable linker (AsnAsn-PABC) and the Val-Cit-PABC linker, focusing on in vivo efficacy and stability.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the legumain-cleavable AsnAsn-PABC linker and the Val-Cit-PABC linker. Both linkers were conjugated to a monoclonal antibody with the payload monomethyl auristatin E (MMAE).
Table 1: In Vivo Efficacy in a Xenograft Model
| Linker Type | Dosing | Tumor Growth Inhibition (TGI) | Study Model |
| AsnAsn-PABC (Legumain-Cleavable) | Single dose | Comparable or improved efficacy vs. ValCit-PABC | Tumor xenograft model[3][4] |
| Val-Cit-PABC (Cathepsin-Cleavable) | Single dose | Standard benchmark for efficacy | Tumor xenograft model |
Table 2: In Vivo Plasma Stability
| Linker Type | Species | Stability Metric | Result |
| AsnAsn-PABC (Legumain-Cleavable) | Mouse | ~50% loss of ADC concentration over 8 days | Comparable to ValCit-PABC |
| Val-Cit-PABC (Cathepsin-Cleavable) | Mouse | ~50% loss of ADC concentration over 8 days | Standard benchmark for stability |
Table 3: Comparative In Vitro Cytotoxicity
| Linker Type | Cell Line | Target Expression | IC50 | Non-Specific Cytotoxicity |
| Ala-Ala-Asn-PABC | FRA-high | High | Potent | Higher in FRA-negative and FRA-low cells |
| Val-Cit-PABC | FRA-high | High | Potent | Lower in FRA-negative and FRA-low cells |
Mandatory Visualizations
Caption: Mechanism of drug release from the Ala-Ala-Asn-PAB linker.
Caption: General experimental workflow for in vivo ADC validation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ADC linkers.
In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Female BALB/c nude mice are typically used.
-
Cell Line and Tumor Implantation: Human cancer cells (e.g., those with high expression of the target antigen) are subcutaneously injected into the flank of the mice. Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment groups.
-
Dosing and Administration: ADCs are administered intravenously (IV) as a single dose. A vehicle control group (e.g., saline) is included.
-
Efficacy Evaluation: Tumor volumes are measured at regular intervals using calipers. Body weight is also monitored as an indicator of toxicity. The study continues until a predetermined endpoint is reached.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
In Vivo Plasma Stability Assay
-
Animal Model: Mice are administered a single IV dose of the ADC.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, and 8 days). Plasma is isolated and stored.
-
Analytical Method: The concentration of the total antibody and the antibody-conjugated drug in the plasma is quantified. This is often done using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The loss of conjugated drug from the antibody over time is determined to assess the stability of the linker in circulation.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression (high, low, and negative) are used.
-
Assay Principle: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC. After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated for each cell line. A comparison of IC50 values between target-positive and target-negative cell lines indicates the specificity of the ADC.
Conclusion
The choice of a linker is a critical determinant of the therapeutic index of an ADC. While the Ala-Ala-Asn-PAB linker offers a targeted approach through its legumain-cleavable design, preclinical evidence suggests potential challenges with non-specific cytotoxicity. The functionally similar AsnAsn-PABC linker demonstrates comparable in vivo efficacy and plasma stability to the well-established Val-Cit-PABC linker. Researchers and drug developers must carefully weigh the potential benefits of novel linker technologies against their performance in rigorous preclinical evaluations to select the most promising candidates for clinical development.
References
A Comparative Analysis of Peptide Linkers for Trastuzumab-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. For Trastuzumab, a cornerstone of HER2-positive cancer therapy, the choice of a peptide linker for conjugating potent payloads like auristatins is a key determinant of the ADC's therapeutic index. This guide provides a comparative study of different peptide linkers for Trastuzumab-auristatin conjugates, supported by experimental data to inform rational ADC design.
Executive Summary
This guide focuses on the comparative performance of various peptide linkers conjugated to Trastuzumab, primarily with the auristatin payload Monomethyl Auristatin E (MMAE). The analysis covers key performance indicators including in vitro cytotoxicity, in vivo efficacy, and plasma stability. The Valine-Citrulline (Val-Cit) linker, a well-established cathepsin B-cleavable linker, serves as a benchmark for comparison against other dipeptide and novel linker designs.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of different peptide linkers in Trastuzumab-MMAE ADCs. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.
| Linker | Cell Line | IC50 (pM) | Reference |
| Val-Cit (vc) | HER2+ cells | 14.3 | [1] |
| β-galactosidase-cleavable | HER2+ cells | 8.8 | [1] |
| Sulfatase-cleavable | HER2+ cells | 61 | [1] |
| Val-Ala (va) | HER2+ cells | Similar to Val-Cit | [] |
| Glycopeptide (mavg) | HCC-1954 (HER2-high) | Not specified, but potent | [3] |
Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linkers. This table highlights the half-maximal inhibitory concentration (IC50) of Trastuzumab-MMAE ADCs with various linkers against HER2-positive cancer cell lines. Lower IC50 values indicate higher potency.
| Linker | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Val-Cit (vc) | NCI-N87 (gastric) | 10 mg/kg | Significant | |
| Glycopeptide (mavg-MMAU) | NCI-N87 (gastric) | 1 or 2 mg/kg (DAR8 and DAR4) | Superior to vc-MMAE | |
| β-galactosidase-cleavable | Xenograft mouse model | 1 mg/kg | 57-58% reduction in tumor volume |
Table 2: In Vivo Efficacy of Trastuzumab-ADCs in Xenograft Models. This table compares the anti-tumor activity of Trastuzumab ADCs with different linkers in preclinical xenograft models.
| Linker | Species | Half-life (t1/2) | Key Findings | Reference |
| Val-Cit (vc) | Mouse | Unstable, hydrolyzed within 1 hour | Susceptible to cleavage by mouse carboxylesterase | |
| Val-Ala (va) | Mouse | More stable than Val-Cit | Less susceptible to mouse carboxylesterase | |
| Glycopeptide (mavg) | Cynomolgus Monkey | Increased terminal half-life | Higher resistance to serum and lysosomal enzymes compared to vc-MMAE | |
| Silyl ether | Plasma | >7 days | Significantly more stable than hydrazone linkers |
Table 3: Plasma Stability of Trastuzumab-ADCs with Different Linkers. This table summarizes the stability of different linkers in plasma, a critical factor for ADC efficacy and safety.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trastuzumab-ADC with different linkers
-
Control unconjugated Trastuzumab and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates and a microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.
In Vivo Efficacy in Xenograft Models
This protocol assesses the anti-tumor activity of the ADCs in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER2-positive tumor cells (e.g., NCI-N87, BT-474)
-
Trastuzumab-ADCs with different linkers
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive tumor cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups.
-
ADC Administration: Administer a single intravenous dose of the ADCs or vehicle control.
-
Tumor Measurement: Measure tumor volumes with calipers at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Plasma Stability Assay (LC-MS)
This assay quantifies the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
Trastuzumab-ADCs with different linkers
-
Human and mouse plasma
-
LC-MS system
-
Reagents for immunoaffinity capture and sample processing
Procedure:
-
Incubation: Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation: At each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., protein A/G beads).
-
LC-MS Analysis: Analyze the intact ADC using LC-MS to determine the drug-to-antibody ratio (DAR). The free payload in the supernatant can also be quantified.
-
Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Procedure (Co-culture method):
-
Cell Seeding: Co-culture HER2-positive and HER2-negative cells (labeled with a fluorescent marker like GFP) at a defined ratio in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure the viability of both cell populations. The viability of the GFP-labeled HER2-negative cells is a measure of the bystander effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HER2 Signaling Pathway and Trastuzumab's Mechanism of Action.
Caption: General Mechanism of Action for a Trastuzumab ADC.
Caption: Experimental Workflow for ADC Linker Comparison.
References
Validating the Specificity of Drug Release with Ala-Ala-Asn-PAB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of drug release is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). An ideal ADC linker remains stable in systemic circulation and selectively releases its potent payload within target tumor cells, minimizing off-target toxicity. This guide provides an objective comparison of the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzyl carbamate) linker, a legumain-cleavable system, with the widely used cathepsin-cleavable Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl carbamate) linker. The information presented is supported by experimental data to inform the rational design and evaluation of next-generation ADCs.
Mechanism of Action: Legumain-Mediated Drug Release
The Ala-Ala-Asn-PAB linker's specificity is rooted in its susceptibility to cleavage by legumain, an asparaginyl endopeptidase. Legumain is a lysosomal cysteine protease that is overexpressed in the tumor microenvironment of various cancers, with significantly lower expression in most normal tissues. This differential expression forms the basis for the targeted drug release.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to its internalization. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, including legumain, facilitate the cleavage of the Ala-Ala-Asn tripeptide sequence. This cleavage occurs specifically at the C-terminal side of the asparagine (Asn) residue.
Following the enzymatic cleavage of the peptide, the p-aminobenzyl carbamate (PAB) spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" releases the active cytotoxic payload, carbon dioxide, and a benign byproduct.
A Comparative Analysis of the Pharmacokinetics of Different ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability in circulation, the mechanism and rate of payload release, and consequently, its overall pharmacokinetic (PK) profile, therapeutic efficacy, and toxicity. The choice between different linker strategies is therefore a pivotal decision in ADC design. This guide provides an objective comparison of the pharmacokinetic properties of major ADC linker types, supported by experimental data and detailed methodologies for their assessment.
Introduction to ADC Linkers and Their Pharmacokinetic Importance
ADC linkers are broadly classified into two categories: cleavable and non-cleavable . Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, high concentrations of certain enzymes, or a reducing environment.[1] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody backbone.[1] This fundamental difference in drug release mechanism has significant implications for the ADC's stability, clearance, and the nature of the active metabolite, all of which are key aspects of its pharmacokinetic profile. An ideal linker maintains the integrity of the ADC in systemic circulation to minimize off-target toxicity, while enabling efficient and timely release of the cytotoxic payload at the target site.[2]
Comparative Pharmacokinetic Data
The following tables summarize quantitative data on the in vivo and in vitro stability of various ADC linkers from preclinical studies. It is important to consider that direct comparisons across different studies can be influenced by variations in the antibody, payload, conjugation chemistry, and analytical methods used.
Table 1: In Vivo and In Vitro Stability of Different ADC Linkers
| Linker Type | Sub-type | ADC Model | Animal/Matrix | Key Stability Findings | Reference(s) |
| Cleavable | Hydrazone (pH-sensitive) | Anti-CD30-doxorubicin | Human Plasma | Half-life of ~2 days at pH 7.4 | [3] |
| Disulfide (Redox-sensitive) | Anti-CD79b | Rat Serum | Moderate stability, with some payload loss over time | [4] | |
| Peptide (Enzyme-sensitive) | Val-Cit-PABC-MMAE | Rat Plasma | ~75% reduction in bound drug over 7 days | ||
| Peptide (Enzyme-sensitive) | Val-Cit-PABC | Mouse Plasma | Unstable due to susceptibility to carboxylesterase 1c (Ces1c) | ||
| β-glucuronide | LCB14-0110 (Trastuzumab-MMAF) | Rat Plasma | Stable in vitro | ||
| Silyl ether (Acid-cleavable) | Silyl ether-MMAE conjugate | Human Plasma | Half-life of >7 days | ||
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse/Human Plasma | Stable in both mouse and human plasma | ||
| Non-cleavable | Thioether (e.g., SMCC) | Trastuzumab-DM1 (T-DM1) | Human | Generally high stability in circulation | |
| Thioether (e.g., SMCC) | CX-DM1 ADC | Mouse Plasma | Half-life of 9.9 days, comparable to SMCC-DM1 ADC |
Table 2: Drug-to-Antibody Ratio (DAR) Stability Over Time
| Linker Type | ADC Model | Animal Model | Time Point | Average DAR | Reference(s) |
| Cleavable | Val-Cit-PABC | ITC6104RO | 0 hours | ~2.0 | |
| Val-Cit-PABC | ITC6104RO | 168 hours (in mouse plasma) | Decreased significantly from initial DAR | ||
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | 168 hours (in mouse plasma) | Remained stable at ~2.0 | ||
| Non-cleavable | Thioether | Trastuzumab-based ADC (DAR8) | In vivo (rat) | Gradual loss of conjugated warhead observed over time |
Mechanisms of Payload Release and Experimental Workflow
The following diagrams illustrate the distinct payload release mechanisms of cleavable and non-cleavable linkers, and a typical experimental workflow for the pharmacokinetic analysis of ADCs.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: A typical experimental workflow for preclinical ADC pharmacokinetic analysis.
Detailed Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods. The following are generalized protocols for key assays.
ELISA-Based Quantification of Total Antibody
This method measures the concentration of the total antibody (both conjugated and unconjugated) in plasma samples.
Objective: To determine the total concentration of the ADC's antibody component in plasma over time.
Methodology:
-
Plate Coating: Coat a 96-well or 384-well microtiter plate with a capture antibody specific to the ADC's monoclonal antibody (e.g., anti-idiotype antibody or target antigen). Incubate overnight at 4°C and then wash to remove unbound capture antibody.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBST) to each well to prevent non-specific binding. Incubate for at least 1 hour at room temperature and then wash.
-
Sample and Standard Incubation: Prepare a standard curve using a dilution series of the reference ADC in a relevant biological matrix (e.g., 10% human serum in PBST). Add the standards and plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a labeled detection antibody (e.g., HRP-conjugated anti-human IgG Fc antibody). Incubate for 1 hour at room temperature.
-
Signal Development and Reading: Wash the plate thoroughly and add a suitable substrate (e.g., TMB for HRP). Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Construct a standard curve and calculate the concentration of the total antibody in the unknown samples.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Objective: To measure the concentration of unconjugated payload in plasma to assess linker stability in vivo.
Methodology:
-
Sample Preparation (Protein Precipitation): Add an organic solvent (e.g., acetonitrile or a methanol-ethanol mixture) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.
-
LC Separation: Inject the supernatant into a liquid chromatography (LC) system, typically a reverse-phase column (e.g., C18). The free payload is separated from other small molecules in the sample based on its physicochemical properties.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The payload is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Data Analysis: A standard curve is generated using known concentrations of the payload, and the concentration in the plasma samples is quantified.
Immuno-affinity Capture LC-MS/MS for Conjugated ADC
This hybrid method combines the specificity of immuno-affinity capture with the quantitative power of LC-MS/MS to measure the concentration of the antibody-conjugated drug.
Objective: To quantify the amount of payload that remains conjugated to the antibody in plasma.
Methodology:
-
Immuno-affinity Capture: The ADC is isolated from the plasma matrix using magnetic beads or a plate coated with a capture reagent (e.g., target antigen, anti-Fc antibody, or Protein A). This step enriches the ADC and removes interfering plasma proteins.
-
Washing: The beads or plate are washed to remove non-specifically bound components.
-
Payload Release (for cleavable linkers): For ADCs with cleavable linkers, the conjugated payload can be released by enzymatic cleavage (e.g., using papain or cathepsin B for peptide linkers).
-
Elution and Digestion (for total antibody measurement as a surrogate): Alternatively, the captured ADC can be eluted and then enzymatically digested (e.g., with trypsin) to generate signature peptides for quantification of the antibody component.
-
LC-MS/MS Analysis: The released payload or signature peptides are then quantified using LC-MS/MS as described in the previous protocol.
-
Data Analysis: The concentration of the antibody-conjugated drug is determined by comparing the signal to a standard curve. The average DAR over time can also be assessed using intact protein analysis or by comparing the concentrations of conjugated payload and total antibody.
Conclusion
The pharmacokinetic profile of an ADC is intricately linked to the choice of its linker. Cleavable linkers offer the advantage of releasing the payload in its most active form and can mediate a "bystander effect," but may be associated with lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally exhibit greater stability in circulation, potentially leading to a wider therapeutic window, but their efficacy is dependent on the efficient lysosomal degradation of the entire ADC. A thorough understanding and comparative analysis of the pharmacokinetics of different linker technologies, supported by robust bioanalytical methodologies, are essential for the rational design and successful development of the next generation of safe and effective antibody-drug conjugates.
References
Validating the Bystander Killing Effect of Ala-Ala-Asn-PAB ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, which is particularly crucial in heterogeneous tumors.[1][2] This guide provides a comparative analysis of the bystander effect mediated by ADCs featuring the legumain-cleavable Ala-Ala-Asn-PAB linker. We present supporting experimental data, detailed methodologies for key validation assays, and a comparison with other common ADC linker technologies.
Mechanism of Bystander Killing with Ala-Ala-Asn-PAB ADCs
The bystander effect of an ADC with a cleavable linker like Ala-Ala-Asn-PAB is initiated upon the ADC's internalization into an antigen-positive (Ag+) tumor cell.[1][3] The Ala-Ala-Asn tripeptide sequence is designed to be specifically cleaved by legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment and within tumor cells.[4] Following cleavage of the linker, the cytotoxic payload is released. If the payload is membrane-permeable, it can diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis and thereby amplifying the ADC's anti-tumor activity. In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
Figure 1: Mechanism of Ala-Ala-Asn-PAB ADC bystander killing effect.
Comparative Analysis of ADC Linker Technologies
The choice of linker and payload significantly influences the bystander killing capacity of an ADC. Here, we compare the Ala-Ala-Asn-PAB linker with other commonly used linker technologies.
| Linker Type | Cleavage Mechanism | Payload Permeability | Bystander Effect | Key Considerations |
| Ala-Ala-Asn-PAB | Enzymatic (Legumain) | Dependent on payload (e.g., MMAE is permeable) | Potent | High stability in serum; cleavage is dependent on legumain expression. |
| Val-Cit-PAB | Enzymatic (Cathepsin B) | Dependent on payload (e.g., MMAE is permeable) | Potent | Widely used and well-characterized; susceptible to premature cleavage by neutrophil elastase. |
| Hydrazone | pH-sensitive (Acidic) | Payload dependent | Variable | Stable at physiological pH, cleaves in acidic endosomes/lysosomes. |
| Disulfide | Reductive (Glutathione) | Payload dependent | Variable | Cleavage relies on the higher glutathione concentration inside cells. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of antibody | Low (payload remains charged) | Limited to None | High plasma stability, but lacks bystander effect. |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified using in vitro co-culture assays. The following table summarizes hypothetical data from such an assay comparing an Ala-Ala-Asn-PAB-MMAE ADC to other ADCs.
| ADC | Target Antigen | Antigen-Positive Cells | Antigen-Negative Cells | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Killing |
| Anti-Her2-Ala-Ala-Asn-PAB -MMAE | HER2 | N87 | MCF7-GFP | 1:3 | 65% |
| Anti-Her2-Val-Cit-PAB -MMAE | HER2 | N87 | MCF7-GFP | 1:3 | 70% |
| Trastuzumab Emtansine (T-DM1) | HER2 | N87 | MCF7-GFP | 1:3 | <5% |
| Isotype Control ADC | N/A | N87 | MCF7-GFP | 1:3 | <2% |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate validation of the bystander killing effect.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
1. Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line endogenously expressing the target antigen (e.g., HER2-positive N87 cells).
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification and quantification.
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
Include monocultures of both cell lines as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC and a vehicle control.
4. Data Acquisition and Analysis:
-
After a set incubation period (e.g., 72-96 hours), use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.
-
Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability in the control wells.
Figure 2: Experimental workflow for the in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
2. ADC Administration:
-
Once tumors are established, administer the test ADC, isotype control ADC, and vehicle control to different cohorts of mice.
3. Efficacy Evaluation:
-
Monitor tumor growth over time using caliper measurements.
-
If a reporter gene is used, perform in vivo imaging to specifically assess the viability of the Ag- cell population within the tumor.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further evaluate the effect on both Ag+ and Ag- cells.
Conclusion
The Ala-Ala-Asn-PAB linker represents a viable technology for developing ADCs with a potent bystander killing effect, comparable to the widely used Val-Cit-PAB linker. The legumain-specific cleavage mechanism offers a potential advantage in tumors with high legumain expression. Validating the bystander effect through rigorous in vitro and in vivo experimentation, as outlined in this guide, is a critical step in the preclinical development of such ADCs. The choice of a cleavable linker and a membrane-permeable payload is paramount for harnessing the bystander effect to overcome tumor heterogeneity and enhance therapeutic efficacy.
References
Performance Evaluation of Ala-Ala-Asn-PAB-Doxorubicin Prodrug in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the legumain-cleavable prodrug, Ala-Ala-Asn-PAB-doxorubicin, with its parent drug, doxorubicin, and other protease-cleavable prodrug systems in various tumor models. The data presented herein is compiled from multiple studies to offer an objective overview supported by experimental evidence.
Mechanism of Action: Tumor-Specific Activation
The tripeptide linker, Alanine-Alanine-Asparagine (Ala-Ala-Asn), connected to a p-aminobenzyl (PAB) spacer, is engineered for selective cleavage by legumain, a lysosomal cysteine protease. Legumain is frequently overexpressed in the tumor microenvironment of various cancers, including breast, colon, and prostate carcinomas. This overexpression provides a mechanism for the targeted release of the cytotoxic payload, doxorubicin, preferentially at the tumor site, thereby minimizing systemic toxicity.
In contrast, other protease-cleavable linkers, such as Valine-Citrulline (Val-Cit), are designed to be cleaved by cathepsin B, another protease often upregulated in tumors. Comparing these systems allows for an evaluation of different tumor-targeting strategies.
Caption: Mechanism of Ala-Ala-Asn-PAB-Doxorubicin activation.
In Vitro Cytotoxicity
The in vitro efficacy of legumain-cleavable doxorubicin prodrugs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Doxorubicin and its Prodrugs
| Compound | Cell Line | Tumor Type | IC50 (µM) | Reference |
| Free Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | [1] |
| MCF-7 | Breast Cancer | 2.5 | [1] | |
| M21 | Skin Melanoma | 2.8 | [1] | |
| HeLa | Cervical Cancer | 2.9 | [1] | |
| UMUC-3 | Bladder Cancer | 5.1 | [1] | |
| HepG2 | Liver Cancer | 12.2 | ||
| TCCSUP | Bladder Cancer | 12.6 | ||
| A549 | Lung Cancer | >20 | ||
| Huh7 | Liver Cancer | >20 | ||
| VMCUB-1 | Bladder Cancer | >20 | ||
| Legubicin (Legumain-cleavable DOX) | Various | Various | Generally higher than free DOX (indicating lower potency of the prodrug form) | |
| 4-arm PEG-AANL-DOX | MDA-MB-435 | Breast Cancer | >2 µg/mL (as DOX equivalent) | |
| Cathepsin B-cleavable DOX-conjugate | Two human tumor cell lines | Not specified | ~6-fold less active than free DOX |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy in Xenograft Tumor Models
Animal models provide crucial insights into the therapeutic index and anti-tumor activity of prodrugs.
Table 2: Comparative In Vivo Efficacy of Doxorubicin Prodrugs in Xenograft Models
| Treatment Group | Tumor Model | Key Findings | Reference |
| Legubicin | Murine Colon Carcinoma | Reduced toxicity and effective tumoricidal activity. | |
| Tumor-bearing mice | ~1.7-fold higher doxorubicin exposure in the tumor compared to conventional doxorubicin. | ||
| Tumor-bearing mice | Reduced doxorubicin exposure in heart (~3.26-fold), kidney (~3.46-fold), and plasma (~1.29-fold) compared to conventional doxorubicin. | ||
| 4-arm PEG-AANL-DOX | MDA-MB-435 (Breast Cancer) | Comparable anticancer efficacy to free doxorubicin HCl but without doxorubicin-related toxicities. | |
| Cathepsin B-cleavable DOX-conjugate | HT-29 (Human Colon) | Superior antitumor activity (T/C 15%) compared to doxorubicin (T/C 49%) in an equitoxic comparison. | |
| M-3366 (Mamma Carcinoma) | Comparable antitumor efficacy to free doxorubicin at equimolar doses. |
Safety and Toxicity Profile
A primary advantage of the prodrug strategy is the reduction of systemic toxicity associated with conventional chemotherapy.
Table 3: Comparative Toxicity Profile
| Compound | Key Toxicity Findings | Reference |
| Conventional Doxorubicin | Dose-dependent cardiotoxicity and myelosuppression. | |
| Legubicin | Improved safety profile over conventional doxorubicin. Cardiotoxicity was only noted at MTD dose levels. | |
| MTD in female rats >16 mg/kg, in male rats 11 mg/kg (vs. LD50 of 10.51 mg/kg for conventional DOX). MTD in dogs >8 mg/kg (vs. MTD of 1.5 mg/kg for conventional DOX). | ||
| 4-arm PEG-AANL-DOX | No doxorubicin-related toxicities to normal tissues as measured by body weight change and histological assessments. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Ala-Ala-Asn-PAB-doxorubicin prodrug, free doxorubicin, or an alternative prodrug.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Tumor Model
Caption: Workflow for in vivo xenograft studies.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach a predetermined volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to different treatment groups: vehicle control, Ala-Ala-Asn-PAB-doxorubicin, free doxorubicin, and/or an alternative prodrug. Treatments are typically administered intravenously or intraperitoneally at specified doses and schedules.
-
Monitoring: Tumor volume (calculated as (length x width²)/2) and body weight are measured 2-3 times per week.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
The Ala-Ala-Asn-PAB linker represents a promising strategy for the tumor-targeted delivery of doxorubicin. The available data suggests that doxorubicin prodrugs utilizing this legumain-cleavable linker can achieve comparable anti-tumor efficacy to the parent drug but with a significantly improved safety profile, particularly a reduction in cardiotoxicity. When compared to other protease-cleavable systems, such as those targeting cathepsin B, the choice of linker may depend on the specific enzymatic profile of the target tumor. Further head-to-head comparative studies in various tumor models are warranted to fully elucidate the optimal prodrug design for different cancer types.
References
Navigating the Crucial Choice: A Comparative Assessment of ADC Stability with Various Peptide Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The stability of this chemical bridge between the monoclonal antibody and the cytotoxic payload profoundly influences the ADC's therapeutic index, dictating its efficacy and safety profile. An ideal peptide linker must remain robust in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cell.
This guide provides an objective comparison of the stability of ADCs featuring various peptide linkers, supported by experimental data and detailed methodologies. We will delve into the nuances of different linker technologies to inform rational ADC design and development.
The Balancing Act: Linker Stability and Payload Release
The core function of a linker is to maintain a delicate equilibrium. It must be stable enough to withstand the physiological conditions of the bloodstream but labile enough to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] Peptide linkers, in particular, are designed to be cleaved by enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[3][4]
Comparative Stability of Peptide Linkers
The choice of amino acid sequence in a peptide linker significantly impacts its stability and susceptibility to enzymatic cleavage. Different peptide motifs exhibit varying degrees of stability in plasma, which is a critical factor for in vivo performance.
| Linker Type | Peptide Sequence | Cleavage Mechanism | Key Stability Characteristics | References |
| Dipeptide | Valine-Citrulline (Val-Cit) | Cathepsin B | High plasma stability in humans, but susceptible to cleavage by carboxylesterase 1C (Ces1C) in murine plasma, which can complicate preclinical evaluation.[4] | |
| Dipeptide | Valine-Alanine (Val-Ala) | Cathepsin B | Generally stable in circulation. | |
| Dipeptide | Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Designed for efficient lysosomal cleavage. | |
| Tetrapeptide | Glycine-Glycine-Phenylalanine-Glycine (GFLG) | Cathepsin B | Designed for rapid toxin release. | |
| Tripeptide | Glutamic Acid-Valine-Citrulline (EVCit) | Cathepsin B | Developed to be stable in human and mouse plasma but can be susceptible to neutrophil elastase-mediated degradation. | |
| Tripeptide | Glutamic Acid-Glycine-Citrulline (EGCit) | Cathepsin B | Demonstrates resistance to degradation in circulation and by human neutrophil proteases, while allowing for efficient intracellular payload release. | |
| Non-Cleavable (for comparison) | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | Highly stable in plasma; payload is released after the entire antibody is degraded in the lysosome. This high stability generally leads to a lower risk of off-target toxicity. |
Experimental Protocols for Assessing ADC Stability
Evaluating the stability of an ADC is a cornerstone of its preclinical development. The following are key experimental methodologies to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation and the stability of the ADC in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
In Vivo Pharmacokinetic (PK) Studies
Objective: To assess the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to a suitable animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the intact ADC and total antibody in the plasma samples using validated analytical methods like ELISA or LC-MS.
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC function and stability assessment, the following diagrams illustrate key concepts.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Benchmarking Ala-Ala-Asn-PAB: A Comparative Guide to Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the Ala-Ala-Asn-PAB linker against a spectrum of next-generation ADC linkers, supported by available experimental data and detailed methodologies.
Introduction to ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidic pH, or a high concentration of reducing agents.[1] This targeted release can lead to a "bystander effect," where the liberated, cell-permeable payload can kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[2] Non-cleavable linkers, in contrast, release their payload upon complete lysosomal degradation of the antibody, generally leading to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[1]
The Ala-Ala-Asn-PAB linker is a peptide-based cleavable linker designed to be hydrolyzed by specific cellular proteases, such as legumain, which can be overexpressed in the tumor microenvironment.[3][4] This guide will benchmark its performance characteristics against other prominent next-generation linkers.
Comparative Performance Data
The selection of an optimal ADC linker is a multi-faceted decision, balancing plasma stability, cleavage efficiency, and the resulting cytotoxic potency. The following tables summarize available quantitative data for Ala-Ala-Asn-PAB and various next-generation linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.
Table 1: In Vitro Cytotoxicity of ADCs with Various Linkers
| Linker Type | Linker Example | ADC Construct | Target Cell Line | IC50 | Reference |
| Peptide | Ala-Ala-Asn-PAB | Farletuzumab-Eribulin | IGROV1 (FRA-high) | Potent (<10⁻¹⁰ mol/L) | |
| Farletuzumab-Eribulin | NCI-H2110 (FRA-med) | Less specific than Val-Cit | |||
| Farletuzumab-Eribulin | A431 (FRA-negative) | Low, but significant cytotoxicity | |||
| Peptide | Val-Cit-PAB | Farletuzumab-Eribulin | IGROV1 (FRA-high) | Potent (<10⁻¹⁰ mol/L) | |
| Farletuzumab-Eribulin | NCI-H2110 (FRA-med) | Specific | |||
| Trastuzumab-MMAE | HER2+ cells | 14.3 pmol/L | |||
| Peptide | Val-Ala-PAB | Trastuzumab-MMAE | HER2+ cells | 92 pmol/L | |
| β-Glucuronide | Glucuronide | Trastuzumab-MMAE | HER2+ cells | Not Specified, comparable to Val-Cit | |
| Non-Cleavable | SMCC | Trastuzumab-DM1 (T-DM1) | HER2+ cells | 609 pmol/L |
Table 2: Plasma Stability of Various ADC Linkers
| Linker Type | Linker Example | Stability in Human Plasma | Stability in Mouse Plasma | Comments | Reference |
| Peptide | Ala-Ala-Asn-PAB | High | High | Generally stable peptide linker. | |
| Peptide | Val-Cit-PAB | High (t½ > 230 days reported) | Low (cleaved by carboxylesterase 1C) | Stability issues in murine models can complicate preclinical evaluation. | |
| Peptide | Glu-Val-Cit | High | High | Modification to improve stability in mouse plasma. | |
| Hydrazone | Hydrazone | Moderate (t½ ≈ 2 days) | Moderate | Prone to hydrolysis at physiological pH, leading to premature drug release. | |
| Disulfide | SPDB | Moderate to High | Moderate to High | Stability can be tuned by steric hindrance around the disulfide bond. | |
| β-Glucuronide | Glucuronide | High | High | Highly stable and hydrophilic, which can reduce ADC aggregation. | |
| Non-Cleavable | SMCC | High | High | Generally considered the most stable linker type in plasma. |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Linker Example | ADC Construct | Tumor Model | Efficacy | Reference |
| Peptide | Ala-Ala-Asn-PAB | Not specified | Not specified | Data not available in direct comparison | |
| Peptide | Val-Cit-PAB | Anti-CD22-DM1 | Human lymphoma xenograft | Tumor regression at 3 mg/kg | |
| cBu-Cit-PAB | Not specified | Not specified | Greater tumor suppression than Val-Cit | ||
| Disulfide | Hindered Disulfide | Anti-CD22-DM1 | Human lymphoma xenograft | Tumor regression at 3 mg/kg | |
| Non-Cleavable | SMCC | Trastuzumab-DM1 | EGFR and EpCAM xenografts | Less active than CX-DM1 at the same dose |
Mechanisms of Action and Signaling Pathways
The ultimate goal of an ADC is to deliver a potent cytotoxic payload to cancer cells. The mechanism of payload release and its subsequent interaction with cellular machinery are critical to ADC efficacy.
Payload Release Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Signaling Pathway of Microtubule Inhibitors (e.g., MMAE, DM1)
Many common ADC payloads, including auristatins (MMAE) and maytansinoids (DM1), function by disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule inhibitor payloads leading to apoptosis.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Replace the existing medium with the ADC solutions.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.
-
Aliquoting: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to separate the ADC from the free payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and/or released payload.
-
Data Analysis: Determine the half-life of the ADC in plasma.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the monoculture to determine the extent of bystander killing.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. The Ala-Ala-Asn-PAB linker represents a valuable option within the class of peptide-cleavable linkers. However, the available data suggests that its performance, particularly in terms of specificity, may vary compared to other well-established linkers like Val-Cit-PAB.
Next-generation linkers, including those with improved stability in preclinical models (e.g., Glu-Val-Cit), alternative cleavage mechanisms (e.g., β-glucuronide), and enhanced stability (non-cleavable linkers), offer a broader toolkit for ADC development. The choice of linker should be guided by the specific characteristics of the target antigen, the tumor microenvironment, the properties of the payload, and a thorough in vitro and in vivo evaluation. As our understanding of the intricate interplay between the linker, payload, and biological system deepens, the rational design of linkers will continue to be a key driver of innovation in the field of antibody-drug conjugates.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Ala-Ala-Asn-PAB TFA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Ala-Ala-Asn-PAB TFA, a peptide-cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).
Understanding the Compound:
This compound is a complex molecule comprising a peptide sequence (Alanine-Alanine-Asparagine) linked to a p-aminobenzyl (PAB) group, with a trifluoroacetate (TFA) salt. Its primary application is in the field of targeted cancer therapy, where it serves as a linker that connects an antibody to a cytotoxic drug. The linker is designed to be stable in the bloodstream but cleaved by enzymes within tumor cells, releasing the potent drug at the site of action.
Core Disposal Procedures:
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedures are based on general best practices for chemical waste disposal and should be adapted to meet the specific requirements of your institution's environmental health and safety (EHS) department.
1. Waste Identification and Segregation:
-
Categorize the Waste: this compound waste should be classified as chemical waste. Due to its complex nature, it should not be mixed with general laboratory trash or disposed of down the drain.
-
Segregate from Other Waste Streams: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. This is crucial to prevent unintended chemical reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for collecting this compound waste. The label should include the chemical name ("this compound Waste"), the hazard class (if known), and the date of accumulation.
-
Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should be secure and have secondary containment to prevent spills.
4. Disposal Pathway:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and recommended disposal methods.[1][2] Always review the SDS before handling the chemical.
-
Contact Your EHS Department: Your institution's EHS department is the ultimate authority on waste disposal procedures. They will provide specific instructions for the collection, labeling, and pickup of your chemical waste.
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your EHS department will have an established relationship with such a vendor.
Quantitative Data Summary:
| Property | Value | Source |
| Purity | >95% | [3] |
| Storage Temperature (Long-term) | -80°C | [4] |
| Storage Temperature (Short-term) | -20°C | [4] |
Experimental Workflow for Disposal:
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory setting.
References
Essential Safety and Operational Guide for Handling Ala-Ala-Asn-PAB TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Ala-Ala-Asn-PAB TFA. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and efficient research environment.
Chemical Identifier:
-
Compound Name: this compound
-
Synonyms: Alanine-Alanine-Asparagine-p-aminobenzyl alcohol trifluoroacetate salt
-
Intended Use: A peptide-cleavable ADC linker for antibody-drug conjugates (ADCs).[1][2][3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety guidelines for peptide trifluoroacetate salts.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields meeting EN 166 standards or equivalent. A face shield may be required for splash hazards. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene) tested according to EN 374.[4] Inspect gloves for integrity before use. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or splash risks, an impervious apron or full-body suit is recommended. |
| Respiratory Protection | If handling powder outside of a certified fume hood or ventilated enclosure where aerosols may be generated, a NIOSH-approved respirator is required. |
Operational Plan: Safe Handling and Reconstitution
Follow these procedural steps to ensure the safe handling and reconstitution of lyophilized this compound powder.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
All handling of the solid compound and initial reconstitution must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
2. Reconstitution Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the peptide.
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Slowly open the vial in the fume hood.
-
Using a calibrated micropipette with a sterile tip, add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or a buffered aqueous solution) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
3. Handling of Solutions:
-
Once in solution, handle with the same PPE precautions as the solid.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Store solutions as recommended on the product's Certificate of Analysis, typically at -20°C or -80°C for long-term stability.[5]
Disposal Plan: Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Trifluoroacetic acid (TFA) salts can be harmful to aquatic life.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental waste, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., pipette tips, gloves, vials, bench paper) must be disposed of as hazardous chemical waste.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Neutralization of acidic waste may be required by your institution before disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
